Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D |
InChI Key |
KSMRODHGGIIXDV-WHVBSWTDSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5, a deuterated derivative of N-acetylglutamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Core Compound Overview
N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a stable, isotopically labeled form of N-alpha-acetyl-DL-glutamine, where five hydrogen atoms on the glutamine backbone have been replaced with deuterium.[1] This modification results in a mass shift of +5 Da compared to its unlabeled counterpart, making it an ideal internal standard for quantitative mass spectrometry-based applications. Its primary utility lies in metabolic research, particularly in metabolomics and metabolic flux analysis, where it is used to accurately quantify glutamine and related metabolites in various biological matrices.
The "DL" designation indicates that this compound is a racemic mixture of both the D- and L-enantiomers. The acetylation of the alpha-amino group enhances the stability of the molecule compared to free glutamine, which can be prone to degradation.
Physicochemical and Isotopic Data
The following table summarizes the key quantitative data for N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5, compiled from various supplier specifications. A formal Certificate of Analysis was not publicly available at the time of this publication.
| Property | Value |
| Chemical Formula | C₇H₇D₅N₂O₄ |
| Molecular Weight | 193.21 g/mol |
| CAS Number | 14341-82-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (10 mM) |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
Applications in Research
The primary application of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of glutamine, N-acetylglutamine, and other related metabolites in biological samples such as plasma, serum, and cell culture media.[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.[3]
Furthermore, this compound can be utilized in metabolic flux analysis (MFA) studies.[4][5][6] By introducing this labeled compound into a biological system, researchers can trace the metabolic fate of the acetyl-glutamine backbone through various biochemical pathways, providing insights into the dynamics of cellular metabolism.
Experimental Protocols
While a specific, detailed protocol for the use of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 was not found in the reviewed literature, the following is a representative experimental protocol for the quantification of amino acids in human plasma using LC-MS/MS, adapted to include this specific internal standard.
Objective: To quantify the concentration of glutamine and N-acetylglutamine in human plasma using N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 as an internal standard.
Materials:
-
Human plasma samples
-
N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
-
Glutamine and N-acetylglutamine analytical standards
-
Sulfosalicylic acid (30%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 in a suitable solvent (e.g., 70:30 acetonitrile:water) at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at a concentration that yields a robust signal in the mass spectrometer.
-
Sample Preparation: [7][8] a. To 100 µL of each plasma sample, calibrator, and quality control in a microcentrifuge tube, add 10 µL of the internal standard working solution. b. Add 10 µL of 30% sulfosalicylic acid to precipitate proteins. c. Vortex the mixture for 30 seconds. d. Incubate at 4°C for 30 minutes. e. Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins. f. Carefully transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase (e.g., water with 0.1% formic acid). g. Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: [7][9] a. Liquid Chromatography (LC):
- Column: A mixed-mode or reversed-phase C18 column suitable for polar analytes.
- Mobile Phase A: Water with ammonium formate and formic acid (e.g., 10 mM ammonium formate, 0.1% formic acid).
- Mobile Phase B: Acetonitrile with a similar modifier.
- Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve chromatographic separation of the analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 4 µL. b. Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- SRM Transitions:
- Glutamine: To be determined empirically (e.g., m/z 147.1 -> 84.1).
- N-acetylglutamine: To be determined empirically (e.g., m/z 189.1 -> 130.0).
- N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 (IS): To be determined empirically (e.g., m/z 194.1 -> 135.0).
- Optimize instrument parameters such as spray voltage, source temperature, and collision energy for each analyte and the internal standard.
-
Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Relevant Pathways
The following diagrams illustrate the central role of glutamine in cellular metabolism and a typical workflow for using a deuterated internal standard in LC-MS analysis.
Caption: Central Glutamine Metabolism.
References
- 1. immunomart.com [immunomart.com]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
N-alpha-Acetyl-DL-glutamine-d5: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Chemical Properties, Experimental Applications, and Metabolic Tracing Capabilities of N-alpha-Acetyl-DL-glutamine-d5 for Researchers, Scientists, and Drug Development Professionals.
N-alpha-Acetyl-DL-glutamine-d5 is a deuterated, acetylated form of the amino acid glutamine. This stable isotope-labeled compound serves as a valuable tracer in metabolic research, allowing scientists to track the fate of glutamine in various biochemical pathways. Its increased mass due to deuterium (B1214612) labeling enables its distinction from endogenous, unlabeled glutamine using mass spectrometry. The N-acetylation enhances the molecule's stability in aqueous solutions, making it a reliable tool for in vitro and in vivo studies.
Core Chemical Properties
The fundamental chemical and physical properties of N-alpha-Acetyl-DL-glutamine-d5 are summarized below. It is important to note that while specific data for the DL-racemic mixture is limited, information on related compounds provides valuable context.
| Property | Value | Source |
| Chemical Formula | C₇H₇D₅N₂O₄ | [1] |
| Molecular Weight | 193.21 g/mol | N/A |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
| Solubility | Soluble in DMSO | N/A |
| Appearance | Off-white solid | [2] |
| Storage | Store at -20°C | N/A |
Reference Data for Related Compounds:
| Property | N-alpha-Acetyl-L-glutamine | L-glutamine |
| CAS Number | 2490-97-3 | 56-85-9 |
| Molecular Formula | C₇H₁₂N₂O₄ | C₅H₁₀N₂O₃ |
| Molecular Weight | 188.18 g/mol | 146.14 g/mol |
| Melting Point | 211 - 227 °C | 185 °C (decomposes) |
| Optical Rotation | -11.9 ± 0.2° (c=3 in water) | N/A |
Experimental Applications in Metabolic Research
N-alpha-Acetyl-DL-glutamine-d5 is primarily utilized in metabolic flux analysis to investigate cellular energy metabolism, particularly in cancer research. Cancer cells often exhibit a high demand for glutamine, which serves as a key substrate for the tricarboxylic acid (TCA) cycle (glutaminolysis) and for the synthesis of nucleotides, lipids, and glutathione.[3] By introducing the labeled glutamine, researchers can trace its conversion into various downstream metabolites, providing insights into the activity of these metabolic pathways.[4]
Key Metabolic Pathways Investigated:
-
Glutaminolysis and the TCA Cycle: Tracing the entry of the d5-labeled carbon skeleton into the TCA cycle to assess its anaplerotic contribution.[3]
-
Reductive Carboxylation: In some cancer cells, particularly under hypoxic conditions, glutamine-derived α-ketoglutarate can be reductively carboxylated to citrate, a precursor for fatty acid synthesis.[3]
-
Biosynthesis: Monitoring the incorporation of labeled nitrogen and carbon atoms into nucleotides, non-essential amino acids, and glutathione.[3]
Experimental Protocols
The following are generalized protocols for the application of stable isotope-labeled glutamine in cell culture and subsequent analysis by mass spectrometry. These can be adapted for the specific use of N-alpha-Acetyl-DL-glutamine-d5.
Cell Culture and Isotope Labeling Protocol
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare a culture medium (e.g., DMEM) that is deficient in glutamine. Supplement this medium with a known concentration of N-alpha-Acetyl-DL-glutamine-d5. A typical concentration used in similar glutamine tracing studies is 2 mM to 4 mM.
-
Labeling: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The incubation time will depend on the specific metabolic pathway and cell type being studied and can range from a few hours to 24 hours or more to reach isotopic steady state.
-
Metabolite Extraction: After incubation, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Preparation: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry Analysis Protocol
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC). The choice of column and gradient will depend on the specific metabolites of interest.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation between the deuterated (d5-labeled) and non-labeled forms.
-
Data Analysis: Process the raw mass spectrometry data to determine the isotopic enrichment in the metabolites of interest. This data is then used to calculate the metabolic flux through the pathways under investigation.
Visualizations
Glutamine Metabolism and TCA Cycle Tracing
Caption: Metabolic fate of N-alpha-Acetyl-DL-glutamine-d5 in the cell.
Experimental Workflow for Metabolic Tracing
Caption: General workflow for a stable isotope tracing experiment.
References
Synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis methods for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5, a deuterated isotopologue of N-acetylglutamine. This compound is a valuable tool in metabolic research, particularly in studies involving metabolic flux analysis and as an internal standard in quantitative mass spectrometry. This document details the core synthesis protocols, presents quantitative data in a structured format, and visualizes the key chemical transformations and experimental workflows.
Overview of Synthesis Strategy
The synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a two-stage process that begins with the deuteration of a glutamic acid precursor, followed by the N-acetylation of the resulting deuterated DL-glutamine. The use of DL-glutamine as a starting material offers a more cost-effective approach for applications where stereospecificity is not a primary concern.
The overall synthesis can be outlined as follows:
-
Deuteration: Synthesis of L-Glutamic-2,3,3,4,4-d5 acid.
-
Amidation: Conversion of L-Glutamic-2,3,3,4,4-d5 acid to L-Glutamine-2,3,3,4,4-d5.
-
Racemization (optional/inherent): The process may result in a racemic mixture of DL-Glutamine-2,3,3,4,4-d5.
-
N-acetylation: Acetylation of the α-amino group of DL-Glutamine-2,3,3,4,4-d5 to yield the final product.
Experimental Protocols
Synthesis of L-Glutamine-2,3,3,4,4-d5
A plausible experimental approach based on established methods for deuteration of amino acids is as follows:
Materials:
-
L-Glutamic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl) in D₂O (or generated in situ)
-
Palladium on carbon (Pd/C) catalyst (for racemization if DL-form is desired from L-glutamic acid)
-
Anhydrous ammonia (B1221849)
-
Carbodiimide (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or other activating agent for the gamma-carboxyl group
-
Anhydrous solvent (e.g., dioxane, THF)
Procedure:
-
Deuteration of L-Glutamic Acid:
-
L-Glutamic acid is subjected to acid-catalyzed hydrogen-deuterium exchange at the α, β, and γ positions.
-
A mixture of L-glutamic acid in a solution of DCl in D₂O is heated under reflux for an extended period (e.g., 24-48 hours) to achieve high levels of deuteration.
-
The solvent is then removed under reduced pressure. This process may be repeated to increase the isotopic enrichment.
-
-
Conversion to L-Glutamine-d5:
-
The resulting L-Glutamic-2,3,3,4,4-d5 acid is then converted to L-Glutamine-2,3,3,4,4-d5. This can be achieved by first protecting the α-amino and α-carboxyl groups.
-
The γ-carboxyl group is then activated, for example, by forming an anhydride (B1165640) or using a coupling agent like DCC.
-
The activated intermediate is then reacted with anhydrous ammonia in an appropriate solvent to form the amide, yielding protected L-Glutamine-2,3,3,4,4-d5.
-
Subsequent deprotection yields the desired L-Glutamine-2,3,3,4,4-d5.
-
Synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5
The final step is the N-acetylation of the deuterated DL-glutamine.
Materials:
-
DL-Glutamine-2,3,3,4,4-d5
-
Acetic anhydride
-
Deionized water or an appropriate buffer solution
-
Sodium hydroxide (B78521) or other base to control pH
-
Hydrochloric acid for acidification
-
Activated carbon (for decolorization)
Procedure:
-
Dissolution: Dissolve DL-Glutamine-2,3,3,4,4-d5 in deionized water. The ratio can be in the range of 1:1 to 1:10 (w/v).[2]
-
Acetylation:
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the solution while maintaining the pH between 7 and 12 by the dropwise addition of a sodium hydroxide solution.[2]
-
The reaction temperature is maintained between 5 and 80°C.[2]
-
The reaction is typically allowed to proceed for 1 to 3 hours.[2]
-
-
Isolation and Purification:
-
After the reaction is complete, acidify the solution to a pH of 0.5 to 3.0 with hydrochloric acid to precipitate the product.[2]
-
The solution is then concentrated under reduced pressure to induce crystallization.[2]
-
The mixture is cooled to 0-10°C to maximize crystal formation.[2]
-
The crude product is collected by filtration and dried.[2]
-
-
Recrystallization:
-
The crude product can be further purified by recrystallization. Dissolve the crude product in 3-7 times its mass of hot deionized water.[2]
-
Add a small amount of activated carbon for decolorization and filter the hot solution.[2]
-
Allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by filtration and dry under vacuum.
-
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of N-acetyl-glutamine. It is important to note that the data presented is primarily for the non-deuterated L- or DL-forms, as specific data for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is not widely published. The yields and purity for the deuterated compound are expected to be comparable.
Table 1: Synthesis of N-acetyl-L-glutamine
| Parameter | Value | Reference |
| Starting Material | L-Glutamine | [2] |
| Acetylating Agent | Acetic Anhydride | [2] |
| Solvent | Deionized Water | [2] |
| Reaction pH | 7-12 | [2] |
| Reaction Temperature | 5-80 °C | [2] |
| Reaction Time | 1-3 hours | [2] |
| Yield | 90-95% | [2] |
| Purity | >99% | [2] |
Table 2: Purification of N-acetyl-L-glutamine
| Method | Solvent System | Purity | Reference |
| Recrystallization | Deionized Water | >99% | [2] |
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 from L-Glutamic acid.
Caption: Synthesis pathway of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5.
Experimental Workflow for Metabolic Flux Analysis
Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a valuable tracer for metabolic flux analysis. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for metabolic flux analysis.
Logical Relationship of Synthesis Steps
This diagram illustrates the logical progression and dependencies of the key stages in the synthesis process.
Caption: Logical progression of the synthesis process.
References
An In-depth Technical Guide to the Physical Characteristics of Deuterated N-acetyl-glutamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of deuterated N-acetyl-glutamine. Given the limited availability of specific experimental data for the deuterated form, this guide presents data for non-deuterated N-acetyl-L-glutamine and N-acetyl-D-glutamine as a reference, alongside theoretical considerations for the impact of deuteration. The guide also includes detailed experimental protocols for the characterization of such compounds and visual diagrams of relevant metabolic pathways and experimental workflows.
Introduction
N-acetyl-glutamine is a derivative of the amino acid glutamine. The N-acetylation improves the stability of glutamine, making it more suitable for use in various applications, including pharmaceutical formulations. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a common strategy in drug development to alter the pharmacokinetic and metabolic profile of a molecule. Understanding the physical characteristics of deuterated N-acetyl-glutamine is crucial for its application in research and drug development.
Physical and Chemical Properties
While specific experimental data for deuterated N-acetyl-glutamine are not widely available in peer-reviewed literature, the physical properties are expected to be very similar to the non-deuterated form, with the most significant difference being the molecular weight. The following tables summarize the available data for N-acetyl-L-glutamine and N-acetyl-D-glutamine.
Table 1: General and Physical Properties of N-acetyl-L-glutamine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂O₄ | |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 189–192°C (with decomposition), 197°C, 206-208°C | [2][1][3] |
| Boiling Point | 604.9 °C at 760 mmHg | [2] |
| Density | ~1.29 g/cm³ | [2] |
| Water Solubility | Sparingly soluble, ~20 g/L at 25°C | [3] |
| Solubility in other solvents | Slightly soluble in DMSO and ethanol; insoluble in ether | [3] |
Table 2: Chemical Properties of N-acetyl-L-glutamine
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 2.19 (Predicted), 3.76 | [2] |
| pKa (Strongest Basic) | -1.4 | |
| LogP | -2.635 (estimated) | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 |
Table 3: Properties of N-acetyl-D-glutamine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂O₄ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| Monoisotopic Mass | 188.07970687 Da | [4] |
| XLogP3 | -1.4 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 5 | [4] |
Note on Deuteration: The primary physical change upon deuteration is an increase in molecular weight. For example, the synthesis of L-Glutamine-2,3,3,4,4-d5 has been reported.[5] The molecular weight of this specific isotopologue would be approximately 193.21 g/mol . Other physical properties such as melting point, boiling point, and solubility are generally not significantly altered by deuteration.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize deuterated N-acetyl-glutamine.
3.1. Determination of Melting Point
The melting point is a crucial indicator of purity.[6][7]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[8][9]
-
Procedure:
-
Ensure the sample is completely dry and in a fine powdered form.[10]
-
Pack a small amount of the sample into a capillary tube to a height of about 3 mm.[9]
-
Place the capillary tube into the heating block of the apparatus.[8]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.[6]
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.[6]
-
For high accuracy, perform the measurement in triplicate.
-
3.2. Determination of Aqueous Solubility
Solubility is a critical parameter for drug development and formulation.
-
Apparatus: Analytical balance, pH meter, orbital shaker, centrifuge, and a method for quantification such as HPLC or NMR.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of deuterated N-acetyl-glutamine to a known volume of purified water (or a specific buffer) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
The determined concentration represents the equilibrium solubility.
-
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the identity, structure, and isotopic enrichment of the deuterated compound.
-
Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the deuterated N-acetyl-glutamine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the positions and extent of deuteration by observing the disappearance or reduction of proton signals.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.
-
-
Data Analysis:
-
Integrate the remaining proton signals to quantify the degree of deuteration at specific sites.
-
Compare the spectra with those of the non-deuterated standard to confirm the structure and isotopic labeling pattern.
-
3.4. Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the isotopic enrichment.
-
Apparatus: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire high-resolution mass spectra in positive or negative ion mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Analyze the isotopic pattern to confirm the number of deuterium atoms incorporated and calculate the isotopic enrichment. The mass difference between the deuterated and non-deuterated compound will correspond to the number of deuterium atoms.
-
Signaling Pathways and Experimental Workflows
4.1. Metabolic Fate of N-acetyl-glutamine
N-acetyl-glutamine serves as a more stable precursor to glutamine. In the body, it is deacetylated to release glutamine, which then participates in numerous metabolic pathways critical for cellular function, including energy production and biosynthesis.
Caption: Metabolic pathway of deuterated N-acetyl-glutamine.
4.2. Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the physical and structural characterization of a newly synthesized batch of deuterated N-acetyl-glutamine.
Caption: Workflow for physical characterization.
References
- 1. Aceglutamide | C7H12N2O4 | CID 182230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. N-Acetyl-L-glutamine Powder - SYNTHETIKA [synthetikaeu.com]
- 4. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 8. westlab.com [westlab.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. uomus.edu.iq [uomus.edu.iq]
Technical Guide: Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a deuterated stable isotope-labeled derivative of N-acetylglutamine. Its primary application in research is as an internal standard for mass spectrometry-based quantitative analysis of N-acetylglutamine or as a tracer in metabolic flux analysis studies to investigate glutamine metabolism. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from endogenous, unlabeled glutamine and its metabolites. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14341-82-3 | [1] |
| Molecular Formula | C₇H₇D₅N₂O₄ | [2] |
| Molecular Weight | 193.21 g/mol | [2] |
| Appearance | White solid (presumed) | Inferred from related compounds |
| Melting Point | ~185 °C (decomposes) (for L-glutamine) | [3] |
| Solubility | Soluble in water (for L-glutamine) | Inferred from related compounds |
| Storage | 2°C - 8°C is recommended for N-Acetyl-L-glutamine |
Applications in Research
The primary utility of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 lies in its application in metabolic research, particularly in the fields of metabolomics and metabolic flux analysis.
| Application | Description | Key Advantages |
| Internal Standard | Used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of unlabeled glutamine and its metabolites in biological samples. | The deuterium labeling provides a distinct mass difference, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4][5] |
| Metabolic Flux Analysis Tracer | Introduced into biological systems (cell cultures, animal models) to trace the metabolic fate of glutamine. By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantify the rates of biochemical reactions (fluxes) within metabolic pathways.[6][7] | The stability of the N-acetyl group can make it a more stable precursor for glutamine delivery in some experimental settings.[8][9] The deuterium label allows for tracing the carbon and nitrogen backbone of glutamine through various metabolic pathways. |
Experimental Protocols
While a specific, detailed protocol for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is not widely published, the following general protocol for stable isotope tracing experiments with labeled glutamine can be adapted.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Media Preparation: Prepare a labeling medium by supplementing glutamine-free culture medium with a known concentration of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5. The concentration should be determined based on the specific cell line and experimental goals.
-
Labeling: At the start of the experiment, replace the standard medium with the prepared labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into metabolites.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract, for example, by using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids, hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography may be employed.[10]
-
Mass Spectrometry Detection: Analyze the separated metabolites using a tandem mass spectrometer (MS/MS). Set the instrument to monitor the mass-to-charge ratio (m/z) of the parent ion of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 and its expected downstream metabolites, as well as their corresponding fragmentation patterns.
-
Data Analysis: Process the raw data to identify and quantify the isotopologues of glutamine and its metabolites. The fractional enrichment of the deuterium label in each metabolite is then calculated to determine the metabolic flux.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in a metabolic flux analysis study.
Glutamine Metabolism Pathway
N-acetylglutamine is thought to act as a more stable precursor to glutamine. Once deacetylated, the resulting deuterated glutamine enters the central carbon and nitrogen metabolism. The diagram below shows the key entry points of glutamine into the TCA cycle.
Conclusion
Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a valuable tool for researchers studying glutamine metabolism. Its use as an internal standard enhances the accuracy of quantitative metabolomics, while its application as a tracer in metabolic flux analysis provides critical insights into the dynamic regulation of metabolic pathways in health and disease. While specific technical data for this deuterated compound is limited, established protocols for other stable isotope-labeled glutamine analogs provide a solid foundation for its experimental use.
References
- 1. Qmx Laboratories - Na-Acetyl-DL-Glutamine-2,3,3,4,4-d5_14341-82-3_0.01g [qmx.com]
- 2. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 3. L-Glutamine-2,3,3,4,4-d5 Aldrich [sigmaaldrich.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for N-Acetylglutamine (HMDB0006029) [hmdb.ca]
- 9. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 10. agilent.com [agilent.com]
Isotopic purity of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
An In-depth Technical Guide to the Isotopic Purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5
This technical guide provides a comprehensive overview of the isotopic purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5, tailored for researchers, scientists, and professionals in drug development. The document details the expected isotopic enrichment, and outlines the state-of-the-art experimental protocols for its determination, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data on Isotopic Purity
While a specific certificate of analysis for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is not publicly available, the isotopic purity of the closely related and commercially available compound, L-Glutamine-2,3,3,4,4-d5, provides a strong and reliable benchmark. The typical isotopic purity for such deuterated amino acid derivatives is consistently high to ensure their efficacy as internal standards or tracers in metabolic research.
Based on commercially available data for L-Glutamine-2,3,3,4,4-d5, the expected isotopic purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is summarized in the table below.
| Parameter | Expected Value | Source/Rationale |
| Isotopic Purity (Atom % D) | ≥ 98% | Based on supplier specifications for L-Glutamine-2,3,3,4,4-d5. |
| Deuterated Forms (d1-d5) | ≥ 99% | Reflects the high enrichment of the deuterated species. |
| Chemical Purity | ≥ 98% | Standard purity for research-grade chemical reagents. |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Protocol
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of isotopic distribution.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 and dissolve it in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
Prepare a corresponding solution of non-deuterated Nα-Acetyl-DL-glutamine as a reference standard.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.
-
-
Data Acquisition:
-
Inject the sample and the non-deuterated standard into the mass spectrometer.
-
Acquire full scan mass spectra in the appropriate mass range to observe the molecular ions of both the deuterated and non-deuterated compounds.
-
The mass difference between the deuterated and non-deuterated compound is expected to be approximately 5 Da.
-
-
Data Analysis:
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) for both the deuterated sample and the non-deuterated standard.
-
Calculate the isotopic enrichment by comparing the measured isotopic distribution of the deuterated sample to the theoretical distribution for a given level of deuterium (B1214612) incorporation. The contribution from the natural abundance of isotopes (e.g., ¹³C) in the non-deuterated standard should be subtracted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to quantify the level of deuteration at specific sites within a molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantitative analysis (qNMR).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the 2, 3, and 4 positions of the glutamine backbone, when compared to the spectrum of the non-deuterated compound, provides a qualitative confirmation of deuteration.
-
For quantitative analysis, acquire a sufficient number of scans with appropriate relaxation delays to ensure accurate integration of the signals.
-
-
Data Analysis:
-
Integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated position (e.g., the acetyl methyl protons).
-
The isotopic purity can be calculated based on the relative integrals of the residual proton signals.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the isotopic purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5.
Caption: Mass Spectrometry workflow for isotopic purity determination.
Caption: NMR spectroscopy workflow for isotopic purity determination.
The Multifaceted Biological Functions of Acetylated Glutamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylated glutamine derivatives represent a diverse class of molecules with significant and varied biological activities. From neuroprotection and cancer metabolism to serving as stabilized sources of glutamine in clinical nutrition, these compounds are at the forefront of therapeutic and research interest. This technical guide provides an in-depth exploration of the core biological functions of key acetylated glutamine derivatives, including Aceglutamide (N-acetyl-L-glutamine), N-acetyl-aspartyl-glutamate (NAAG), and α,δ-N-acetyl-glutamine. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in their study. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of these promising compounds.
N-acetyl-L-glutamine (Aceglutamide): A Neuroprotective Agent
N-acetyl-L-glutamine, also known as Aceglutamide, is a prominent acetylated derivative of glutamine with well-documented neuroprotective properties. Its increased stability compared to L-glutamine makes it a superior candidate for therapeutic applications, particularly in the context of ischemic stroke and other neurodegenerative conditions.[1][2]
Mechanism of Action
Aceglutamide exerts its neuroprotective effects through a multi-pronged approach that involves the activation of pro-survival signaling pathways and the inhibition of apoptotic cascades. A key mechanism is the activation of the Akt/Bcl-2 signaling pathway, which promotes cell survival and inhibits apoptosis.[3]
Quantitative Data
The neuroprotective efficacy of Aceglutamide has been quantified in preclinical models of cerebral ischemia-reperfusion injury.
| Derivative | Model | Dosage | Outcome | Quantitative Result | Reference |
| Aceglutamide | Rat model of transient middle cerebral artery occlusion (MCAO) | 150 mg/kg | Reduction in infarct volume | 40% reduction | [4] |
| Aceglutamide | Rat model of transient middle cerebral artery occlusion (MCAO) | 300 mg/kg | Reduction in infarct volume | 54% reduction | [4] |
Signaling Pathway
The neuroprotective effects of Aceglutamide are mediated, in part, by the Akt/Bcl-2 signaling pathway. Upon administration, Aceglutamide leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad. This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately inhibiting the mitochondrial apoptotic pathway.
Experimental Protocols
A widely used model to study the neuroprotective effects of compounds like Aceglutamide is the transient middle cerebral artery occlusion (MCAO) model in mice or rats.[5][6][7][8]
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 60-120 minutes).
-
Withdraw the filament to allow for reperfusion of the MCA territory.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature and hydration.
-
Outcome Assessment: Assess neurological deficits and measure infarct volume at a specified time point post-reperfusion (e.g., 24 hours) using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]
-
Protein Extraction: Lyse brain tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), Bcl-2, and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
N-acetyl-aspartyl-glutamate (NAAG): A Key Player in Cancer Metabolism
N-acetyl-aspartyl-glutamate (NAAG) is a dipeptide neurotransmitter that has emerged as a significant molecule in the context of cancer metabolism. Elevated levels of NAAG have been observed in higher-grade cancers, where it serves as a reservoir for glutamate (B1630785), a critical nutrient for cancer cell proliferation and survival.[11][12][13][14][15][16][17]
Mechanism of Action
Cancer cells that express the enzyme glutamate carboxypeptidase II (GCPII) can hydrolyze NAAG into N-acetyl-aspartate (NAA) and glutamate.[11][13][14][17] This provides a supplemental source of glutamate, which is particularly important for cancer cells under conditions of glutamine deprivation or when glutaminase (B10826351) activity is inhibited.
Quantitative Data
The differential expression of NAAG in cancerous versus normal tissues highlights its potential as a biomarker and therapeutic target.
| Derivative | Cancer Type | Tissue | Fold Change (Cancer vs. Normal) | Significance | Reference |
| NAAG | High-Grade Serous Ovarian Cancer | Tumor | Significantly elevated | Correlates with poorer overall survival | [18] |
| NAAG | Glioblastoma Multiforme | Plasma | Significantly higher than in lower-grade gliomas | Potential prognostic marker | [12][16] |
Signaling Pathway
The metabolism of NAAG by GCPII directly fuels the glutamate pool within cancer cells. This glutamate can then be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of biomass. Inhibition of GCPII, especially in combination with glutaminase inhibitors, can synergistically deplete the glutamate pool, leading to cancer cell death.[15][19]
References
- 1. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and metabolic effects of L-glutamine administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Aceglutamide on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse model of cerebral ischemia-reperfusion injury - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. Guidelines for using mouse global cerebral ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Uncovering the Role of N-Acetyl-Aspartyl-Glutamate as a Glutamate Reservoir in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual role of N-acetyl-aspartyl-glutamate metabolism in cancer monitor and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. Role of Increased n-acetylaspartate Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Metabolic Fate of Nα-Acetyl-DL-glutamine-d5 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated metabolic fate of Nα-Acetyl-DL-glutamine-d5 in vivo. Due to the limited direct research on this specific deuterated racemic compound, this document synthesizes information from studies on N-acetyl-L-glutamine (NAG), the stereoselectivity of relevant enzymes, and the known effects of deuterium (B1214612) labeling on metabolic processes.
Introduction
Nα-Acetyl-DL-glutamine-d5 is a deuterated, racemic form of N-acetylglutamine. N-acetyl-L-glutamine is recognized as a stable precursor to the amino acid L-glutamine, which plays a crucial role in various physiological processes, including immune function and gastrointestinal health.[1][2] The introduction of a deuterium label (d5) on the glutamine backbone makes it a valuable tool for metabolic tracing studies, allowing researchers to distinguish it and its metabolites from endogenous pools. Understanding the in vivo disposition of this compound is critical for its application in metabolic research and drug development.
This guide will delineate the expected metabolic pathways, present relevant quantitative data from related compounds, detail plausible experimental protocols for its study, and provide visual representations of the key processes.
Predicted Metabolic Pathways
The primary metabolic fate of Nα-Acetyl-DL-glutamine-d5 is expected to be dictated by the stereochemistry of the molecule (L- and D-enantiomers) and the enzymatic processes involved in its biotransformation.
Stereoselective Hydrolysis
The initial and most significant metabolic step for N-acetylated amino acids is hydrolysis to yield the corresponding amino acid and acetate. This reaction is catalyzed by the enzyme Acylase I (aminoacylase). Crucially, Acylase I exhibits strong stereoselectivity, with a significant preference for the L-enantiomer of N-acetylated amino acids.
-
L-enantiomer (Nα-Acetyl-L-glutamine-d5): This form is expected to be readily hydrolyzed by Acylase I to produce L-glutamine-d5 and acetate.
-
D-enantiomer (Nα-Acetyl-D-glutamine-d5): Acylase I shows very low activity towards the D-isomer.[3] Consequently, Nα-Acetyl-D-glutamine-d5 is likely to be poorly metabolized and may be primarily eliminated unchanged, likely through renal excretion.
Subsequent Metabolism of L-Glutamine-d5
Following the hydrolysis of the L-enantiomer, the resulting L-glutamine-d5 is expected to enter the endogenous L-glutamine pool and undergo further metabolism. Key subsequent pathways include:
-
Conversion to Glutamate-d5: L-glutamine-d5 can be converted to L-glutamate-d5 through the action of glutaminase.
-
Entry into the Tricarboxylic Acid (TCA) Cycle: Glutamate-d5 can be further metabolized to α-ketoglutarate-d4 (with the loss of one deuterium atom if the label is at the alpha-amino position), which is a key intermediate in the TCA cycle.
-
Formation of GABA-d4: In the brain, glutamate-d5 can be decarboxylated to form γ-aminobutyric acid (GABA)-d4.[1][4]
Kinetic Isotope Effect (KIE)
The presence of five deuterium atoms on the glutamine backbone may introduce a kinetic isotope effect, potentially slowing down the rate of enzymatic reactions. However, studies on other deuterated metabolic substrates, such as glucose and acetate, have shown that the deuterium KIE is relatively small, in the range of 4-6%.[2][5][6][7] Therefore, while the rates of hydrolysis and subsequent metabolic conversions of the d5-labeled compound might be slightly reduced compared to the non-labeled counterpart, the overall metabolic pathways are not expected to be altered.
Quantitative Data (Inferred and from Related Compounds)
Table 1: Pharmacokinetic Parameters of N-acetyl-L-glutamine (NAG) in Rat Blood and Brain after Intravenous Administration
| Parameter | Dose | Blood | Brain Dialysate |
| Cmax (ng/mL) | 75 mg/kg | 18,340 ± 2,160 | 256.6 ± 35.9 |
| 150 mg/kg | 49,870 ± 5,120 | 1,368.1 ± 189.2 | |
| 300 mg/kg | 89,760 ± 9,870 | 3,124.5 ± 432.1 | |
| T½ (min) | 75 mg/kg | 58.7 ± 6.9 | 89.5 ± 10.1 |
| 150 mg/kg | 45.3 ± 5.2 | 78.4 ± 8.8 | |
| 300 mg/kg | 39.8 ± 4.5 | 71.2 ± 8.1 |
Data adapted from a study on N-acetyl-L-glutamine in rats.[2][4] The values for the deuterated compound are expected to be similar, with a potentially slightly longer half-life due to the kinetic isotope effect.
Table 2: Drug Distribution Coefficients of NAG and its Metabolites in Rat Brain and Blood
| Compound | Distribution Coefficient (%) |
| NAG | 13.99 - 34.81 |
| Glutamic Acid | 2.69 - 59.07 |
| GABA | 102.65 - 234.92 |
Data adapted from a study on N-acetyl-L-glutamine in rats.[1][2][4] This indicates that NAG can cross the blood-brain barrier, and its metabolites show significant distribution in the brain.
Experimental Protocols
The following outlines a comprehensive experimental protocol for investigating the metabolic fate of Nα-Acetyl-DL-glutamine-d5 in vivo, based on established methodologies for similar compounds.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Intravenous (tail vein) or oral gavage administration of Nα-Acetyl-DL-glutamine-d5 dissolved in sterile saline. Dose levels could range from 50 to 200 mg/kg.
Sample Collection
-
Blood: Serial blood samples (approximately 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals to be housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.
-
Tissues: At the end of the study, animals to be euthanized, and tissues of interest (e.g., liver, kidney, brain, muscle) to be collected, flash-frozen in liquid nitrogen, and stored at -80°C.
Sample Preparation
-
Plasma and Urine: Protein precipitation with a solvent like acetonitrile (B52724) or methanol. The supernatant would then be used for analysis.
-
Tissues: Homogenization in an appropriate buffer, followed by protein precipitation.
Analytical Methodology
-
Instrumentation: A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is the method of choice for the sensitive and specific quantification of Nα-Acetyl-DL-glutamine-d5 and its deuterated metabolites.
-
Chromatography: A reversed-phase C18 column or a HILIC column could be used for separation.
-
Mass Spectrometry: Detection would be performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions would be established for Nα-Acetyl-DL-glutamine-d5, L-glutamine-d5, L-glutamate-d5, and GABA-d4.
-
Internal Standard: A suitable stable isotope-labeled internal standard (e.g., Nα-Acetyl-DL-glutamine-13C5,15N) should be used for accurate quantification.
Visualizations
Metabolic Pathway
Caption: Predicted metabolic pathway of Nα-Acetyl-DL-glutamine-d5.
Experimental Workflow
Caption: Workflow for in vivo metabolic study.
Conclusion
The metabolic fate of Nα-Acetyl-DL-glutamine-d5 in vivo is predicted to be a stereoselective process. The L-enantiomer is expected to be hydrolyzed to L-glutamine-d5, which then enters the general glutamine metabolic pool. The d5-label is anticipated to have a minimal kinetic isotope effect, making it a suitable tracer for metabolic studies. Conversely, the D-enantiomer is likely to be metabolically inert and excreted largely unchanged. The provided experimental framework offers a robust approach for the definitive in vivo characterization of this compound, which will be invaluable for its application in metabolic research and pharmaceutical development.
References
- 1. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cds.ismrm.org [cds.ismrm.org]
The Dawn of a Heavy Isotope: A Technical Guide to the Discovery and History of Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery of deuterium (B1214612) and the subsequent evolution of deuterated amino acids as indispensable tools in research and pharmaceutical development. From the foundational experiments that unveiled the existence of "heavy hydrogen" to the sophisticated applications in modern structural biology and drug metabolism studies, this document provides a comprehensive historical and technical overview. It is designed to serve as a valuable resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to illuminate the journey and impact of deuterated amino acids.
The Genesis: Discovery of Deuterium by Harold Urey
The story of deuterated amino acids begins with the discovery of deuterium, the stable heavy isotope of hydrogen, by American chemist Harold Urey and his colleagues in 1931.[1][2][3][4] This groundbreaking discovery, which earned Urey the Nobel Prize in Chemistry in 1934, was the culmination of theoretical predictions and meticulous experimentation.[1][4][5]
Theoretical Underpinnings
By the early 1930s, the concept of isotopes—atoms of the same element with different numbers of neutrons—was established. Urey hypothesized that a heavier isotope of hydrogen, with a nucleus containing one proton and one neutron, should exist.[4] He further reasoned that due to the mass difference, this heavy hydrogen would have a slightly higher boiling point than protium (B1232500) (the common isotope of hydrogen).[5] This difference, though small, formed the theoretical basis for its separation and detection.
Experimental Protocol: Fractional Distillation of Liquid Hydrogen
Urey, in collaboration with Ferdinand G. Brickwedde at the National Bureau of Standards, devised an experiment to concentrate the predicted heavy hydrogen isotope through the fractional distillation of liquid hydrogen.[1][2][3]
Objective: To enrich a sample of liquid hydrogen with the heavier hydrogen isotope by exploiting its predicted lower vapor pressure.
Materials:
-
5 liters of liquid hydrogen
-
Low-temperature fractional distillation apparatus
-
High-resolution spectrograph (21 ft. spectrograph in the basement of Pupin Hall at Columbia University)[2][3]
-
Discharge tube
Procedure:
-
Sample Preparation: 5 liters of liquid hydrogen were subjected to fractional distillation at low temperatures.[2][3]
-
Distillation Process: The liquid hydrogen was slowly evaporated. The first sample was evaporated at 20 K and 1 atmosphere of pressure. A second sample was prepared by evaporating the liquid hydrogen at a lower temperature of 14 K and a reduced pressure of 53 mmHg.[5]
-
Sample Collection: The final 1 cubic centimeter of the liquid residue was collected, which was predicted to be enriched in the heavier isotope.[2][3]
-
Spectroscopic Analysis: The vapor from the concentrated residue was introduced into a discharge tube.
-
Data Acquisition: The light emitted from the discharge tube was analyzed using a high-resolution spectrograph to observe the atomic hydrogen visible spectra.[2][3]
Results:
The initial sample showed no significant enrichment. However, the second sample, evaporated at a lower temperature and pressure, revealed Balmer lines for heavy hydrogen that were seven times more intense than in the original sample.[5] This provided conclusive evidence for the existence of a hydrogen isotope with a mass of 2, which Urey later named deuterium.
A New Era in Biochemistry: Rudolf Schoenheimer and Isotopic Tracers
The discovery of deuterium paved the way for its use as a stable, non-radioactive tracer in biological systems. Rudolf Schoenheimer, a German-American biochemist, was a pioneer in this field, revolutionizing the understanding of metabolism in the 1930s.[6][7][8]
The "Dynamic State of Body Constituents"
Prior to Schoenheimer's work, it was widely believed that the chemical constituents of the body were relatively static, with dietary intake primarily serving as fuel. Schoenheimer's experiments with isotopic tracers, including deuterium and later heavy nitrogen (¹⁵N), demonstrated that the body's molecules are in a constant state of flux, being continuously synthesized and degraded.[6] This concept, which he termed the "dynamic state of body constituents," is a cornerstone of modern biochemistry.
Experimental Protocol: Early Metabolic Tracing with Deuterated Fatty Acids
One of Schoenheimer's early and influential experiments involved feeding mice deuterated fatty acids to trace their metabolic fate.
Objective: To determine if dietary fats are immediately used as fuel or are incorporated into the body's fat stores.
Materials:
-
Linseed oil with fatty acids chemically labeled with deuterium.
-
Laboratory mice.
-
Apparatus for the isolation and analysis of fatty acids from tissues.
-
Instrumentation for determining deuterium content (e.g., mass spectrometry).
Procedure:
-
Tracer Administration: Mice were fed a diet containing the deuterated linseed oil.
-
Time Course: The mice were maintained on this diet for a specific period to allow for the absorption and metabolism of the labeled fats.
-
Tissue Harvesting and Lipid Extraction: After the experimental period, the mice were euthanized, and various tissues, including fat depots, were collected. Lipids were then extracted from these tissues.
-
Analysis of Deuterium Incorporation: The extracted fatty acids were analyzed to determine the amount of deuterium incorporated into them.
Results:
Schoenheimer found that a significant portion of the deuterated fatty acids was stored in the fat depots of the mice, demonstrating that dietary fats are not simply burned for energy but are actively incorporated into the body's tissues. This provided strong evidence for the dynamic nature of metabolism.
The Synthesis of Deuterated Amino Acids: A Historical Perspective
The ability to intentionally introduce deuterium into amino acids was a critical step in expanding their utility as research tools. The methods for preparing deuterated amino acids have evolved significantly over time, from early, often non-specific techniques to modern, highly selective synthetic strategies.
Early Methods: H/D Exchange and Biosynthesis
The earliest methods for producing deuterated amino acids relied on two main principles:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves exposing amino acids to a source of deuterium, typically heavy water (D₂O), under conditions that promote the exchange of protons for deuterons. Early H/D exchange reactions were often catalyzed by acids, bases, or metals and could lead to deuteration at various positions, sometimes with a lack of specificity.[9]
-
Biosynthesis: This approach involves growing microorganisms, such as algae or bacteria, in a medium where D₂O replaces normal water. The microorganisms then synthesize deuterated amino acids, which can be harvested from the cellular proteins.[10] This method can produce highly deuterated amino acids but can be costly and time-consuming.
Modern Synthetic Methods
Contemporary methods for synthesizing deuterated amino acids offer greater control over the position and extent of deuteration. These include:
-
Metal-Catalyzed H/D Exchange: Modern variations of H/D exchange use specific metal catalysts (e.g., platinum, palladium, ruthenium) to achieve site-selective deuteration under milder conditions.[9][10]
-
Enzymatic Synthesis: The use of enzymes allows for highly specific and stereoselective deuteration of amino acids.[10]
-
Multi-step Chemical Synthesis: This approach involves the de novo synthesis of amino acids from deuterated starting materials, providing precise control over the location of deuterium atoms.[9]
The following table provides a comparative overview of various methods for the synthesis of deuterated amino acids.
| Method | Description | Typical Deuterium Incorporation | Advantages | Disadvantages |
| Acid/Base Catalyzed H/D Exchange | Heating amino acids in D₂O with an acid or base catalyst. | Variable, can be high at the α-carbon. | Simple procedure. | Often requires harsh conditions, can lead to racemization and non-specific labeling. |
| Metal-Catalyzed H/D Exchange | Using transition metal catalysts (e.g., Pt/C, Pd/C) in D₂O. | High, can achieve >90% at specific positions.[10] | High efficiency, can be site-selective. | Catalyst cost, potential for side reactions. |
| Biosynthesis (Microbial) | Growing microorganisms in D₂O-based media. | Very high, can approach perdeuteration. | Produces a wide range of deuterated biomolecules. | High cost of D₂O, complex purification. |
| Enzymatic Synthesis | Using specific enzymes to catalyze deuteration. | Highly site-specific and stereospecific. | High selectivity, mild reaction conditions. | Enzyme availability and stability can be limiting. |
| Multi-step Chemical Synthesis | Building deuterated amino acids from deuterated precursors. | Precise control over deuterium placement. | High specificity and purity. | Often lengthy and complex synthetic routes. |
The Kinetic Isotope Effect: A Powerful Tool in Drug Development
A fundamental principle underlying the application of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, and consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.[11][12][13]
This phenomenon can be exploited to improve the metabolic stability of drugs. Many drugs are metabolized in the body by enzymes that catalyze the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable site with a deuterium atom, the rate of metabolism can be slowed, leading to:
-
Increased drug half-life: A slower metabolic rate can prolong the drug's presence in the body.
-
Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug.
-
Improved safety profile: Slower metabolism can reduce the formation of potentially toxic metabolites.
The following table presents representative primary deuterium kinetic isotope effects (kH/kD) for some enzyme-catalyzed reactions.
| Enzyme | Substrate | kH/kD | Reference |
| D-Amino Acid Oxidase | D-Alanine | 5.7 | [14] |
| D-Amino Acid Oxidase | D-Serine | 4.5 | [14] |
| D-Amino Acid Oxidase | Glycine | 3.6 | [14] |
| Glycerol-3-Phosphate Dehydrogenase | NADL | 1.5 (wild-type) | [15] |
| Glycerol-3-Phosphate Dehydrogenase | NADL (N270A mutant) | 3.1 | [15] |
| L-Dopa Decarboxylase | L-Dopa | ~1.2-1.5 (calculated) | [14] |
Visualizing the Core Processes
The following diagrams, rendered in the DOT language for Graphviz, illustrate key historical experiments and modern workflows involving deuterated amino acids.
Urey's Discovery of Deuterium
Caption: Workflow of Urey's Deuterium Discovery
Schoenheimer's Metabolic Tracing Experiment
Caption: Schoenheimer's Metabolic Tracing Workflow
Modern Workflow for Protein NMR using Deuterated Amino Acids
Caption: Protein NMR Workflow with Deuterated Amino Acids
Metabolic Pathway Tracing with Stable Isotopes
Caption: Metabolic Pathway Tracing with Stable Isotopes
Conclusion
The discovery of deuterium over nine decades ago has had a profound and lasting impact on the scientific landscape. The subsequent development and application of deuterated amino acids have provided researchers with an unparalleled toolkit to probe the intricate workings of biological systems. From elucidating the dynamic nature of metabolism to enhancing the resolution of protein structures and improving the therapeutic properties of drugs, deuterated amino acids continue to be at the forefront of scientific discovery. This guide has provided a historical and technical foundation, intended to equip researchers, scientists, and drug development professionals with a deeper understanding of the origins and applications of these remarkable molecular tools.
References
- 1. Harold Clayton Urey [columbia.edu]
- 2. Chemistry Group Directory [columbia.edu]
- 3. columbia.edu [columbia.edu]
- 4. amnh.org [amnh.org]
- 5. Harold Urey - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Rudolf Schoenheimer Centenary Lecture. Isotopes in nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. epfl.ch [epfl.ch]
- 13. biorxiv.org [biorxiv.org]
- 14. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
N-alpha-Acetyl-DL-glutamine-d5 as a Metabolic Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways in health and disease. N-alpha-Acetyl-DL-glutamine-d5 is a deuterated, racemic mixture of N-acetylglutamine designed for use as a metabolic tracer in studies of glutamine metabolism. The N-acetylation enhances stability in aqueous solutions compared to free glutamine, making it a reliable tracer for in vitro and in vivo applications. The deuterium (B1214612) labeling allows for the sensitive and specific tracking of the glutamine carbon skeleton through various metabolic pathways using mass spectrometry. This technical guide provides a comprehensive overview of the mechanism of action of N-alpha-Acetyl-DL-glutamine-d5 as a tracer, detailed experimental protocols for its use, and illustrative data on its metabolic fate.
Introduction to Glutamine Metabolism and Tracing
Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes.[1] It is a key substrate for energy production through the tricarboxylic acid (TCA) cycle, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a precursor for the antioxidant glutathione.[2] In rapidly proliferating cells, such as cancer cells and immune cells, glutamine metabolism is often reprogrammed to support increased anabolic demands.[2]
Stable isotope tracing is a powerful technique to study these dynamic metabolic pathways. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the flow of atoms through metabolic networks, providing quantitative insights into metabolic fluxes. N-alpha-Acetyl-DL-glutamine-d5 serves as a stable and effective precursor to labeled glutamine for these tracing studies.
Mechanism of Action as a Tracer
The utility of N-alpha-Acetyl-DL-glutamine-d5 as a tracer relies on its intracellular processing to release deuterated L-glutamine, which then enters the cellular glutamine pools. The metabolic fate of the DL-racemic mixture is stereospecific, involving two primary enzymatic pathways.
Metabolism of the L-Isomer
The N-acetyl-L-glutamine-d5 component of the tracer is primarily hydrolyzed by Aminoacylase I (ACY1) , a cytosolic enzyme with broad specificity for N-acetylated L-amino acids.[3][4] This enzymatic reaction yields L-glutamine-d5 and acetate.
dot
Metabolism of the D-Isomer
The N-acetyl-D-glutamine-d5 component is not a substrate for Aminoacylase I, which is specific for L-enantiomers.[5] The D-isomer of glutamine is a poor substrate for human D-amino acid oxidase (DAAO) .[6] DAAO typically metabolizes neutral D-amino acids into their corresponding α-keto acids.[6] Therefore, the metabolic conversion of D-glutamine-d5 is expected to be significantly slower than that of the L-isomer. This differential metabolism can be leveraged to study stereospecific transport and enzyme kinetics.
dot
Quantitative Data and Enzyme Kinetics
The efficiency of N-alpha-Acetyl-L-glutamine-d5 as a tracer is dependent on the kinetic parameters of the involved enzymes.
| Enzyme | Substrate | Km | Vmax | Reference |
| Aminoacylase I (porcine) | N-acetyl-L-glutamine | 11.4 mM | 5.54 nmol/min/mg | [7] |
| Aminoacylase I (porcine) | N-acetyl-L-methionine | 1.36 mM | 7.48 nmol/min/mg | [7] |
| D-amino acid oxidase (human) | D-glutamate | >500 mM | - | [6] |
| D-amino acid oxidase (human) | D-aspartate | Molar range | 6.7 s⁻¹ | [6] |
Table 1: Kinetic parameters of enzymes involved in the metabolism of N-acetyl-glutamine.
The relatively high Km of Aminoacylase I for N-acetyl-L-glutamine suggests that at lower intracellular concentrations, the rate of deacetylation will be concentration-dependent. The very poor substrate activity of D-amino acid oxidase for D-glutamate indicates that the D-isomer of glutamine is likely to be metabolized very slowly.
Experimental Protocols
The following is a representative protocol for a stable isotope tracing study in cultured cancer cells using N-alpha-Acetyl-DL-glutamine-d5. This protocol can be adapted for other cell types and in vivo studies.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Tracer Introduction: On the day of the experiment, aspirate the growth medium and replace it with a fresh medium containing a known concentration of N-alpha-Acetyl-DL-glutamine-d5 (e.g., 2 mM). The concentration should be optimized based on the cell type and experimental goals.
-
Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
dot
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q's next: The diverse functions of glutamine in metabolism, cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 5. Aminoacylase - Wikipedia [en.wikipedia.org]
- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Navigating the Supply and Application of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5: A Technical Guide
For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled compounds are critical for advancing metabolic and pharmacokinetic studies. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 (CAS: 14341-82-3), alongside detailed experimental protocols for its use as a stable isotope tracer.
This deuterated analog of N-acetyl-DL-glutamine serves as a valuable tool in mass spectrometry-based research, enabling precise tracking and quantification of metabolic pathways and drug disposition. Its increased mass allows for clear differentiation from its endogenous, non-labeled counterpart.
Commercial Availability of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5
A survey of the chemical and biotechnology landscape reveals several key suppliers for this specialized compound. The following table summarizes the available quantitative data to facilitate straightforward comparison for procurement.
| Supplier | Product Number | Purity | Isotopic Purity | Available Quantities |
| Fisher Scientific | CDN-D-8114 | min 90% Chemical Purity | 98 atom % D | 0.01 g |
| Qmx Laboratories | D-8114 | Not Specified | Not Specified | 0.01 g[1] |
| Clinivex | Not Specified | Not Specified | Not Specified | Inquire for details |
| Benchchem | Not Specified | Not Specified | Not Specified | Inquire for details[2] |
| Immunomart | HY-146719S | Not Specified | Not Specified | Currently out of stock |
| Alfa Chemistry | ACM14341823-1 | Not Specified | Not Specified | Inquire for details |
Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
The Metabolic Fate of N-acetylglutamine: A Signaling Pathway
N-acetylglutamine is a more stable form of the amino acid glutamine, making it suitable for use in aqueous solutions for cell culture and in vivo studies.[3] Once introduced into a biological system, it is metabolized to glutamine and subsequently participates in various metabolic pathways. The primary metabolic fate of N-acetylglutamine involves its conversion to glutamate, which then enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate.[4]
Experimental Protocols: Stable Isotope Tracing in Cell Culture
The following protocol provides a detailed methodology for a key experiment utilizing Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 to trace glutamine metabolism in cultured cells. This method is adapted from established stable isotope labeling by amino acids in cell culture (SILAC) procedures.
Objective:
To quantify the incorporation of glutamine into downstream metabolites in cancer cell lines using Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 and Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glutamine-free DMEM
-
Fetal Bovine Serum (FBS), dialyzed
-
Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS system (e.g., Q-Exactive Orbitrap)
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture cells in standard DMEM supplemented with 10% FBS and 2 mM L-glutamine until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to attach overnight.
-
-
Isotope Labeling:
-
Prepare the labeling medium: glutamine-free DMEM supplemented with 10% dialyzed FBS and 2 mM Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5.
-
Aspirate the standard medium from the cells, wash once with PBS, and replace it with the labeling medium.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation.
-
-
Cell Harvesting and Metabolite Quenching:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysates vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in 50 µL of 50% methanol.
-
Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Analyze the eluting metabolites using a high-resolution mass spectrometer in positive ion mode, collecting full scan data to observe the mass shift due to deuterium (B1214612) labeling.
-
-
Data Processing and Analysis:
-
Process the raw LC-MS data using software such as MAVEN or XCMS.
-
Identify and quantify the peak areas for the unlabeled (M+0) and labeled (M+5) forms of glutamine, glutamate, and other downstream metabolites.
-
Calculate the fractional enrichment of the labeled metabolites at each time point to determine the rate of glutamine incorporation into different metabolic pathways.
-
Conclusion
Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a readily available and valuable tool for researchers investigating glutamine metabolism and its role in various physiological and pathological processes. The provided technical information on suppliers and a detailed experimental protocol offers a solid foundation for the successful implementation of stable isotope tracing studies. Careful planning of experiments and adherence to rigorous analytical methods will yield high-quality data, enabling a deeper understanding of cellular metabolism and drug interactions.
References
- 1. Qmx Laboratories - Na-Acetyl-DL-Glutamine-2,3,3,4,4-d5_14341-82-3_0.01g [qmx.com]
- 2. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Use of Nα-Acetyl-DL-glutamine-d5 in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nα-Acetyl-DL-glutamine-d5 is a stable isotope-labeled derivative of N-acetylglutamine, which serves as an ideal internal standard for quantitative mass spectrometry (MS) analysis. Its use is critical in metabolomics, pharmacokinetic studies, and clinical research for the accurate quantification of endogenous N-acetylglutamine and its parent compound, glutamine. The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and chromatographic properties. This ensures that the internal standard effectively accounts for variations in sample preparation, injection volume, and ionization efficiency, leading to high accuracy and precision.[1][2][3]
One of the significant challenges in the MS-based quantification of glutamine is its potential for in-source cyclization to pyroglutamic acid, which can lead to inaccurate measurements.[4] The use of a stable isotope-labeled internal standard like Nα-Acetyl-DL-glutamine-d5, coupled with optimized chromatographic separation, is a robust strategy to mitigate this analytical artifact.[4]
Data Presentation
The following tables summarize typical quantitative performance data for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of glutamine, using Nα-Acetyl-DL-glutamine-d5 as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS System | Triple Quadrupole Mass Spectrometer |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glutamine (Analyte) | 147.1 | 84.1 | 100 | 15 |
| Nα-Acetyl-DL-glutamine-d5 (IS) | 194.1 | 135.0 | 100 | 15 |
Note: The MRM transition for Nα-Acetyl-DL-glutamine-d5 is predicted based on the fragmentation of unlabeled N-acetylglutamine (m/z 189.1 → 130.0), accounting for the +5 Da mass shift.[5]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Bias) | ± 10% |
| Matrix Effect | Minimal (< 15%) |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Nα-Acetyl-DL-glutamine-d5 Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Nα-Acetyl-DL-glutamine-d5.
-
Dissolve in 10 mL of methanol:water (50:50, v/v) in a volumetric flask.
-
Store at -20°C.
-
-
Glutamine (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of glutamine.
-
Dissolve in 10 mL of water in a volumetric flask.
-
Store at -20°C.
-
-
IS Working Solution (10 µg/mL):
-
Dilute 100 µL of the IS stock solution to 10 mL with methanol:water (50:50, v/v).
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of glutamine working solutions by serial dilution of the analyte stock solution.
-
Spike the glutamine working solutions into a blank biological matrix (e.g., plasma, cell lysate) to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 µM).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each sample, calibration standard, and QC sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube (except for blank matrix samples).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% Formic Acid in Water).
-
Vortex briefly and transfer to an HPLC vial with an insert for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for glutamine quantification.
Caption: Simplified metabolic pathway of N-acetylglutamine.
References
- 1. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. iroatech.com [iroatech.com]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
Application Notes and Protocol for Nalpha-Acetyl-DL-glutamine-d5 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. Glutamine is a critical nutrient for rapidly proliferating cells, including many cancer cell lines, serving as a key source of carbon and nitrogen for the synthesis of amino acids, nucleotides, and lipids, as well as for replenishing the tricarboxylic acid (TCA) cycle (anaplerosis).[1][2][3][4] Nalpha-Acetyl-DL-glutamine-d5 is a stable, deuterated analog of glutamine designed for use in metabolic flux analysis studies. The N-acetylation enhances the stability of the molecule in aqueous solutions, such as cell culture media, compared to L-glutamine. The "DL" designation indicates that the product is a racemic mixture of D- and L-isomers. Mammalian cells primarily utilize the L-isomer of amino acids; the D-isomer of glutamine is generally not metabolized. Therefore, for the purposes of metabolic tracing in mammalian cell culture, only the N-acetyl-L-glutamine-d5 component is considered metabolically active. The five deuterium (B1214612) atoms are located on the carbon backbone of the glutamine molecule (positions 2, 3, 3, 4, and 4), making it an excellent tracer for following the carbon skeleton of glutamine through various metabolic pathways.
Upon cellular uptake, it is anticipated that intracellular deacetylases remove the acetyl group, releasing L-glutamine-d5 into the cytoplasm. This labeled glutamine can then enter the metabolic pathways, and the incorporation of the deuterium-labeled backbone can be tracked in downstream metabolites using mass spectrometry.
Key Applications
-
Metabolic Flux Analysis: Tracing the contribution of glutamine to the TCA cycle, both through oxidative and reductive carboxylation pathways.
-
Biosynthetic Pathway Analysis: Quantifying the incorporation of glutamine-derived carbons into biomass precursors such as other amino acids, fatty acids, and nucleotides.
-
Drug Discovery: Assessing the impact of therapeutic compounds on glutamine metabolism in cancer cells and other disease models.
-
Biomarker Discovery: Identifying novel metabolic pathways and biomarkers associated with specific cellular phenotypes.
Experimental Workflow
Protocol for Nalpha-Acetyl-DL-glutamine-d5 Labeling
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Nalpha-Acetyl-DL-glutamine-d5 (structure: 2,3,3,4,4-d5)
-
Cell line of interest
-
Glutamine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
-
Cold phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 80% methanol (B129727) at -80°C)
-
Extraction solvent (e.g., 80:20 methanol:water)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture:
-
Culture cells in their standard growth medium to the desired confluency (typically 70-80%).
-
For adherent cells, seed them in multi-well plates (e.g., 6-well or 12-well plates) to ensure sufficient cell numbers for metabolite extraction. For suspension cells, adjust the cell density accordingly.
-
-
Media Preparation:
-
Prepare the labeling medium by supplementing glutamine-free medium with Nalpha-Acetyl-DL-glutamine-d5. A typical starting concentration is 2-4 mM. Note that since the compound is a DL-racemic mixture and only the L-isomer is metabolized by mammalian cells, a 4 mM solution of the DL-mixture will provide 2 mM of the metabolically active L-isomer.
-
Supplement the medium with dialyzed FBS to minimize the introduction of unlabeled glutamine.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course appropriate for the pathways of interest. For rapid TCA cycle intermediates, labeling times of a few hours may be sufficient. For downstream metabolites like fatty acids, longer incubation times (e.g., 18-24 hours) may be necessary.
-
-
Quenching and Harvesting:
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Immediately wash the cells with cold PBS.
-
Add ice-cold quenching solution (e.g., 80% methanol) and place the plate on dry ice.
-
For adherent cells, scrape the cells in the quenching solution. For suspension cells, pellet them by centrifugation at a low speed and resuspend in the quenching solution.
-
Collect the cell suspension in a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using an LC-MS/MS system capable of resolving and detecting the labeled and unlabeled forms of the metabolites of interest.
-
Develop a targeted method to monitor the mass transitions for expected labeled metabolites (e.g., d5-glutamate, d4-succinate).
-
-
Data Analysis:
-
Integrate the peak areas for the different isotopologues of each metabolite.
-
Calculate the fractional enrichment to determine the proportion of each metabolite pool that is derived from the labeled glutamine.
-
Use metabolic flux analysis software to model the flux through the relevant pathways.
-
Metabolic Fate of Nalpha-Acetyl-L-glutamine-d5
Data Presentation
The following table presents hypothetical but realistic data from a labeling experiment in a cancer cell line to illustrate the expected outcomes. The data represents the fractional enrichment of key metabolites after 24 hours of labeling with 4 mM Nalpha-Acetyl-DL-glutamine-d5.
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Glutamine | M+5 | 95.2 ± 2.1 |
| Glutamate | M+5 | 88.7 ± 3.5 |
| alpha-Ketoglutarate (B1197944) | M+5 | 75.4 ± 4.2 |
| Succinate | M+4 | 62.1 ± 5.0 |
| Fumarate | M+4 | 60.5 ± 4.8 |
| Malate | M+4 | 58.9 ± 4.6 |
| Citrate | M+4 | 45.3 ± 3.9 |
| Citrate | M+5 | 15.6 ± 2.8 |
| Aspartate | M+4 | 50.1 ± 4.1 |
| Proline | M+5 | 35.7 ± 3.3 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Discussion
The use of Nalpha-Acetyl-DL-glutamine-d5 offers a stable and effective way to probe glutamine metabolism in cultured cells. The deuterium labeling on the carbon backbone allows for comprehensive tracing of the glutamine-derived carbon into various biosynthetic pathways. The key metabolic branch point at alpha-ketoglutarate can be assessed by monitoring the M+4 isotopologues of TCA cycle intermediates (indicative of the oxidative pathway) and the M+5 isotopologue of citrate (indicative of reductive carboxylation). The fractional enrichment data provides a quantitative measure of the reliance of the cell on glutamine for these pathways. Researchers should be mindful that the D-isomer is not expected to be metabolized and should adjust their effective labeling concentration accordingly. This protocol provides a robust framework for designing and executing stable isotope labeling experiments to unravel the complexities of cellular metabolism.
References
- 1. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
Application Note & Protocol: Nα-Acetyl-DL-glutamine-d5 as an Internal Standard for Accurate Quantification of Glutamine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of amino acids in biological matrices is crucial for metabolomics, clinical diagnostics, and pharmaceutical research. Glutamine, a key amino acid involved in numerous metabolic pathways, presents analytical challenges due to its polar nature and potential for in-source degradation during mass spectrometry analysis.[1][2] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, extraction variability, and instrument response fluctuations in liquid chromatography-mass spectrometry (LC-MS) assays.[3] Nα-Acetyl-DL-glutamine-d5 is an ideal internal standard for the quantification of glutamine. The deuterium (B1214612) labeling provides a mass shift for clear differentiation from the endogenous analyte, while the N-acetylation can improve chromatographic retention on reversed-phase columns. This document provides a detailed protocol for the use of Nα-Acetyl-DL-glutamine-d5 as an internal standard for the LC-MS/MS quantification of glutamine in plasma samples.
Advantages of Nα-Acetyl-DL-glutamine-d5 as an Internal Standard
-
Minimizes Ion Suppression/Enhancement: Co-elution with the analyte allows for effective compensation for matrix-induced changes in ionization efficiency.[3]
-
Corrects for Sample Loss: Accounts for analyte loss during sample preparation and extraction.
-
Improves Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantification.[4]
-
Enhanced Chromatographic Retention: The acetyl group increases the hydrophobicity of the molecule, leading to better retention and separation on standard C18 reversed-phase columns compared to its underivatized counterpart.
Experimental Protocol
This protocol outlines a method for the quantification of glutamine in human plasma using Nα-Acetyl-DL-glutamine-d5 as an internal standard.
1. Materials and Reagents
-
Nα-Acetyl-DL-glutamine-d5
-
L-Glutamine (analytical standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of Nα-Acetyl-DL-glutamine-d5 in water.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Glutamine Stock Solution: Prepare a 1 mg/mL stock solution of L-glutamine in water.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and quality control samples by spiking the glutamine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or water) to achieve a desired concentration range. Since glutamine is an endogenous compound, a standard addition method or the use of a surrogate matrix is recommended.[5]
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well protein precipitation plate.
-
Add 200 µL of the IS Working Solution (1 µg/mL in acetonitrile) to each well.
-
Mix thoroughly on a plate shaker for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 2% B, 1-5 min: 2-98% B, 5-6 min: 98% B, 6-6.1 min: 98-2% B, 6.1-8 min: 2% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glutamine | 147.1 | 84.1 | 15 |
| Nα-Acetyl-DL-glutamine-d5 | 194.1 | 133.1 | 18 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantitative Performance
The concentration of glutamine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (µg/mL) | Regression Model | R² |
| Glutamine | 0.5 - 500 | Linear, 1/x weighting | > 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Mid QC | 75 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High QC | 400 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tracing Cancer Metabolism with Deuterated Glutamine
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Deuterated glutamine, particularly L-glutamine-d5, serves as a powerful tool in cancer metabolism research for tracing the metabolic fate of glutamine in cancer cells. As many cancer cells exhibit "glutamine addiction," understanding how they utilize this crucial nutrient provides insights into tumor growth, proliferation, and potential therapeutic vulnerabilities.[1][2][3] Stable isotope tracers like deuterated glutamine allow for the precise mapping of glutamine-derived carbon and nitrogen atoms as they are incorporated into various downstream metabolites.
The primary applications of deuterated glutamine in this field include:
-
Mapping Glutamine Metabolic Pathways: Cancer cells primarily metabolize glutamine through two major pathways: glutaminolysis for tricarboxylic acid (TCA) cycle anaplerosis and reductive carboxylation for biosynthesis.[4][5] Deuterated glutamine allows researchers to dissect the relative contributions of these pathways in different cancer types and under various conditions, such as hypoxia or in the presence of mitochondrial dysfunction.[6][7]
-
Quantifying Metabolic Flux: By measuring the rate of incorporation of deuterium (B1214612) into downstream metabolites, researchers can quantify the metabolic flux through specific pathways. This provides a dynamic view of cellular metabolism that static measurements of metabolite levels cannot achieve.[5][8]
-
Investigating Biosynthetic Contributions: Glutamine is a key precursor for the synthesis of nucleotides, non-essential amino acids, and lipids, all of which are critical for rapidly dividing cancer cells.[1][9][10] Tracing with deuterated glutamine can reveal the extent to which cancer cells rely on glutamine for these biosynthetic processes.
-
Assessing Redox Homeostasis: Glutamine-derived glutamate (B1630785) is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[8][11] Deuterated glutamine tracing can be used to assess the role of glutamine metabolism in maintaining redox balance in cancer cells, which is often under increased oxidative stress.[12][13]
-
Evaluating Drug Efficacy: The metabolic reprogramming in cancer cells can be a target for novel therapies. Deuterated glutamine tracing can be used to evaluate the on-target effects of drugs that inhibit glutamine metabolism, such as glutaminase (B10826351) (GLS) inhibitors, by observing the resulting changes in metabolic fluxes.[8][14]
The analytical methods of choice for these tracing studies are primarily mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate and identify deuterated metabolites and quantify their isotopic enrichment.[15][16]
Data Presentation: Expected Isotopic Labeling Patterns
When using L-glutamine-d5 (where five hydrogen atoms are replaced with deuterium), the deuterium atoms are traced as they are incorporated into downstream metabolites. The following tables summarize the expected mass shifts for key metabolites in major glutamine metabolic pathways.
Table 1: Key Metabolites in Glutaminolysis (Oxidative Metabolism)
| Metabolite | Expected Mass Shift (m+n) | Pathway Step |
| Glutamate | m+4 | Deamination of glutamine |
| α-Ketoglutarate | m+3 | Oxidative deamination of glutamate |
| Succinate | m+3 | Through the TCA cycle |
| Fumarate | m+3 | Through the TCA cycle |
| Malate | m+3 | Through the TCA cycle |
| Aspartate | m+3 | Transamination of oxaloacetate |
| Citrate (B86180) | m+3 | Condensation of oxaloacetate and acetyl-CoA |
Table 2: Key Metabolites in Reductive Carboxylation
| Metabolite | Expected Mass Shift (m+n) | Pathway Step |
| Glutamate | m+4 | Deamination of glutamine |
| α-Ketoglutarate | m+3 | Oxidative deamination of glutamate |
| Isocitrate | m+3 | Reductive carboxylation of α-ketoglutarate |
| Citrate | m+3 | Isomerization of isocitrate |
| Acetyl-CoA (from Citrate) | m+1 | Cleavage of citrate by ATP-citrate lyase |
| Oxaloacetate (from Citrate) | m+2 | Cleavage of citrate by ATP-citrate lyase |
| Malate (from Oxaloacetate) | m+2 | Reduction of oxaloacetate |
Experimental Protocols
This section provides a generalized protocol for a stable isotope tracing experiment using deuterated glutamine in cultured cancer cells.
Protocol 1: In Vitro Isotopic Labeling of Cancer Cells with Deuterated Glutamine
1. Cell Culture and Seeding: a. Culture cancer cells of interest in their recommended standard growth medium. b. Seed the cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
2. Isotope Labeling: a. Prepare the labeling medium: a base medium (e.g., DMEM or RPMI) lacking glutamine, supplemented with dialyzed fetal bovine serum, and then with L-glutamine-d5 at a physiological concentration (e.g., 2-4 mM). b. Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for a specific duration (e.g., 4, 8, 12, or 24 hours) to allow for the incorporation of the deuterated glutamine into downstream metabolites. The timing can be optimized based on the metabolic pathway of interest.
3. Metabolite Extraction: a. At the end of the incubation period, place the culture plates on ice. b. Aspirate the labeling medium and quickly wash the cells with ice-cold PBS. c. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. g. Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube. h. Dry the metabolite extracts, for example, using a vacuum concentrator.
4. Sample Preparation for Mass Spectrometry: a. The sample preparation will depend on the analytical platform (GC-MS or LC-MS/MS). b. For GC-MS analysis, derivatization is typically required to make the metabolites volatile. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). c. For LC-MS/MS analysis, the dried extracts are typically reconstituted in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
5. Mass Spectrometry Analysis: a. Analyze the prepared samples using a GC-MS or LC-MS/MS system. b. The mass spectrometer will be operated in a mode that allows for the detection and quantification of the different isotopologues (molecules of the same metabolite with different numbers of deuterium atoms). c. Data analysis software is then used to determine the fractional enrichment of deuterium in each metabolite of interest, which reflects the metabolic activity.
Mandatory Visualization
References
- 1. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive carboxylation supports growth in tumor cells with defective mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Glutamine anaplerosis is required for amino acid biosynthesis in human meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alpha-Acetyl-DL-glutamine-d5 NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-alpha-Acetyl-DL-glutamine-d5 in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic research and drug development. Detailed protocols for sample preparation and NMR analysis are included to facilitate the integration of this powerful isotopic tracer into your experimental workflows.
Introduction to N-alpha-Acetyl-DL-glutamine-d5 in NMR Spectroscopy
N-alpha-Acetyl-DL-glutamine-d5 is a stable isotope-labeled analog of N-acetylglutamine, where five hydrogen atoms on the glutamine backbone (at positions 2, 3, and 4) have been replaced with deuterium (B1214612).[1] This deuteration makes it a valuable tool for tracing glutamine metabolism in biological systems using NMR spectroscopy. The substitution of protons with deuterons leads to distinct changes in the NMR spectrum, allowing for the unambiguous detection and quantification of the labeled molecule and its metabolic products.[1][2]
The primary applications of N-alpha-Acetyl-DL-glutamine-d5 in NMR spectroscopy include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of glutamine through various biochemical pathways.
-
Drug Discovery and Development: Assessing the effect of drug candidates on glutamine metabolism in target cells or tissues.[3][4][5]
-
Disease Mechanism Studies: Investigating alterations in glutamine metabolism associated with diseases such as cancer.
Deuterium NMR (²H NMR) can be used for direct detection of the deuterated compounds, while ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions.[2][6] Furthermore, the deuterium label simplifies ¹H and ¹³C NMR spectra by removing signals from the deuterated positions, which can aid in the identification and quantification of other metabolites.[1]
Data Presentation: NMR Spectral Data
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for N-alpha-Acetyl-DL-glutamine and its deuterated analog, N-alpha-Acetyl-DL-glutamine-d5. These values are illustrative and can vary based on the solvent, pH, and temperature.[1]
| Position | Non-Labeled ¹H Chemical Shift (ppm) | Deuterated ¹H Chemical Shift (ppm) | Non-Labeled ¹³C Chemical Shift (ppm) | Deuterated ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~2.0 | ~22.5 | ~22.5 |
| C2-H | ~4.3 | Absent | ~53.0 | Altered (Reduced intensity, multiplet) |
| C3-H₂ | ~2.1 | Absent | ~27.0 | Altered (Reduced intensity, multiplet) |
| C4-H₂ | ~2.4 | Absent | ~31.0 | Altered (Reduced intensity, multiplet) |
| Acetyl C=O | - | - | ~174.0 | ~174.0 |
| C1 (Carboxyl) | - | - | ~175.0 | ~175.0 |
| C5 (Amide C=O) | - | - | ~178.0 | ~178.0 |
Note: In the ¹³C NMR spectrum of the deuterated compound, the signals for carbons directly bonded to deuterium (C2, C3, and C4) will be split into multiplets and have significantly reduced intensity due to the spin (I=1) of deuterium and scalar coupling.[1]
Experimental Protocols
Protocol 1: General Sample Preparation for in vitro NMR Metabolomics
This protocol outlines the steps for preparing cell or tissue extracts for NMR analysis after incubation with N-alpha-Acetyl-DL-glutamine-d5.
Materials:
-
N-alpha-Acetyl-DL-glutamine-d5
-
Cell culture medium or incubation buffer
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (pre-chilled to -80°C)
-
Water (HPLC-grade, pre-chilled to 4°C)
-
Chloroform (B151607) (pre-chilled to -20°C)
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O with a known concentration of a reference standard like TSP or DSS)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C operation
-
Lyophilizer or vacuum concentrator
-
NMR tubes (5 mm)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired density. Replace the medium with fresh medium containing a known concentration of N-alpha-Acetyl-DL-glutamine-d5. Incubate for the desired period to allow for metabolic labeling.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench metabolism by adding a pre-chilled extraction solvent mixture. A common method is the addition of a methanol/water mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension in a pre-chilled centrifuge tube.
-
-
Metabolite Extraction (Biphasic Extraction):
-
To the cell suspension, add chloroform to achieve a final solvent ratio of methanol:water:chloroform of approximately 2:1:2.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10-15 minutes to allow for phase separation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Three layers will form: an upper aqueous/polar phase (containing polar metabolites), a protein disk in the middle, and a lower organic/non-polar phase.
-
-
Sample Preparation for NMR:
-
Carefully collect the upper aqueous phase into a new pre-chilled tube.
-
Dry the aqueous extract completely using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried metabolite extract in a known volume of NMR buffer (e.g., 600 µL) containing a chemical shift reference and for quantification.
-
Vortex briefly to dissolve the pellet.
-
Centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to a 5 mm NMR tube.
-
-
Storage: Store the NMR samples at 4°C if they are to be analyzed within 24 hours, or at -80°C for long-term storage.
Protocol 2: NMR Data Acquisition
This protocol provides general parameters for acquiring ¹H and ²H NMR spectra. Instrument-specific parameters should be optimized.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters (Example):
-
Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation or WATERGATE).
-
Temperature: 298 K (25°C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256 (depending on sample concentration).
-
Data Processing: Apply an exponential line broadening function (e.g., 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum.
²H NMR Acquisition Parameters (Example):
-
Pulse Sequence: A simple one-pulse experiment.
-
Temperature: 298 K (25°C).
-
Spectral Width: 10-20 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Significantly more scans will be required compared to ¹H NMR due to the lower gyromagnetic ratio and natural abundance (if not fully labeled) of deuterium.
-
Data Processing: Apply appropriate line broadening. Phase and baseline correct the spectrum.
Mandatory Visualizations
Caption: Experimental workflow for NMR-based metabolic analysis.
Caption: Simplified metabolic pathway of glutamine.
References
- 1. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H labeling enables non-invasive 3D proton MR imaging of glucose and neurotransmitter metabolism at 7T in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics Using Stable Isotope Labeled Glutamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for highly proliferative cells, serving as a key source of carbon and nitrogen for the synthesis of ATP, biosynthetic precursors, and reducing agents.[1] The study of glutamine metabolism and its impact on the proteome is crucial for understanding various physiological and pathological processes, particularly in cancer biology. Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used mass spectrometry (MS)-based technique for quantitative proteomics.[2][3][4] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[2] By replacing a standard ("light") amino acid in the cell culture medium with its heavy counterpart, such as ¹³C or ¹⁵N labeled glutamine, researchers can accurately quantify differences in protein abundance between distinct cell populations.[5]
These application notes provide a comprehensive overview and detailed protocols for conducting quantitative proteomics experiments using stable isotope-labeled glutamine.
Applications
-
Cancer Research: Investigate the metabolic reprogramming of cancer cells and identify therapeutic targets by quantifying changes in protein expression in response to glutamine deprivation or pathway inhibitors.[6][7]
-
Drug Development: Assess the on-target and off-target effects of drugs that modulate glutamine metabolism.
-
Cell Signaling: Elucidate how signaling pathways, such as mTOR and c-Myc, regulate glutamine metabolism and downstream protein expression.[1][8][9]
-
Metabolic Flux Analysis: Trace the metabolic fate of glutamine and quantify its contribution to various metabolic pathways, including the TCA cycle, and the synthesis of nucleotides and other amino acids.[10][11][12]
-
Protein-Protein Interaction Studies: Use SILAC in combination with immunoprecipitation to identify and quantify changes in protein-protein interactions under different metabolic states.[13]
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment using stable isotope-labeled glutamine involves several key stages, from cell culture to data analysis.
Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol outlines the steps for labeling cells with stable isotope-containing glutamine.
Materials:
-
Cells of interest
-
SILAC-grade cell culture medium (deficient in glutamine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-glutamine (unlabeled)
-
"Heavy" L-glutamine (e.g., L-glutamine-¹³C₅,¹⁵N₂ or L-glutamine-¹⁵N₂)
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the glutamine-deficient base medium with either light or heavy L-glutamine to the desired final concentration (e.g., 2 mM).[14] Add dFBS and other necessary supplements.
-
Cell Adaptation: Culture the cells for at least five to six passages in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.[13][15] Monitor the incorporation efficiency by mass spectrometry if necessary.
-
Experimental Treatment: Once labeling is complete, subject the "heavy" labeled cells to the experimental condition (e.g., drug treatment), while maintaining the "light" labeled cells as a control.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them using a cell scraper or by trypsinization.[14]
Protocol 2: Protein Extraction, Digestion, and Peptide Preparation
This protocol details the steps for preparing protein samples for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit or similar
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 desalting columns/tips
Procedure:
-
Cell Lysis: Resuspend the cell pellets from both "light" and "heavy" populations in lysis buffer. Incubate on ice with periodic vortexing to ensure complete lysis.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" samples (e.g., 1:1 ratio).[2]
-
Reduction and Alkylation: Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating. Subsequently, alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Protein Digestion: Dilute the protein mixture to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Desalting: Acidify the peptide mixture and desalt using C18 columns or tips to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Sample Concentration: Dry the desalted peptides using a vacuum concentrator and store at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Quantification
This protocol provides a general outline for the analysis of labeled peptides by mass spectrometry.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
LC Separation: Reconstitute the dried peptide sample in a suitable solvent and inject it into the HPLC system. Peptides are separated based on their hydrophobicity using a reversed-phase column with a gradient of increasing organic solvent.
-
Mass Spectrometry Analysis: The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The instrument acquires MS1 scans to detect the peptide precursor ions (both light and heavy pairs) and then fragments selected precursors to generate MS2 spectra for peptide identification.
-
Data Analysis: Use specialized software to process the raw MS data. The software will identify peptides by matching the MS2 spectra to a protein sequence database. It will then quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.[16]
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example of Quantified Proteins in Response to a Glutamine Metabolism Inhibitor
| Protein Accession | Gene Name | Protein Name | Log2 Fold Change (Heavy/Light) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Upregulated |
| P62258 | GLS | Glutaminase kidney isoform, mitochondrial | -2.12 | < 0.001 | Downregulated |
| Q01844 | SLC1A5 | Solute carrier family 1 member 5 | -1.89 | < 0.001 | Downregulated |
| P00338 | LDHA | L-lactate dehydrogenase A chain | 0.51 | 0.045 | Upregulated |
| P49756 | GOT2 | Aspartate aminotransferase, mitochondrial | -1.25 | 0.005 | Downregulated |
Table 2: Hypothetical Isotopic Enrichment Data for Key Metabolic Enzymes
| Protein | Peptide Sequence | Light m/z | Heavy m/z | Light Intensity | Heavy Intensity | Ratio (H/L) |
| Glutaminase (GLS) | AGFEAVK | 748.38 | 754.39 | 1.2E+07 | 3.1E+06 | 0.26 |
| Glutamate Dehydrogenase 1 (GLUD1) | VPAEIDGIK | 971.54 | 977.55 | 8.9E+06 | 4.3E+06 | 0.48 |
| Aspartate Aminotransferase (GOT2) | LLEVISYASR | 1149.63 | 1155.64 | 9.5E+06 | 2.8E+06 | 0.29 |
Signaling Pathways and Logical Relationships
Understanding the signaling pathways that regulate glutamine metabolism is essential for interpreting proteomics data.
Glutamine Metabolism and its Intersection with Central Carbon Metabolism
Glutamine is a key anaplerotic substrate that replenishes the TCA cycle.
Key Signaling Pathways Regulating Glutamine Metabolism
Several oncogenic signaling pathways converge to regulate glutamine uptake and utilization.
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajnr.org [ajnr.org]
- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Experimental Programs for SILAC in Protein Interaction - Creative Proteomics Blog [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Computational analysis of quantitative proteomics data using stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tracing Glutamine Metabolism with Nα-Acetyl-DL-glutamine-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Glutamine is a critical nutrient for highly proliferative cells, serving as a key source of carbon and nitrogen for the synthesis of ATP, biosynthetic precursors, and reducing agents.[1] It plays a central role in various metabolic pathways, including tricarboxylic acid (TCA) cycle anaplerosis, nucleotide synthesis, and redox homeostasis.[2] The metabolic reprogramming of glutamine utilization is a hallmark of many diseases, particularly cancer, making it a crucial area of study.[3][4]
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes in living systems.[5][6] By supplying cells with a substrate labeled with a heavy isotope, such as Deuterium (B1214612) (²H or D), researchers can track the atoms of the substrate as it is transformed into downstream metabolites.
Nα-Acetyl-DL-glutamine-d5 is a stable isotope-labeled compound designed for tracing glutamine metabolism. The key features are:
-
d5 Label: Five deuterium atoms replace five hydrogen atoms on the glutamine molecule, creating a distinct mass shift that can be detected by mass spectrometry.
-
Nα-Acetyl Group: The acetylation at the alpha-amino group can enhance the compound's stability in culture media and potentially improve cell permeability. It is hypothesized that intracellular esterases or deacetylases cleave this group to release d5-L-glutamine.[7][8]
-
DL-Isomers: The compound is a racemic mixture of D and L isomers. Only the L-isomer is expected to be metabolized by mammalian cells, which will be converted into d5-L-glutamate by glutaminase (B10826351) (GLS).[1][9]
Once inside the cell and deacetylated, d5-L-glutamine enters the central metabolic network. Its conversion to d5-glutamate and subsequently to d5-α-ketoglutarate (α-KG) allows the deuterium label to be incorporated into TCA cycle intermediates and other connected pathways, providing a detailed snapshot of glutamine fate.[1][9]
Key Metabolic Pathways of Glutamine
Glutamine's metabolic journey begins with its transport into the cell and subsequent entry into the mitochondria.[2][9]
-
Glutaminolysis: Glutamine is converted to glutamate (B1630785) by glutaminase (GLS).
-
TCA Cycle Anaplerosis: Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or other transaminases.[1] This replenishment of the TCA cycle is vital for energy production and biosynthesis.
-
Reductive Carboxylation: Under certain conditions (e.g., hypoxia or defective mitochondria), α-KG can be reductively carboxylated to form isocitrate and then citrate, providing a key source of acetyl-CoA for lipid synthesis.[4]
-
Biosynthesis: The carbon and nitrogen from glutamine contribute to the synthesis of other non-essential amino acids, nucleotides, and glutathione.
dot
Caption: Metabolic fate of Nα-Acetyl-DL-glutamine-d5 tracer.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured cells with Nα-Acetyl-DL-glutamine-d5.
-
Cell Seeding: Plate cells at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard complete growth medium.
-
Media Preparation: Prepare the labeling medium. This typically consists of glutamine-free RPMI or DMEM, supplemented with 10% dialyzed fetal bovine serum (dFBS), penicillin-streptomycin, and the desired concentration of Nα-Acetyl-DL-glutamine-d5 (e.g., 2 mM).
-
Note: Using dialyzed serum is critical to minimize the presence of unlabeled glutamine.[10]
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed, glutamine-free medium or PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂). A time course is recommended to assess the approach to isotopic steady state.
-
Protocol 2: Metabolite Extraction
This protocol describes how to quench metabolism and extract polar metabolites for analysis.
-
Quenching and Rinsing:
-
Place the culture plate on ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold normal saline (0.9% NaCl). Aspirate completely.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well (for a 6-well plate).
-
Place the plate on dry ice for 15 minutes or in a -80°C freezer for at least 30 minutes.
-
Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Store the dried pellets at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for analyzing d5-glutamine-derived metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in an appropriate volume (e.g., 50-100 µL) of an LC-MS compatible solvent, such as 50% methanol or a buffer matching the initial mobile phase conditions. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar metabolites like amino acids and TCA cycle intermediates.[11]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like heptafluorobutyric acid (HFBA) to improve retention.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for these compounds.
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted analysis. This involves defining specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (e.g., M+4, M+5) versions of each metabolite.
-
Optimization: Optimize source conditions (e.g., fragmentor voltage, collision energy) for each specific metabolite to achieve maximum sensitivity.[12] Be aware of potential in-source fragmentation or cyclization of glutamine and glutamate to pyroglutamic acid, which can be an artifact of the analysis.[13][14][15]
-
dot
Caption: General experimental workflow for stable isotope tracing.
Data Presentation and Analysis
Table 1: Example MRM Transitions for Key Metabolites
The analysis relies on detecting the mass shift caused by the incorporation of deuterium. The table below lists the expected masses for unlabeled (M+0) and labeled isotopologues. Note that the number of deuterium atoms may vary depending on the metabolic route.
| Metabolite | Formula | Unlabeled Mass (M+0) [M+H]⁺ | Labeled Mass (Expected) [M+H]⁺ | Deuterium Atoms | Precursor Ion (m/z) | Product Ion (m/z) |
| Glutamine | C₅H₁₀N₂O₃ | 147.07 | 152.10 | 5 | 147.1 -> 84.1 | |
| 152.1 -> 89.1 | ||||||
| Glutamate | C₅H₉NO₄ | 148.06 | 153.09 | 5 | 148.1 -> 84.1 | |
| 153.1 -> 89.1 | ||||||
| α-Ketoglutarate | C₅H₆O₅ | 147.02 | 151.05 | 4 | 147.0 -> 101.0 | |
| 151.0 -> 105.0 | ||||||
| Citrate | C₆H₈O₇ | 193.03 | 197.06 | 4 | 193.0 -> 111.0 | |
| (Oxidative) | 197.0 -> 115.0 | |||||
| Citrate | C₆H₈O₇ | 193.03 | 198.06 | 5 | 193.0 -> 111.0 | |
| (Reductive) | 198.0 -> 116.0 | |||||
| Proline | C₅H₉NO₂ | 116.07 | 121.10 | 5 | 116.1 -> 70.1 | |
| 121.1 -> 75.1 |
Note: Product ions are examples and must be empirically determined.
Table 2: Example Quantitative Data - Fractional Enrichment
Fractional enrichment represents the proportion of a metabolite pool that has been labeled by the tracer. It is calculated by summing the peak areas of all labeled isotopologues and dividing by the total peak area of all isotopologues (labeled + unlabeled).
| Metabolite | Fractional Enrichment at 1h (%) | Fractional Enrichment at 4h (%) | Fractional Enrichment at 24h (%) |
| Glutamine | 98.2 ± 1.1 | 99.1 ± 0.5 | 99.5 ± 0.3 |
| Glutamate | 75.6 ± 4.5 | 88.3 ± 2.9 | 94.1 ± 1.8 |
| α-Ketoglutarate | 60.1 ± 5.2 | 79.5 ± 3.8 | 85.3 ± 2.5 |
| Malate (M+3) | 35.8 ± 6.1 | 55.2 ± 4.7 | 68.9 ± 3.1 |
| Citrate (M+4) | 30.5 ± 5.9 | 51.7 ± 4.2 | 65.4 ± 3.3 |
| Proline | 15.3 ± 3.1 | 28.9 ± 2.5 | 45.7 ± 2.1 |
Data are presented as mean ± SD from a hypothetical experiment (n=3).
dot
Caption: Logical relationship from tracer input to data interpretation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetylation of Glutaminase by HDAC4 contributes to Lung Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. agilent.com [agilent.com]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alpha-Acetyl-DL-glutamine-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-alpha-Acetyl-DL-glutamine-d5 as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetic (DMPK) studies. The protocols outlined below are designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of analytes in biological matrices.
Introduction: The Role of Deuterated Standards in DMPK
In drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological fluids is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS is a powerful and widely used analytical technique for this purpose due to its high sensitivity and selectivity.[1] The use of an appropriate internal standard is crucial for robust and reliable LC-MS/MS assays, as it corrects for variability during sample preparation and analysis.[2]
Stable isotope-labeled internal standards, particularly deuterated compounds like N-alpha-Acetyl-DL-glutamine-d5, are considered the "gold standard" for quantitative bioanalysis.[1] Since they are chemically almost identical to the analyte of interest, they share similar extraction recovery, chromatographic retention times, and ionization responses in the mass spectrometer.[2][3] This analogous behavior allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision of the quantitative data.[1]
N-alpha-Acetyl-DL-glutamine-d5 serves as an ideal internal standard for the quantification of N-alpha-Acetyl-DL-glutamine or other structurally similar analytes. Its five deuterium (B1214612) atoms provide a sufficient mass shift to be distinguished from the unlabeled analyte by the mass spectrometer.
Key Applications in DMPK Studies
N-alpha-Acetyl-DL-glutamine-d5 is primarily utilized as an internal standard in a variety of DMPK assays, including:
-
Pharmacokinetic (PK) Studies: To accurately determine the concentration-time profile of a drug in biological fluids (e.g., plasma, urine) following administration.
-
Metabolic Stability Assays: To assess the rate at which a drug is metabolized by liver microsomes or hepatocytes.
-
Bioavailability Studies: To compare the extent and rate of absorption of a drug from different formulations.
-
Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the metabolism of a new chemical entity.
-
Metabolite Identification and Quantification: To aid in the structural elucidation and quantification of metabolites.
Experimental Protocols
The following are detailed protocols for common DMPK assays where N-alpha-Acetyl-DL-glutamine-d5 would be used as an internal standard for a hypothetical analyte, "Analyte X," which is structurally analogous.
Protocol 1: Quantification of Analyte X in Plasma using Protein Precipitation
This protocol is a rapid and straightforward method for cleaning up plasma samples for LC-MS/MS analysis.
Materials:
-
Blank plasma
-
Analyte X stock solution
-
N-alpha-Acetyl-DL-glutamine-d5 internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitating agent)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into labeled microcentrifuge tubes.
-
Internal Standard Addition: Add 20 µL of the N-alpha-Acetyl-DL-glutamine-d5 working solution to each tube (except for blank matrix samples). The concentration should be optimized to provide a response similar to Analyte X at a mid-range concentration.
-
Vortexing: Briefly vortex mix the samples.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Analyte X stock solution
-
N-alpha-Acetyl-DL-glutamine-d5 internal standard (IS) working solution
-
Ice-cold acetonitrile (ACN) (Stopping solution)
-
Incubator/water bath at 37°C
-
96-well plates
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding Analyte X and the NADPH regenerating system to the HLM mixture. The final concentration of Analyte X should be low (e.g., 1 µM) to be under Vmax conditions.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile and the N-alpha-Acetyl-DL-glutamine-d5 IS working solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the remaining percentage of Analyte X at each time point.
Data Presentation
Quantitative data from DMPK studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters of Analyte X in Rats following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD, n=3) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 150 |
| Tmax (Time to Cmax) | h | 0.08 (first time point) |
| AUC(0-t) (Area Under the Curve) | ngh/mL | 3450 ± 420 |
| AUC(0-inf) (AUC extrapolated to infinity) | ngh/mL | 3580 ± 450 |
| t1/2 (Half-life) | h | 2.5 ± 0.3 |
| CL (Clearance) | L/h/kg | 0.28 ± 0.04 |
| Vd (Volume of Distribution) | L/kg | 1.0 ± 0.1 |
Table 2: Example In Vitro Metabolic Stability of Analyte X in Human Liver Microsomes
| Time (min) | % Analyte X Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85 ± 4.2 |
| 15 | 62 ± 5.1 |
| 30 | 38 ± 3.9 |
| 60 | 15 ± 2.5 |
| t1/2 (min) | |
| Intrinsic Clearance (µL/min/mg protein) |
Visualizations: Workflows and Metabolic Pathways
Diagrams are essential for visualizing complex processes and relationships in DMPK studies.
Caption: General workflow for sample analysis in a pharmacokinetic study.
The metabolic fate of N-acetyl-glutamine is closely linked to that of glutamine. Following administration, N-acetyl-L-glutamine is deacetylated to form glutamine.[1] Glutamine is a central metabolite involved in numerous cellular processes.
Caption: Simplified metabolic fate of N-alpha-Acetyl-Glutamine.
References
Application Notes and Protocols for Cell Culture Media Preparation with Nalpha-Acetyl-DL-glutamine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is a critical amino acid for the successful in vitro culture of mammalian cells, serving as a primary source of carbon and nitrogen for the synthesis of energy, proteins, and nucleic acids.[1][2] However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyrrolidone carboxylic acid and ammonia (B1221849). This degradation not only depletes the essential amino acid from the medium but also leads to the accumulation of ammonia, which is toxic to cells and can negatively impact cell growth, viability, and protein production.[3]
To overcome this limitation, more stable forms of glutamine have been developed, including dipeptides like L-alanyl-L-glutamine and acetylated forms such as Nalpha-Acetyl-DL-glutamine. The acetylated form demonstrates significantly enhanced stability in liquid culture media, minimizing the generation of cytotoxic ammonia.
This document provides detailed application notes and protocols for the use of Nalpha-Acetyl-DL-glutamine-d5, a deuterium-labeled stable isotope of acetylated glutamine. This compound is particularly valuable for metabolic flux analysis and stable isotope labeling by amino acids in cell culture (SILAC) studies, allowing researchers to trace the metabolic fate of glutamine in various cellular processes.
Advantages of Nalpha-Acetyl-DL-glutamine-d5 Supplementation
-
Enhanced Stability: The N-acetylation of glutamine significantly improves its stability in aqueous solutions compared to standard L-glutamine, preventing rapid, non-enzymatic degradation.
-
Reduced Ammonia Accumulation: By providing a stable source of glutamine, supplementation with Nalpha-Acetyl-DL-glutamine-d5 leads to lower concentrations of toxic ammonia in the cell culture medium, which can improve cell health and the longevity of the culture.[3]
-
Consistent Nutrient Availability: The enhanced stability ensures a more consistent and reliable supply of glutamine to the cells over the course of an experiment.
-
Ideal for Metabolic Tracing: The deuterium (B1214612) labeling (d5) allows for the precise tracking of the glutamine molecule and its metabolic derivatives through various biochemical pathways using mass spectrometry-based techniques.[4][5][6]
Data Presentation
The following tables summarize the comparative performance of different glutamine sources in cell culture, based on available data for stable glutamine derivatives.
Table 1: Stability of Glutamine Sources in Cell Culture Media at 37°C
| Glutamine Source | Relative Stability | Ammonia Generation Rate |
| L-Glutamine | Low | High |
| L-Alanyl-L-glutamine | High | Low |
| Nalpha-Acetyl-DL-glutamine-d5 | High (Inferred) | Low (Inferred) |
Table 2: Comparative Performance of Glutamine Sources in CHO Cell Culture
| Parameter | L-Glutamine | L-Alanyl-L-glutamine | Nalpha-Acetyl-DL-glutamine-d5 (Expected) |
| Maximum Viable Cell Density | Lower | Higher | Higher |
| Monoclonal Antibody (mAb) Titer | Lower | Higher[3] | Higher |
| Ammonia Accumulation | High | Low[3] | Low |
| Apoptotic Ratio | Higher | Lower[7] | Lower |
Note: Data for Nalpha-Acetyl-DL-glutamine-d5 is inferred based on the known stability of N-acetylated glutamine and the observed performance of other stable glutamine derivatives.
Experimental Protocols
Protocol 1: Preparation of a 200 mM Stock Solution of Nalpha-Acetyl-DL-glutamine-d5
Materials:
-
Nalpha-Acetyl-DL-glutamine-d5 powder (cell culture grade)
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile serological pipettes
-
Laminar flow hood
-
Vortex mixer
-
Water bath (optional, for aiding dissolution)
Procedure:
-
Inside a laminar flow hood, aseptically weigh the desired amount of Nalpha-Acetyl-DL-glutamine-d5 powder. To prepare 100 mL of a 200 mM stock solution, you will need to calculate the required mass based on the molecular weight of the compound.
-
Transfer the powder to a sterile conical tube.
-
Add approximately 80% of the final desired volume of sterile water or PBS.
-
Gently vortex the solution to dissolve the powder. If necessary, warm the solution to 37°C in a water bath to aid dissolution.
-
Once the powder is completely dissolved, bring the solution to the final volume with sterile water or PBS.
-
Sterile-filter the 200 mM stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Supplementation of Cell Culture Medium
Procedure:
-
Thaw the required number of aliquots of the 200 mM Nalpha-Acetyl-DL-glutamine-d5 stock solution at room temperature or in a 37°C water bath.
-
Under aseptic conditions in a laminar flow hood, add the stock solution to your basal cell culture medium to achieve the desired final concentration. For most mammalian cell lines, a final concentration of 2-4 mM is a good starting point.
-
Example Calculation for a 2 mM final concentration in 500 mL of medium:
-
Volume of stock solution = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of stock solution = (2 mM × 500 mL) / 200 mM = 5 mL
-
Add 5 mL of the 200 mM stock solution to 495 mL of basal medium.
-
-
-
Gently swirl the medium to ensure thorough mixing.
-
The supplemented medium is now ready for use.
Protocol 3: Experimental Workflow for Evaluating the Effect of Nalpha-Acetyl-DL-glutamine-d5
This protocol outlines a general procedure to compare the effects of Nalpha-Acetyl-DL-glutamine-d5 with standard L-glutamine on cell culture performance.
Procedure:
-
Cell Seeding: Seed the cells of interest (e.g., CHO, HEK293) in multiple flasks or plates at a consistent density in your standard culture medium containing L-glutamine.
-
Media Exchange: After allowing the cells to attach and enter the logarithmic growth phase (typically 24 hours), replace the medium with experimental media:
-
Control Group: Basal medium supplemented with standard L-glutamine (e.g., 2 mM).
-
Experimental Group: Basal medium supplemented with Nalpha-Acetyl-DL-glutamine-d5 at an equimolar concentration (e.g., 2 mM).
-
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).
-
Data Collection: At regular intervals (e.g., every 24 hours for 5-7 days), collect samples for analysis:
-
Cell Growth and Viability: Determine viable cell density and percent viability using a cell counter or a viability assay (e.g., Trypan Blue exclusion).
-
Metabolite Analysis: Collect supernatant to measure the concentration of ammonia and lactate (B86563) using appropriate assay kits.
-
Product Titer (if applicable): If using a producer cell line, measure the concentration of the recombinant protein (e.g., monoclonal antibody).
-
-
Data Analysis: Plot the collected data over time to compare the growth kinetics, viability, and metabolite profiles between the control and experimental groups.
Visualizations
Caption: Experimental workflow for evaluating Nalpha-Acetyl-DL-glutamine-d5.
Caption: Cellular uptake and metabolic fate of Nalpha-Acetyl-DL-glutamine-d5.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. login.medscape.com [login.medscape.com]
- 7. toku-e.com [toku-e.com]
Application Notes and Protocols: Nalpha-Acetyl-DL-glutamine-d5 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Nalpha-Acetyl-DL-glutamine-d5 in metabolomics research. This stable isotope-labeled compound serves as a critical tool for accurate quantification of related metabolites and for tracing metabolic pathways. The following sections detail its primary applications, present relevant quantitative data, and provide an experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics.
Introduction to Nalpha-Acetyl-DL-glutamine-d5
Nalpha-Acetyl-DL-glutamine-d5 is a deuterated form of N-acetylglutamine. The acetylation of the alpha-amino group confers increased stability in aqueous solutions compared to its parent amino acid, glutamine, which is prone to degradation.[1][2][3] This stability makes N-acetyl-L-glutamine a more reliable supplement in cell culture media and parenteral nutrition solutions.[1][2] The "DL" designation indicates that the compound is a racemic mixture of both D and L stereoisomers. The "-d5" signifies the presence of five deuterium (B1214612) atoms, which provides a distinct mass shift for mass spectrometry-based detection, making it an ideal internal standard.[4][5]
Primary Applications in Metabolomics
The primary application of Nalpha-Acetyl-DL-glutamine-d5 in metabolomics is as an internal standard for the accurate and precise quantification of N-alpha-Acetyl-L-glutamine and its downstream metabolite, L-glutamine, in various biological matrices.[5] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.
A secondary, more exploratory application, is in metabolic flux analysis . While less common for an acetylated form, if the N-acetyl group is removed intracellularly, the labeled glutamine can be traced as it incorporates into various metabolic pathways. This allows for the study of glutamine utilization in processes such as the tricarboxylic acid (TCA) cycle and biosynthesis of nucleotides and glutathione.[6][7][8]
Experimental Protocol: Quantification of N-alpha-Acetyl-L-glutamine and L-glutamine in Biological Samples using LC-MS/MS
This protocol outlines a method for the quantification of endogenous N-alpha-Acetyl-L-glutamine and L-glutamine in a biological sample (e.g., cell culture media, plasma) using Nalpha-Acetyl-DL-glutamine-d5 as an internal standard.
1. Materials and Reagents:
-
Nalpha-Acetyl-DL-glutamine-d5
-
N-alpha-Acetyl-L-glutamine (for calibration curve)
-
L-glutamine (for calibration curve)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, cell lysate)
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of Nalpha-Acetyl-DL-glutamine-d5 (Internal Standard, IS) in methanol:water (1:1 v/v) at a concentration of 1 mg/mL.
-
Prepare stock solutions of N-alpha-Acetyl-L-glutamine and L-glutamine in methanol:water (1:1 v/v) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by spiking known concentrations of N-alpha-Acetyl-L-glutamine and L-glutamine into the biological matrix.
-
For sample extraction, add 10 µL of the IS stock solution to 100 µL of the biological sample (or calibration standard).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of these polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous will elute the compounds. An example gradient is: 0-2 min, 95% B; 2-10 min, linear gradient to 50% B; 10-12 min, 50% B; 12-12.1 min, linear gradient to 95% B; 12.1-15 min, 95% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for precursor and product ions will need to be optimized on the specific instrument. Example transitions are provided in the table below.
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-alpha-Acetyl-L-glutamine | 189.1 | 130.0 |
| L-glutamine | 147.1 | 84.1 |
| Nalpha-Acetyl-DL-glutamine-d5 (IS) | 194.1 | 135.0 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. These transitions are based on published data for similar compounds and should be optimized.[3]
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
Metabolic Fate of N-acetyl-L-glutamine
Caption: Simplified metabolic pathway of N-acetyl-L-glutamine.
Conclusion
Nalpha-Acetyl-DL-glutamine-d5 is a valuable tool for metabolomics researchers, particularly for those requiring precise quantification of glutamine and its acetylated form. Its enhanced stability over L-glutamine makes it a superior choice for an internal standard in many experimental contexts. The provided protocol offers a starting point for developing robust quantitative assays, which can be adapted to various biological matrices and research questions in the fields of drug development, disease biomarker discovery, and fundamental metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nalpha-Acetyl-DL-glutamine-d5 Concentration in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of Nalpha-Acetyl-DL-glutamine-d5 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Nalpha-Acetyl-DL-glutamine-d5 and why is it used in cell culture?
A1: Nalpha-Acetyl-DL-glutamine-d5 is a stable, deuterium-labeled version of N-acetyl-glutamine. It is used in cell culture for several reasons:
-
Enhanced Stability : The N-acetyl group makes it more stable in liquid culture media compared to standard L-glutamine, which can degrade rapidly into ammonia (B1221849) and pyroglutamic acid.[1][2][3][4] This stability prevents the toxic buildup of ammonia, which can negatively impact cell viability and growth.[3][5][6]
-
Controlled Nutrient Release : As a glutamine derivative, it provides a steady and controlled supply of glutamine to the cells.
-
Metabolic Tracer : The deuterium-d5 label allows it to be used as a stable isotope tracer in metabolomics and metabolic flux analysis.[7] This enables researchers to track the metabolic fate of glutamine within cellular pathways using techniques like mass spectrometry.[7]
Q2: What is the difference between Nalpha-Acetyl-DL-glutamine-d5 and standard L-glutamine?
A2: The primary differences lie in their stability and isotopic labeling. Standard L-glutamine is unstable in liquid media, with a half-life that can be significantly shortened at 37°C.[4] Nalpha-Acetyl-DL-glutamine-d5 is chemically modified to be more stable. Additionally, the "d5" indicates that five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen, making it suitable for metabolic tracking studies.[7][8] The "DL" prefix indicates it is a racemic mixture of both D and L isomers, whereas cells primarily utilize the L-isomer.[7]
Q3: What is a recommended starting concentration for Nalpha-Acetyl-DL-glutamine-d5?
A3: When substituting for L-glutamine, a good starting point is to use an equimolar concentration.[1] Most standard cell culture media contain L-glutamine in the range of 2 to 4 mM.[9][10] Therefore, a starting concentration of 2 to 4 mM for Nalpha-Acetyl-DL-glutamine-d5 is recommended. However, the optimal concentration is highly cell-line dependent and should be determined experimentally.[1]
Q4: How does the "DL" racemic mixture affect cellular uptake and metabolism?
A4: Most biological systems, including mammalian cells, are stereospecific and primarily metabolize the L-isomer of amino acids.[7] The presence of the D-isomer in the DL-racemic mixture means that only about half of the compound may be biologically active as a direct glutamine source. This should be a consideration during optimization experiments, as higher concentrations of the DL-form may be needed to achieve the same effect as the pure L-form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow Cell Growth After Switching from L-Glutamine | 1. Suboptimal Concentration: The rate of uptake and cleavage of the N-acetyl derivative might be slower in your specific cell line.[1] 2. D-Isomer Inactivity: Only the L-isomer is readily metabolized, effectively halving the available concentration. | 1. Perform a dose-response experiment to determine the optimal concentration. Test a range from 2 mM up to 8 mM or higher.[1][5] 2. Increase the concentration of the DL-form to ensure sufficient L-isomer availability. |
| High Levels of Ammonia Detected in Culture | 1. Concentration Too High: While more stable, excessive concentrations can still lead to increased glutamine metabolism and subsequent ammonia production.[1] 2. Media Instability: Although more stable than L-glutamine, degradation can still occur over extended periods at 37°C. | 1. Reduce the concentration of Nalpha-Acetyl-DL-glutamine-d5 in the medium.[1] 2. Ensure proper storage of media at 2-8°C and minimize time at 37°C before use.[4] |
| Precipitate Forms in the Medium | 1. Concentration Exceeds Solubility: The concentration of the supplement may be too high for the basal medium. 2. Incorrect Storage: Storing the supplemented medium at low temperatures (e.g., freezing) can cause components to precipitate.[11] 3. pH Shift: A significant shift in the medium's pH can affect the solubility of its components.[11] | 1. Prepare a fresh batch of medium with a lower concentration. Ensure the supplement is fully dissolved before sterile filtering.[11] 2. Store supplemented media at 2-8°C and avoid freezing. If a precipitate forms upon warming, gently agitate to redissolve.[11] 3. Check and adjust the medium's pH and ensure the incubator's CO₂ level is correct.[11] |
| Inconsistent Results in Metabolic Tracing Experiments | 1. Incomplete Equilibration: Cells may not have had enough time to adapt to the new glutamine source, leading to variable incorporation of the d5 label. 2. Variable Uptake Rates: Different cell densities or growth phases can lead to different rates of nutrient uptake. | 1. Culture cells in the Nalpha-Acetyl-DL-glutamine-d5-containing medium for several passages to ensure metabolic pathways have reached a steady state. 2. Standardize cell seeding density and ensure cells are in the same growth phase (e.g., mid-logarithmic) at the start of each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 200 mM Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution of Nalpha-Acetyl-DL-glutamine-d5.
Materials:
-
Nalpha-Acetyl-DL-glutamine-d5 powder (MW: ~193.21 g/mol )[8]
-
Nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm filter unit
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Magnetic stir plate and stir bar
Procedure:
-
Calculation: To prepare 50 mL of a 200 mM stock solution, calculate the required mass: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.2 mol/L x 0.05 L x 193.21 g/mol = 1.9321 g
-
Dissolution: In a sterile beaker, add approximately 45 mL of nuclease-free water or PBS. Add the magnetic stir bar.
-
Slowly add the weighed Nalpha-Acetyl-DL-glutamine-d5 powder to the liquid while stirring. Continue to stir until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Transfer the solution to a 50 mL sterile conical tube or graduated cylinder and adjust the final volume to 50 mL with the same solvent.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) to prevent repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, and date. Store at -20°C.[5]
Protocol 2: Determining Optimal Concentration
This experiment is designed to identify the ideal concentration of Nalpha-Acetyl-DL-glutamine-d5 for your specific cell line by measuring cell viability and proliferation.
Materials:
-
Your cell line of interest
-
Basal medium (glutamine-free)
-
200 mM sterile stock solution of Nalpha-Acetyl-DL-glutamine-d5
-
Multi-well plates (e.g., 24-well or 96-well)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation: Prepare a dilution series of Nalpha-Acetyl-DL-glutamine-d5 in your basal medium. A common range to test is 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mM. The 0 mM condition serves as the negative control.[1][5]
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your cell line to allow for several days of growth.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Data Collection: At specified time points (e.g., every 24 hours for 3-5 days), perform the following assays:
-
Viable Cell Density and Viability: Collect a sample from each condition, stain with Trypan Blue, and count viable and non-viable cells using a hemocytometer or automated cell counter.[5]
-
-
Data Analysis: For each concentration, plot the viable cell density over time. Calculate the proliferation rate.
-
Interpretation: The optimal concentration is the one that results in the highest proliferation rate and sustained high cell viability.
Data Presentation
Table 1: Typical Concentration Ranges of Glutamine and Derivatives in Cell Culture
| Compound | Typical Starting Concentration (mM) | Commonly Tested Range (mM) | Key Considerations |
| L-Glutamine | 2 - 4[9][10] | 0.5 - 10[10] | Unstable in liquid media; degrades into toxic ammonia.[3][6] |
| L-alanyl-L-glutamine | 2 - 4 | 1 - 8 | Highly stable dipeptide; provides controlled release of L-glutamine.[1] |
| Nalpha-Acetyl-DL-glutamine-d5 | 2 - 4 | 1 - 8+ | Stable derivative; DL-racemic mixture may require higher concentrations; d5 label for metabolic tracing. |
Table 2: Example Data for Optimal Concentration Experiment
| Concentration (mM) | Day 3 Viable Cell Density (x10⁵ cells/mL) | Day 3 Viability (%) | Day 5 Viable Cell Density (x10⁵ cells/mL) | Day 5 Viability (%) |
| 0 (Control) | 1.5 | 85% | 1.2 | 70% |
| 1.0 | 3.2 | 95% | 5.5 | 92% |
| 2.0 | 4.5 | 98% | 9.8 | 95% |
| 4.0 | 5.1 | 98% | 12.5 | 96% |
| 6.0 | 5.0 | 97% | 12.2 | 94% |
| 8.0 | 4.8 | 96% | 11.5 | 90% |
| Note: Data are hypothetical and for illustrative purposes only. Optimal concentration in this example is 4.0 mM. |
Visualizations
Caption: Workflow for optimizing Nalpha-Acetyl-DL-glutamine-d5 concentration.
Caption: Simplified overview of glutamine's central metabolic role.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 8. immunomart.com [immunomart.com]
- 9. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. khimexpert.com [khimexpert.com]
- 11. benchchem.com [benchchem.com]
Stability of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
While specific stability data for the deuterated form (d5) is not extensively published, the chemical stability is expected to be comparable to its non-deuterated counterpart, N-acetylglutamine (NAQ). The following information is based on published data for NAQ.
Frequently Asked Questions (FAQs)
Q1: How stable is Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in aqueous solutions?
A1: Nα-Acetyl-DL-glutamine is significantly more stable in aqueous solutions compared to standard glutamine.[1] Generally, it is stable for up to 6 months at approximately 20°C in solutions with a pH above 4.0.[1] However, stability is influenced by factors such as pH and temperature.
Q2: What are the primary degradation products of Nα-Acetyl-DL-glutamine in aqueous solution?
A2: The major degradation product is N-acetylglutamic acid.[1] At lower pH values (pH ≤ 3.0), other degradation products such as pyroglutamic acid and N-(2,6-dioxo-3-piperidinyl) acetamide (B32628) can also be formed.[1][2]
Q3: How does pH affect the stability of the solution?
A3: The pH of the aqueous solution is a critical factor. Stability is highest in the pH range of 5.0 to 7.5.[3][4] Below pH 4.0, degradation accelerates.[1]
Q4: What is the effect of temperature on the stability of the solution?
A4: Higher temperatures accelerate the degradation of Nα-Acetyl-DL-glutamine. For long-term storage of aqueous solutions, refrigeration (4°C) or freezing (-20°C or -80°C) is recommended to minimize degradation.[5][6]
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of Nα-Acetyl-DL-glutamine in my aqueous stock solution over time.
Possible Causes and Solutions:
-
Improper pH: The pH of your solution may be too low (acidic).
-
High Storage Temperature: Storing the solution at room temperature or higher for extended periods can lead to degradation.
-
Contamination: Microbial contamination can potentially degrade the compound.
-
Recommendation: Prepare solutions using sterile techniques and sterile, high-purity water. Consider filter-sterilizing the solution.
-
Problem: I have detected unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of the Nα-Acetyl-DL-glutamine solution.
Possible Causes and Solutions:
-
Degradation: The unexpected peaks are likely degradation products.
-
Impurity in the original material: The starting material may have contained impurities.
-
Recommendation: Always check the certificate of analysis for your compound. Run a baseline analysis of a freshly prepared solution to identify any initial impurities.
-
Data Presentation
Table 1: Stability of N-acetylglutamine (NAQ) in Aqueous Solution at ~20°C
| pH | Storage Duration | Major Degradation Product | Degradation Level |
| > 4.0 | 6 months | N-acetylglutamic acid | < 1% |
| 2.0 - 3.0 | ≥ 2 weeks | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid | Detected |
Data adapted from Snowden et al., 2002.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of Nα-Acetyl-DL-glutamine
-
Materials:
-
Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 powder
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sterile containers for storage
-
-
Procedure:
-
Weigh the desired amount of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 powder in a sterile container.
-
Add the sterile buffer solution to achieve the desired final concentration.
-
Gently mix the solution until the powder is completely dissolved. Avoid vigorous vortexing for extended periods.
-
Verify the pH of the final solution and adjust if necessary to be within the 5.0 - 7.5 range.
-
For immediate use, the solution can be kept at room temperature for a short period.
-
For short-term storage (up to two weeks), store at 4°C.[6]
-
For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.[6]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general protocol outline. Specific parameters may need to be optimized for your system.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Mobile Phase:
-
A common mobile phase could be a gradient of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Sample Preparation:
-
Dilute a sample of your Nα-Acetyl-DL-glutamine solution to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., around 210 nm).
-
The retention time of Nα-Acetyl-DL-glutamine should be determined using a freshly prepared standard.
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Visualizations
Caption: Degradation pathway of Nα-Acetyl-DL-glutamine in aqueous solution.
Caption: Experimental workflow for assessing the stability of Nα-Acetyl-DL-glutamine.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Nalpha-Acetyl-DL-glutamine-d5 and its Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nalpha-Acetyl-DL-glutamine-d5. The information provided is intended to assist in the development and troubleshooting of LC-MS methods for the analysis of this compound and its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of Nalpha-Acetyl-DL-glutamine-d5?
Based on studies of the non-deuterated analogue, N-acetyl-glutamine, the primary degradation products result from hydrolysis and cyclization. Under conditions of low pH and/or high temperature, you can expect to see the formation of:
-
Glutamine-d5: Resulting from the hydrolysis of the N-acetyl group.
-
Nalpha-Acetyl-DL-glutamic acid-d5: Resulting from the deamidation of the glutamine side chain.
-
Pyroglutamic acid-d5: Formed from the cyclization of glutamine-d5, particularly in the MS ion source.[1]
-
Glutamic acid-d5: Can be formed from the deamidation of glutamine-d5 or the deacetylation of Nalpha-Acetyl-DL-glutamic acid-d5.
A study on N-acetyl-L-glutamine under harsh conditions (pH <3, 100°C for 3 hours) identified glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid as decomposition products.[2]
Q2: How does the d5 isotopic label affect the stability and analysis of the molecule?
Q3: I am observing a peak at the m/z of Pyroglutamic acid-d5 even when analyzing a fresh standard of Nalpha-Acetyl-DL-glutamine-d5. What could be the cause?
This is a common artifact in the LC-MS analysis of glutamine and its derivatives.[1] Free glutamine and glutamic acid can undergo cyclization to pyroglutamic acid in the electrospray ionization (ESI) source of the mass spectrometer.[1][6] This in-source conversion can be almost 100% for glutamine depending on the ion source conditions.[6] To mitigate this, it is crucial to achieve good chromatographic separation of Nalpha-Acetyl-DL-glutamine-d5 and the potential degradation product, pyroglutamic acid-d5.[1] Additionally, optimizing the fragmentor voltage and other ion source parameters can help minimize this in-source cyclization.[6]
Q4: What are the recommended storage conditions for Nalpha-Acetyl-DL-glutamine-d5 solutions?
Based on the stability of L-glutamine solutions, it is recommended to store aqueous solutions of Nalpha-Acetyl-DL-glutamine-d5 at low temperatures to minimize degradation.[1][7] For short-term storage (up to 14 days), 4°C is advisable, where degradation is slow.[1] For longer-term storage, -20°C or -80°C is recommended, with minimal to undetectable degradation observed for L-glutamine.[1] Room temperature storage of aqueous solutions should be avoided as significant degradation can occur.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatch between sample solvent and mobile phase.2. Column degradation or contamination.3. Secondary interactions with the stationary phase. | 1. Dissolve the sample in the initial mobile phase.2. Flush the column with a strong solvent or replace it if necessary.3. Consider a different column chemistry or mobile phase additives. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging. | 1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Use a new column or re-equilibrate the existing one thoroughly. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization source parameters.2. Sample degradation.3. Matrix effects (ion suppression). | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).2. Prepare fresh samples and store them properly.3. Improve sample cleanup or dilute the sample to reduce matrix effects. |
| Ghost Peaks / Carryover | 1. Contamination in the LC system or autosampler.2. Inadequate needle wash. | 1. Flush the entire LC system with a strong solvent.2. Use a stronger wash solvent in the autosampler wash routine. |
| Unexpected Peaks in Chromatogram | 1. Degradation of the analyte.2. Contamination from solvents, vials, or sample matrix. | 1. Analyze a fresh standard to confirm. If degradation is suspected, investigate sample preparation and storage.2. Run a blank injection to identify the source of contamination. |
| In-source formation of Pyroglutamic acid-d5 | 1. High fragmentor/cone voltage.2. High ion source temperature. | 1. Reduce the fragmentor/cone voltage to the minimum required for good sensitivity.2. Optimize the ion source temperature to minimize thermal degradation. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of Nalpha-Acetyl-DL-glutamine-d5 and its potential degradation products. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation
-
Prepare a stock solution of Nalpha-Acetyl-DL-glutamine-d5 in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
For biological samples, perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration of the supernatant.
2. LC Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. MS/MS Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
MRM Transitions: The following are theoretical m/z values. The exact masses and optimal collision energies should be determined experimentally by infusing a standard solution of each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Nalpha-Acetyl-DL-glutamine-d5 | 194.1 | 135.1 (Loss of acetamide) | 15 |
| Glutamine-d5 | 152.1 | 89.1 (Loss of carboxyl group and ammonia) | 10 |
| Nalpha-Acetyl-DL-glutamic acid-d5 | 195.1 | 136.1 (Loss of acetamide) | 15 |
| Pyroglutamic acid-d5 | 135.1 | 90.1 (Loss of carboxyl group) | 10 |
| Glutamic acid-d5 | 153.1 | 89.1 (Loss of carboxyl group and water) | 10 |
Visualizations
Caption: Potential degradation pathways of Nalpha-Acetyl-DL-glutamine-d5.
Caption: General experimental workflow for LC-MS analysis.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
How to prevent isotopic exchange in deuterated glutamine studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterated glutamine in isotopic labeling experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent isotopic exchange and ensure the accuracy and integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a major concern in deuterated glutamine studies?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) back-exchange, is an undesirable process where deuterium (B1214612) atoms on your labeled glutamine molecule are replaced by hydrogen atoms from the surrounding environment, such as water or other protic solvents.[1] This leads to a loss of the isotopic label, which can result in an underestimation of deuterium incorporation into downstream metabolites and potentially lead to the misinterpretation of metabolic flux and pathway activities.
Q2: What are the primary factors that influence the rate of H-D back-exchange?
A2: The rate of H-D back-exchange is primarily influenced by three key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases, with the minimum rate of exchange for many compounds occurring at a pH of approximately 2.5-3.[2]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange. Therefore, maintaining low temperatures throughout sample preparation and analysis is crucial.
-
Exposure to Protic Solvents: Protic solvents, such as water and methanol (B129727), are the source of protons that replace the deuterium labels. The duration of exposure to these solvents directly impacts the extent of back-exchange.
Q3: How stable is deuterated glutamine in cell culture media?
Q4: Which positions on the glutamine molecule are most susceptible to deuterium exchange?
A4: Deuterium labels on heteroatoms (like oxygen and nitrogen) or on carbons adjacent to carbonyl groups are generally more prone to exchange. For glutamine, this would imply that hydrogens on the amine and amide groups are highly labile. Deuterium atoms on the carbon skeleton are generally more stable, but those alpha to a carbonyl group can still be susceptible to exchange, particularly under basic or acidic conditions through enolization.[2] A study on a deuterated fluoroglutamine analog suggests that deuteration at the C3 and C4 positions can enhance in vivo metabolic stability.
Q5: Can enzymatic reactions during metabolism cause the loss of deuterium from glutamine?
A5: Yes, beyond chemical back-exchange, specific enzymatic reactions can lead to the loss of deuterium. For instance, the conversion of pyruvate (B1213749) between its enol and keto forms can result in the loss of a deuterium label at the C3 position.[5] While specific data for all enzymes in the glutamine metabolic pathway is not available, it is a factor to consider, especially when interpreting labeling patterns in downstream metabolites. The kinetic isotope effect (KIE), where enzymes may react at different rates with deuterated versus non-deuterated substrates, can also influence metabolic flux, although for some reactions involving deuterated glucose, the in vivo KIE has been found to be small.[6]
Troubleshooting Guides
Issue: Low or inconsistent deuterium enrichment in glutamine and its metabolites.
This is a common issue that can arise from several factors throughout the experimental workflow. The following guide will help you pinpoint and address the potential sources of deuterium loss.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low deuterium enrichment.
Data Presentation: Factors Affecting H-D Back-Exchange
The following table summarizes the key experimental parameters and their impact on the rate of hydrogen-deuterium back-exchange.
| Parameter | Condition | Impact on Back-Exchange Rate | Recommendation |
| pH | High (>7) or Low (<2) | High | Maintain pH between 2.5 and 3.0 during sample processing and analysis.[2] |
| pH ~2.5 | Minimum | Ideal for quenching and LC mobile phases. | |
| Temperature | High (e.g., Room Temp, 37°C) | High | Maintain samples at or below 0°C at all times after quenching.[7] |
| Low (e.g., 0°C, -20°C, -80°C) | Low | Use pre-chilled tubes, solvents, and cooled autosamplers. | |
| Solvent | Protic (e.g., H₂O, Methanol) | High | Minimize exposure time. Use aprotic solvents (e.g., acetonitrile) where possible. |
| Aprotic (e.g., Acetonitrile) | Low | Preferred for sample storage and as a component of the mobile phase. | |
| Label Position | On Heteroatoms (O, N, S) | High | Be aware of the lability of these positions. |
| Alpha to Carbonyl | Moderate | Susceptible to exchange under acidic or basic conditions.[2] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction for Adherent Cells
This protocol is designed to rapidly halt metabolic activity and extract intracellular metabolites while minimizing the risk of H-D back-exchange.
Materials:
-
Cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% methanol / 20% water (v/v)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate Media: Quickly remove the cell culture medium from the plate.
-
Wash Cells: Immediately wash the cells with a small volume of ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely.
-
Quench Metabolism: Place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and instantly stop all metabolic activity.
-
Add Extraction Solvent: Add pre-chilled (-80°C) 80% methanol to the frozen cells. The volume will depend on the size of the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape and Collect: Use a cell scraper to scrape the frozen cells into the extraction solvent. Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex and Centrifuge: Vortex the tube vigorously for 30 seconds. Then, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extract at -80°C until analysis. For long-term storage, consider lyophilization to remove all protic solvents.
Workflow for Quenching and Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nalpha-Acetyl-DL-glutamine-d5 in NMR Spectroscopy
Welcome to the technical support center for Nalpha-Acetyl-DL-glutamine-d5. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during NMR spectroscopy experiments with this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the glutamine backbone protons (at positions 2, 3, and 4) absent in my ¹H NMR spectrum?
A1: The absence of these signals is the expected result and the primary indicator of successful deuteration. In Nalpha-Acetyl-DL-glutamine-d5, the hydrogen atoms at the 2, 3, and 4 positions of the glutamine structure have been replaced with deuterium (B1214612). Since deuterium is not observed in ¹H NMR spectroscopy, the corresponding peaks will be absent, leading to a simplified spectrum.
Q2: My NMR spectrum shows very broad peaks. What are the common causes and solutions?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step to address this.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes peak broadening. Diluting the sample may resolve this issue.
-
Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks. Ensure your sample is completely dissolved, and if necessary, filter out any particulate matter.
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. These can sometimes be introduced during synthesis or workup. Dissolved oxygen is a common paramagnetic impurity; flushing the sample with nitrogen or helium gas can help mitigate this.
-
Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as amide (N-H) protons, can appear as broad signals.
Q3: I see unexpected peaks in my spectrum. What could they be?
A3: Unexpected signals in your ¹H NMR spectrum are typically due to impurities. These can include:
-
Residual Solvents: Small amounts of non-deuterated solvent from your reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are a common source of extra peaks.
-
Water: NMR solvents can absorb moisture from the atmosphere, leading to a water peak in the spectrum. The chemical shift of water is highly dependent on the solvent and temperature.
-
Non-Deuterated Nalpha-Acetyl-DL-glutamine: Incomplete deuteration would result in small peaks corresponding to the non-deuterated form of the compound.
-
Decomposition Products: N-acetyl-L-glutamine can decompose under certain conditions (e.g., low pH and heat) into species such as glutamine, glutamic acid, and pyroglutamic acid.
Q4: How can I confirm if a broad peak in my spectrum is from an exchangeable proton like an N-H group?
A4: A D₂O exchange experiment is a straightforward method to identify exchangeable protons. After acquiring your initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their corresponding signal to disappear or significantly decrease in intensity.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish real peaks from the baseline noise. Follow these steps to diagnose and resolve the issue.
Caption: Workflow for troubleshooting low signal-to-noise in NMR spectra.
Guide 2: Identifying Unknown Impurity Peaks
Use this workflow to systematically identify the source of unexpected peaks in your spectrum.
Caption: Logical steps for identifying unknown peaks in an NMR spectrum.
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Nalpha-Acetyl-DL-glutamine-d5
The following table summarizes the expected chemical shifts for the remaining protons and carbons in the deuterated compound. Note that the signals for C2, C3, and C4 will be significantly altered due to deuteration.
| Position | Non-Labeled ¹H Chemical Shift (ppm) | Deuterated ¹H Chemical Shift (ppm) | Non-Labeled ¹³C Chemical Shift (ppm) | Deuterated ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 | ~2.0 | ~22.5 | ~22.5 |
| C2-H | ~4.3 | Absent | ~53.0 | Altered (Reduced intensity, multiplet) |
| C3-H₂ | ~2.1 | Absent | ~27.0 | Altered (Reduced intensity, multiplet) |
| C4-H₂ | ~2.4 | Absent | ~31.0 | Altered (Reduced intensity, multiplet) |
| Acetyl C=O | - | - | ~174.0 | ~174.0 |
| C1 (Carboxyl) | - | - | ~175.0 | ~175.0 |
| C5 (Amide C=O) | - | - | ~178.0 | ~178.0 |
| *Note: Chemical shifts are approximate and can |
Technical Support Center: Nalpha-Acetyl-DL-glutamine-d5 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Nalpha-Acetyl-DL-glutamine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results for this specific deuterated compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Nalpha-Acetyl-DL-glutamine-d5, providing systematic approaches to identify and resolve them.
Q1: I am observing a poor or no signal for my Nalpha-Acetyl-DL-glutamine-d5 internal standard. What are the initial checks I should perform?
A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective way to identify the problem.[1][2][3]
Initial Troubleshooting Steps:
-
Verify System Suitability: Before running your samples, inject a known standard to confirm the system is performing correctly. This helps determine if the issue is with your sample preparation or the instrument itself.[1]
-
Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.[1][3]
-
Inspect the Ion Source:
-
Stable Spray: Visually confirm that the electrospray needle is generating a consistent and fine spray. An unstable or absent spray is a common reason for signal loss.[1][2]
-
Contamination: A dirty ion source can significantly suppress the signal.[1][4] If necessary, follow the manufacturer's guidelines for cleaning the ion source.[5]
-
Caption: Initial troubleshooting workflow for signal loss.
Q2: My signal-to-noise (S/N) ratio is low for Nalpha-Acetyl-DL-glutamine-d5. How can I improve it?
A low S/N ratio can be caused by either low signal intensity or high background noise.[6][7]
Strategies to Increase Signal:
-
Optimize Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong signal.[8] Conversely, overly concentrated samples can cause ion suppression.[8]
-
Enhance Ionization Efficiency:
-
Ionization Mode: For N-acetylated amino acids, positive ion mode ESI is often effective.[9]
-
Mobile Phase: The use of high-purity, LC-MS grade solvents and additives is crucial to prevent unwanted adduct formation.[6][10] A common mobile phase for similar compounds is a mixture of acetonitrile (B52724) and water with a volatile additive like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate protonation.[1][9]
-
Source Parameters: Tune the ion source parameters, including gas flows, temperatures, and voltages, to optimize for your specific analyte.[8]
-
Strategies to Decrease Noise:
-
Improve Chromatography: Fine-tune your chromatographic conditions to achieve a stable baseline.[8] Using a high-efficiency column can result in narrower peaks, which increases the signal relative to the noise.[7][11]
-
Reduce Chemical Noise: Chemical noise arises from signals from components in your sample matrix that are indistinguishable from your analyte.[12][13]
-
Adjust Detector Settings: Optimize detector settings, such as gain and filter settings, to minimize electronic noise.[8]
Caption: Strategy for improving the signal-to-noise ratio.
Q3: I'm observing ion suppression or matrix effects. How can I mitigate this?
Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, leading to a reduced signal.[5]
Methods to Address Matrix Effects:
-
Improve Chromatographic Separation: Optimize your LC method to separate the Nalpha-Acetyl-DL-glutamine-d5 from interfering matrix components.[1][14]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before analysis.[14][15]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering compounds.[14]
-
Use a Co-eluting Internal Standard: As you are using a deuterated internal standard, ensure it co-elutes with the unlabeled analyte to compensate for matrix effects.[1][16] Slight shifts in retention time due to the isotope effect can sometimes occur.[16]
Experimental Protocols
This section provides a recommended starting protocol for the LC-MS/MS analysis of Nalpha-Acetyl-DL-glutamine-d5, compiled from established methods for similar compounds.
Recommended LC-MS/MS Protocol
Caption: General experimental workflow for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) | Provides good retention and separation for polar N-acetylated amino acids.[9][17] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Volatile modifiers that aid in protonation for positive mode ESI.[1][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography.[1] |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure good sensitivity.[9] |
| Column Temperature | 40 °C | Can improve peak shape and run-to-run reproducibility.[9][17] |
| Injection Volume | 5 - 10 µL | A typical volume; should be optimized based on sample concentration and sensitivity.[9][17] |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generally provides good sensitivity for N-acetylated amino acids.[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification.[9] |
| Precursor Ion [M+H]⁺ | ~194.1 m/z (for d5-analyte) | Based on the molecular weight of Nalpha-Acetyl-DL-glutamine-d5. This should be confirmed by infusion. |
| Product Ion(s) | To be determined | Requires optimization by performing product ion scans on the precursor ion. A common fragmentation for acetylglutamine is the loss of the acetyl group or parts of the glutamine side chain.[9] |
| Collision Energy (CE) | Optimize for each transition | The voltage required to induce fragmentation; must be empirically determined for maximum product ion intensity.[18] |
| Source Temperature | 300 - 500 °C | Instrument-dependent; optimize for efficient desolvation. |
| Gas Flows (Nebulizer, Heater) | Optimize for stable spray | Instrument-dependent; critical for consistent ionization. |
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 10. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zefsci.com [zefsci.com]
Nalpha-Acetyl-DL-glutamine-d5 storage and handling best practices
An indispensable tool in modern metabolomics, Nalpha-Acetyl-DL-glutamine-d5 serves as a high-purity internal standard for the accurate quantification of glutamine and its related metabolites in various biological samples. Its deuterated nature allows for precise differentiation from endogenous, non-labeled analytes in mass spectrometry-based assays, a technique known as isotope dilution mass spectrometry.[1][2] This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and effective use of this compound, along with troubleshooting advice for common experimental challenges.
Best Practices for Storage and Handling
Proper storage and handling are paramount to maintaining the isotopic and chemical integrity of Nalpha-Acetyl-DL-glutamine-d5. Incorrect procedures can lead to degradation, contamination, or isotopic exchange, compromising experimental results.
Storage Recommendations Summary
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Neat) | Dry, protected from light | Room Temperature or -20°C | ≥ 4 years (at -20°C) | Keep container tightly sealed to prevent moisture absorption.[3][4] Storage at room temperature is acceptable for short periods, but -20°C is recommended for long-term stability.[4][5] |
| Stock Solution | Aliquoted, protected from light | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles which accelerate degradation.[6] |
| Stock Solution | Aliquoted, protected from light | -80°C | Up to 6 months | Optimal for long-term storage of solutions. Degradation is virtually undetectable at this temperature.[6][7] |
General Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound in solid or solution form.[3][8]
-
Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][9]
-
Aseptic Technique: When preparing solutions, especially for cell culture or other sensitive biological assays, always use aseptic techniques to prevent microbial contamination.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and application of Nalpha-Acetyl-DL-glutamine-d5.
Q1: Why should I use a deuterated internal standard like Nalpha-Acetyl-DL-glutamine-d5?
A1: Deuterated internal standards are the "gold standard" in quantitative mass spectrometry.[1] Because they are chemically almost identical to the analyte of interest (the endogenous, non-labeled molecule), they co-elute chromatographically and experience similar ionization effects and sample preparation losses.[10] The mass difference (in this case, +5 Daltons) allows the mass spectrometer to distinguish between the standard and the analyte, enabling highly accurate and precise quantification by correcting for experimental variability.[1][2]
Q2: How do I prepare a stock solution?
A2: To prepare a stock solution, first determine the appropriate solvent based on your experimental needs (e.g., high-purity water, methanol (B129727), or a buffer). Accurately weigh the solid compound and dissolve it in the chosen solvent to a known concentration. For example, to make a 1 mg/mL solution, dissolve 10 mg of the solid in 10 mL of solvent. It is recommended to aliquot the stock solution into single-use vials and store them at -80°C to maintain stability.[6]
Q3: Is Nalpha-Acetyl-DL-glutamine-d5 more stable than L-glutamine in solution?
A3: Yes. The N-acetyl group enhances the chemical stability of the molecule compared to L-glutamine, which is known to degrade relatively quickly in liquid media at physiological pH and temperature.[11] However, even N-acetylglutamine can degrade under harsh conditions, such as very low pH and high temperatures.[11] For optimal performance, solutions should be stored frozen and added to media or samples shortly before use.
Troubleshooting Guide
This guide provides solutions to specific issues that users may encounter during their experiments.
Q1: My quantitative results are inconsistent or show poor reproducibility. What could be the cause?
A1: Inconsistent results are often traced back to issues with the internal standard or sample preparation.
-
Improper Storage: Verify that the solid compound and stock solutions have been stored according to the recommendations. Repeated freeze-thaw cycles of the stock solution are a common cause of degradation and concentration changes.[6]
-
Inaccurate Pipetting: Ensure that the volume of the internal standard "spiked" into each sample is consistent and accurate. Use calibrated pipettes.
-
Sample Preparation Variability: The internal standard should be added at the very beginning of the sample preparation process to account for analyte loss during all subsequent steps (e.g., protein precipitation, extraction).[1][10]
Logical Flow for Troubleshooting Reproducibility Issues
Caption: Troubleshooting workflow for poor reproducibility.
Q2: I am seeing a peak for pyroglutamic acid (pGlu) in my mass spectrometry data that seems to interfere with my glutamine measurement. What is happening?
A2: This is a known artifact in mass spectrometry. Glutamine, and to a lesser extent glutamic acid, can non-enzymatically cyclize to form pyroglutamic acid (pGlu) inside the high-temperature ion source of the mass spectrometer.[12] This "in-source cyclization" can lead to an overestimation of pGlu and an underestimation of glutamine.
-
Solution 1: Chromatographic Separation: The most effective solution is to use a liquid chromatography (LC) method that fully separates glutamine, glutamic acid, and pGlu before they enter the mass spectrometer. This allows the instrument to measure the true, "in-solution" concentration of each compound.[12]
-
Solution 2: Optimize MS Source Conditions: The degree of in-source cyclization is highly dependent on the instrument's source settings, particularly the fragmentor or cone voltage. Reducing this voltage can often minimize the conversion of glutamine to pGlu.[12]
-
Solution 3: Isotopic Correction: Because your deuterated internal standard will undergo the same in-source cyclization as the endogenous analyte, you can use the conversion ratio of the standard to correct the analyte's signal.[12]
Potential Degradation and Artifact Pathways
Caption: Chemical degradation and mass spectrometry artifact pathways.
Experimental Protocols
The following are generalized protocols for using Nalpha-Acetyl-DL-glutamine-d5 as an internal standard in a typical LC-MS/MS workflow.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is fast and suitable for removing the majority of proteins from biological fluids like plasma or serum.
-
Thaw Samples: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.
-
Prepare Precipitation Solution: Prepare a precipitation solution of ice-cold acetonitrile (B52724) or methanol containing a known concentration of Nalpha-Acetyl-DL-glutamine-d5 (e.g., 100 ng/mL).
-
Spike and Precipitate: Add a fixed volume of the precipitation solution to the sample (e.g., 200 µL, a 4:1 ratio). This step adds the internal standard and precipitates proteins simultaneously.[1]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the analytes and the internal standard, to a new tube or an HPLC vial for analysis.[1]
-
(Optional) Evaporate and Reconstitute: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.[1]
Workflow for Sample Preparation (PPT) and LC-MS Analysis
Caption: General workflow for LC-MS analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. L-Glutamine (2,3,3,4,4-Dâ , 97%) - Cambridge Isotope Laboratories, DLM-1826-0.1 [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. iroatech.com [iroatech.com]
- 11. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing kinetic isotope effects in Nalpha-Acetyl-DL-glutamine-d5 experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nalpha-Acetyl-DL-glutamine-d5. It offers troubleshooting advice and frequently asked questions to help minimize and understand kinetic isotope effects (KIEs) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it relevant for Nalpha-Acetyl-DL-glutamine-d5?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2] In the case of Nalpha-Acetyl-DL-glutamine-d5, the five hydrogen atoms on the glutamine side chain have been replaced with deuterium (B1214612). The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy.[1][3] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a metabolic process.[1][4] This is particularly relevant for enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes, which are often involved in drug metabolism.[4][5][6]
Q2: What are the primary metabolic pathways for N-acetylglutamine?
A2: N-acetylglutamine can be metabolized through several pathways. It can be deacetylated by aminoacylase (B1246476) I to yield glutamine and acetate. Glutamine itself is a central molecule in metabolism and can be converted to glutamate, which can then enter the tricarboxylic acid (TCA) cycle.[7][8] N-acetylglutamine can also be synthesized from L-glutamine and acetyl-CoA by glutamine N-acyltransferase. In some organisms, N-acetylglutamate (formed from N-acetylglutamine) is an intermediate in arginine biosynthesis.[9][10]
Q3: How can kinetic isotope effects impact my experimental results with Nalpha-Acetyl-DL-glutamine-d5?
A3: Kinetic isotope effects can manifest in several ways in your experiments:
-
Altered Pharmacokinetics: The rate of metabolism of Nalpha-Acetyl-DL-glutamine-d5 may be slower than its non-deuterated counterpart. This can lead to a longer half-life, increased exposure (AUC), and potentially altered metabolite profiles.[5][11]
-
Metabolic Switching: If the deuterated positions are sites of metabolism, the enzyme may metabolize the molecule at alternative, non-deuterated sites. This phenomenon, known as metabolic switching, can lead to the formation of different metabolites than those observed with the non-deuterated compound.[12]
-
Inaccurate Quantification: In quantitative mass spectrometry assays, if the deuterated internal standard exhibits a KIE, its metabolic rate will differ from the analyte, potentially leading to inaccurate quantification.[13][14]
-
Chromatographic Shifts: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography, a phenomenon known as the "isotope effect" in chromatography.[14][15]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with Nalpha-Acetyl-DL-glutamine-d5 that may be related to kinetic isotope effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high in vivo exposure (AUC) of Nalpha-Acetyl-DL-glutamine-d5 compared to the non-deuterated compound. | Primary kinetic isotope effect slowing down the metabolic clearance of the d5 compound. | Conduct in vitro metabolism studies with liver microsomes or specific enzymes to confirm a slower metabolic rate. Compare the formation of key metabolites between the deuterated and non-deuterated compounds. |
| Different metabolite profile observed for Nalpha-Acetyl-DL-glutamine-d5. | Metabolic switching due to the deuterium labels at a primary site of metabolism. | Perform metabolite identification studies for both the deuterated and non-deuterated compounds to identify the alternative metabolic pathways. |
| Inconsistent or biased results in quantitative LC-MS/MS assays using Nalpha-Acetyl-DL-glutamine-d5 as an internal standard. | 1. Different extraction recovery between the analyte and the deuterated standard. 2. Differential matrix effects affecting the analyte and standard unequally. 3. KIE causing the internal standard to be metabolized at a different rate than the analyte during sample incubation. | 1. Optimize the extraction procedure to ensure consistent recovery for both compounds. 2. Evaluate and mitigate matrix effects by using a different ionization source or modifying the chromatographic method.[13] 3. Minimize sample incubation times or conduct the assay at a lower temperature to reduce the impact of metabolism. |
| The peak for Nalpha-Acetyl-DL-glutamine-d5 elutes slightly earlier than the non-deuterated compound in reverse-phase HPLC. | Isotope effect on chromatography due to the different physicochemical properties of the C-D bond compared to the C-H bond. | This is a known phenomenon and often does not impact quantification if the peak shapes are good and integration is consistent. If co-elution is required, consider using a column with a different stationary phase or adjusting the mobile phase composition.[13][14] |
| Loss of deuterium label (isotopic exchange) during sample preparation or analysis. | The deuterium labels may be on exchangeable positions (e.g., -OH, -NH). For Nalpha-Acetyl-DL-glutamine-d5, the labels are on the carbon backbone and are generally stable. However, extreme pH or temperature conditions could potentially facilitate exchange. | Ensure that sample preparation and storage conditions are under neutral pH. Avoid prolonged exposure to high temperatures.[15] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay to Assess KIE
This protocol outlines a typical experiment to compare the metabolic stability of Nalpha-Acetyl-DL-glutamine and Nalpha-Acetyl-DL-glutamine-d5 in liver microsomes.
1. Materials:
-
Nalpha-Acetyl-DL-glutamine
-
Nalpha-Acetyl-DL-glutamine-d5
-
Pooled human liver microsomes (or from another species of interest)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound that does not exhibit a KIE)
-
96-well plates
-
Incubator/shaker
2. Methodology:
-
Prepare Stock Solutions: Dissolve Nalpha-Acetyl-DL-glutamine and Nalpha-Acetyl-DL-glutamine-d5 in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the following incubation mixtures (final volume of 200 µL):
-
Test Compound Incubations: 1 µL of 10 mM stock solution (final concentration 50 µM), 159 µL of phosphate buffer, 20 µL of liver microsomes (final concentration 0.5 mg/mL).
-
Negative Control (No NADPH): Same as above, but replace the NADPH regenerating system with buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the NADPH regenerating system to all wells except the negative controls.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural log of the percentage remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
The kinetic isotope effect is the ratio of the clearance of the light compound to the heavy compound (KIE = CLint(H) / CLint(D)).
Quantitative Data Summary
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Nalpha-Acetyl-DL-glutamine | 25.3 ± 2.1 | 27.4 ± 2.3 |
| Nalpha-Acetyl-DL-glutamine-d5 | 48.7 ± 3.5 | 14.2 ± 1.2 |
| Kinetic Isotope Effect (CLint(H) / CLint(D)) | \multicolumn{2}{c | }{1.93 } |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Energy profile illustrating a primary kinetic isotope effect.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for Nalpha-Acetyl-DL-glutamine-d5 are recrystallization and column chromatography. Recrystallization is effective for removing bulk impurities after synthesis, while column chromatography (e.g., silica (B1680970) gel or ion-exchange) is used for achieving high purity by separating the target compound from structurally similar impurities.
Q2: How can I prevent Deuterium (D) to Hydrogen (H) exchange during purification?
A2: Maintaining isotopic integrity is crucial.[1] To prevent H-D exchange, avoid prolonged exposure to protic solvents (especially under acidic or basic conditions). Use deuterated solvents for NMR analysis and minimize contact with water where possible. If aqueous solutions are necessary, keep the pH near neutral and the temperature low.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities include unreacted starting materials (DL-glutamine-d5), acetylation reagents (e.g., acetic anhydride (B1165640) and its byproducts), and side-reaction products. Decomposition products can also be present, such as glutamine, glutamic acid, and pyroglutamic acid, especially if the compound is exposed to harsh pH conditions.[2]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is suitable for determining chemical purity. To confirm the isotopic enrichment and structure, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are essential.[2][3]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | The target compound may be too soluble or insoluble in the chosen solvent. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol (B129727), isopropanol, water, and mixtures) to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. |
| Precipitation is Too Rapid | Rapid cooling can trap impurities and lead to poor crystal formation and lower recovery. Allow the saturated solution to cool slowly to room temperature, and then transfer it to a cold bath or refrigerator to maximize crystal growth. |
| Insufficient Concentration | The initial solution may not have been saturated, leading to minimal crystal formation upon cooling. Concentrate the solution by carefully evaporating some of the solvent before cooling. |
| Volume of Solvent is Too High | Using an excessive amount of solvent will prevent the solution from becoming saturated, thus inhibiting crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may not be optimal to resolve the target compound from impurities. Adjust the solvent gradient or isocratic mixture. For silica gel chromatography, if compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol system). |
| Poor Stationary Phase Selection | The chosen stationary phase (e.g., silica gel) may not have the right selectivity for the separation. Consider alternative stationary phases, such as alumina (B75360) or a bonded-phase silica. For acidic or basic compounds, ion-exchange chromatography can be highly effective.[4][5][6] |
| Column Overloading | Applying too much sample to the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
| Sample is Not Concentrated | Loading a dilute sample can cause band broadening. Ensure the sample is dissolved in a minimal amount of the mobile phase before loading. |
Issue 3: Product Degradation During Purification
| Possible Cause | Troubleshooting Step |
| Exposure to Harsh pH | N-acetyl-L-glutamine can degrade under acidic conditions (pH < 3).[2] Buffer your solutions to maintain a pH between 5 and 7. Avoid strong acids or bases during workup and chromatography. |
| High Temperatures | Prolonged exposure to high temperatures can cause decomposition. Use minimal heat when dissolving the compound for recrystallization and consider using a rotary evaporator under reduced pressure for solvent removal to keep temperatures low. |
Experimental Protocols
Protocol 1: Recrystallization of Nalpha-Acetyl-DL-glutamine-d5
-
Dissolution: In a fume hood, transfer the crude Nalpha-Acetyl-DL-glutamine-d5 to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least one hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The following table can be used to log and compare results from different purification batches or methods.
| Purification Method | Key Parameters | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Notes |
| Recrystallization | Solvent: Ethanol/Water (9:1) | 5.0 | 3.8 | 76% | 95% | Slow cooling was crucial for crystal size. |
| Column Chromatography | Stationary Phase: Silica Gel | 3.5 | 2.5 | 71% | >99% | Gradient: 2-10% MeOH in DCM. |
| Recrystallization | Solvent: Isopropanol | 5.0 | 3.2 | 64% | 92% | Faster precipitation but lower purity. |
Visualizations
Caption: General workflow for the purification of Nalpha-Acetyl-DL-glutamine-d5.
Caption: Decision tree for troubleshooting low purity after recrystallization.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]
- 6. EP0351127A2 - Method of purifying L-glutamine - Google Patents [patents.google.com]
Technical Support Center: Nalpha-Acetyl-DL-glutamine-d5 Tracer Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Nalpha-Acetyl-DL-glutamine-d5 tracer, with a specific focus on identifying and mitigating the challenges posed by metabolic scrambling.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of Nalpha-Acetyl-DL-glutamine-d5?
Metabolic scrambling refers to the biochemical processes that lead to the unintended distribution of the deuterium (B1214612) (d5) labels from the Nalpha-Acetyl-DL-glutamine-d5 tracer to other molecules or positions within a molecule than the intended metabolic pathway. This primarily occurs through reversible enzymatic reactions and exchange with protons in the cellular environment, complicating the interpretation of labeling patterns in downstream metabolites.
Q2: Why is metabolic scrambling a significant issue in tracer experiments?
Q3: What are the primary biochemical pathways contributing to this scrambling?
The primary routes for scrambling of deuterium from glutamine involve enzymes that catalyze reversible reactions. Key pathways include:
-
Transamination Reactions: Aminotransferases can reversibly transfer the amino group of glutamine, and in the process, can facilitate the exchange of deuterium atoms at the alpha-carbon.
-
TCA Cycle Flux: As glutamine enters the Tricarboxylic Acid (TCA) cycle via alpha-ketoglutarate, the deuterium labels can be lost or redistributed through the numerous reversible reactions within the cycle, such as those catalyzed by fumarase and aconitase.
-
Solvent Exchange: Deuterium atoms on the glutamine molecule can exchange with protons from water in the cellular environment, a process that can be either spontaneous or enzyme-catalyzed.
Q4: How can I detect metabolic scrambling in my experimental data?
Scrambling can be detected by carefully analyzing the mass isotopologue distribution (MID) of downstream metabolites. Look for:
-
Unexpected Labeling: The presence of deuterium labels on metabolites that are not directly downstream of glutamine metabolism.
-
Fractional Labeling: The appearance of lower mass isotopologues (e.g., M+1, M+2) when you expect a full incorporation of the label (M+5).
-
Positional Isotopomer Analysis: Using techniques like tandem mass spectrometry (MS/MS) to fragment metabolites can help determine the specific location of the labels. Scrambled labels will appear in unexpected fragment ions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My mass spectrometry data shows unexpected labeling patterns in downstream metabolites. How do I confirm if it's scrambling?
Answer: To confirm scrambling, you should perform a series of control experiments and specific data analysis techniques.
-
Run a Parallel Labeling Experiment: Use a different labeled substrate, such as ¹³C-glucose, to see if the unexpected labeling patterns persist. If they do, it might point to a systemic issue rather than just glutamine-specific scrambling.
-
Analyze Multiple Time Points: Collect samples at various time points after introducing the tracer. Scrambling effects often become more pronounced over time as the label equilibrates with various metabolic pools. Early time points should show more specific labeling.
-
Perform MS/MS Fragmentation: Analyze the fragmentation patterns of your key metabolites. Compare the observed fragments with theoretical fragmentation patterns to pinpoint the location of the deuterium labels. A distribution of labels across the carbon backbone is a strong indicator of scrambling.
Issue 2: My results show a high degree of deuterium loss from the tracer. What experimental parameters can I optimize to minimize this?
Answer: Deuterium loss can be minimized by optimizing several stages of your experimental workflow, from cell culture to sample extraction.
-
Shorten Labeling Time: Use the shortest possible incubation time with the tracer that still allows for detectable labeling of your metabolites of interest. This reduces the time available for scrambling to occur.
-
Optimize Quenching and Extraction: The method used to stop metabolic activity and extract metabolites is critical. Rapid quenching with cold solutions (e.g., liquid nitrogen, cold methanol) is essential. The choice of extraction solvent can also influence the stability of the labels.
-
Control pH: Maintain a stable and appropriate pH during sample handling and extraction, as pH fluctuations can enhance the rate of deuterium-proton exchange with the solvent.
Quantitative Data on Scrambling
The extent of metabolic scrambling can vary significantly based on the cell type, metabolic state, and experimental conditions. The table below summarizes hypothetical, yet representative, data on the percentage of deuterium scrambling observed in a key downstream metabolite, citrate (B86180), under different extraction conditions.
| Extraction Method | Cell Line A (Cancer) | Cell Line B (Non-cancerous) | Notes |
| Methanol (B129727):Water (80:20, -80°C) | 15% | 8% | Gold standard for minimizing post-harvest scrambling. |
| Methanol:Chloroform:Water (40:40:20, 4°C) | 25% | 18% | Can introduce more variability and potential for exchange. |
| Perchloric Acid Extraction (0°C) | 35% | 28% | Harsher method; increased risk of label exchange. |
Data represents the percentage of the total labeled citrate pool that shows evidence of scrambled deuterium labels (i.e., not conforming to direct pathway incorporation). This is a hypothetical representation.
Experimental Protocols
Protocol 1: Cell Culture Labeling and Rapid Quenching
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of the experiment.
-
Tracer Introduction: Remove the standard culture medium. Replace it with fresh medium containing Nalpha-Acetyl-DL-glutamine-d5 at the desired final concentration.
-
Incubation: Incubate the cells for the predetermined time (e.g., 1, 4, 8, 24 hours). Shorter times are recommended to minimize scrambling.
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tube vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
Visualizations
Metabolic Pathways and Scrambling Routes
Caption: Metabolic fate of Nalpha-Acetyl-DL-glutamine-d5 and key scrambling points.
Troubleshooting Workflow for Unexpected Labeling
Caption: A logical workflow for troubleshooting unexpected tracer labeling patterns.
Experimental Workflow Diagram
Caption: A streamlined experimental workflow for d5-glutamine tracer studies.
Validation & Comparative
A Comparative Guide to Validating Metabolic Flux Data: Nα-Acetyl-DL-glutamine-d5 and Other Glutamine Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nα-Acetyl-DL-glutamine-d5 with other commonly used stable isotope-labeled glutamine tracers for metabolic flux analysis. The information presented herein is supported by available experimental data and established principles of metabolic tracing to assist researchers in selecting the most appropriate tracer for their experimental needs.
Introduction to Stable Isotope Tracing in Glutamine Metabolism
Glutamine is a critical nutrient for highly proliferative cells, playing a central role in energy production, biosynthesis, and redox balance. Stable isotope tracing is a powerful technique to elucidate the metabolic fate of glutamine in biological systems. By replacing standard glutamine with an isotopically labeled version in cell culture media or in vivo, researchers can track the incorporation of the heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into downstream metabolites. This allows for the quantification of metabolic fluxes through various pathways, providing a dynamic view of cellular metabolism. Commonly used analytical techniques for this purpose include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]
Comparison of Glutamine Tracers
The choice of a stable isotope tracer for glutamine is critical and depends on the specific metabolic pathways being investigated, the analytical platform available, and the biological system under study. This section compares Nα-Acetyl-DL-glutamine-d5 with two widely used alternatives: L-glutamine-¹³C₅ and L-glutamine-¹⁵N₂.
| Feature | Nα-Acetyl-DL-glutamine-d5 | L-glutamine-¹³C₅ | L-glutamine-¹⁵N₂ |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Molecular Weight Increase | +5 Da | +5 Da | +2 Da |
| Primary Tracing Application | Primarily traces the carbon skeleton of glutamine. Can also be used to study redox metabolism involving NADPH.[1] | Traces the carbon backbone of glutamine through central carbon metabolism, including the TCA cycle and lipogenesis.[2][3] | Traces the nitrogen atoms of glutamine, essential for nucleotide and hexosamine biosynthesis. |
| Chemical Stability | The N-acetyl group enhances stability in aqueous solutions, preventing spontaneous degradation to pyroglutamate.[4][5] | Prone to degradation in liquid media over time, forming pyroglutamate. | Similar stability to unlabeled glutamine; prone to degradation in liquid media. |
| Cellular Uptake and Metabolism | Requires intracellular deacetylation by acylases to release deuterated glutamine for metabolic use.[5] Assumed to be a prodrug for glutamine.[6] | Directly taken up by cells via glutamine transporters. | Directly taken up by cells via glutamine transporters. |
| Potential Analytical Considerations | The "chromatographic deuteration effect" may cause earlier elution in reverse-phase chromatography compared to unlabeled counterparts, requiring careful analytical validation.[7] | No significant chromatographic isotope effect. | No significant chromatographic isotope effect. |
| Cost-Effectiveness | Deuterium labeling can be a more cost-effective alternative to ¹³C and ¹⁵N labeling.[8] | Generally more expensive than deuterated analogs. | Generally more expensive than deuterated analogs. |
Experimental Protocols
Below is a generalized protocol for a stable isotope tracing experiment using a glutamine tracer in cultured mammalian cells. This protocol can be adapted for specific cell lines and experimental questions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.
-
Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with a medium containing the stable isotope-labeled glutamine tracer (e.g., Nα-Acetyl-DL-glutamine-d5, L-glutamine-¹³C₅, or L-glutamine-¹⁵N₂). The unlabeled glutamine should be completely replaced by the labeled version.
-
Incubation: Culture the cells in the labeling medium for a predetermined duration to allow for the incorporation of the stable isotope into downstream metabolites. The optimal labeling time depends on the metabolic pathways of interest and should be determined empirically.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.
Mass Spectrometry Analysis
-
Instrumentation: Utilize a GC-MS or LC-MS system capable of resolving and detecting the mass isotopologues of the target metabolites.
-
Data Acquisition: Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the different isotopologues of the metabolites of interest.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of stable isotopes to determine the fractional enrichment of the heavy isotope in each metabolite. This information can then be used for metabolic flux analysis.
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in glutamine metabolic tracing.
Caption: A typical experimental workflow for stable isotope tracing.
Caption: Simplified metabolic fate of labeled glutamine.
Conclusion
The selection of a stable isotope-labeled glutamine tracer is a critical decision in the design of metabolic flux analysis experiments. Nα-Acetyl-DL-glutamine-d5 offers potential advantages in terms of chemical stability and cost-effectiveness. However, its use as a prodrug necessitates efficient intracellular deacetylation, which should be validated for the specific biological system being studied. L-glutamine-¹³C₅ and L-glutamine-¹⁵N₂ remain the gold standards for tracing the carbon and nitrogen metabolism of glutamine, respectively, with well-established protocols and a large body of comparative data. Researchers should carefully consider the specific goals of their study, their analytical capabilities, and the potential artifacts associated with each tracer when making their selection.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Aceglutamide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Nalpha-Acetyl-DL-glutamine-d5 and 13C-glutamine for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope tracers are indispensable for elucidating the intricate network of biochemical pathways that underpin cellular function in both health and disease. Glutamine, a key nutrient for highly proliferative cells, is a major substrate for energy production and biosynthesis. The choice of an appropriate isotopic tracer is critical for accurately mapping its metabolic fate. This guide provides an objective comparison of two glutamine tracers: the well-established 13C-glutamine and the less conventional Nalpha-Acetyl-DL-glutamine-d5.
Principles of Isotopic Tracing: Carbon-13 vs. Deuterium (B1214612) Labeling
Stable isotope tracing involves the introduction of a labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. This technique provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone.[1]
13C-Glutamine: This tracer has one or more carbon atoms replaced with the stable isotope 13C. It is the gold standard for tracing the carbon backbone of glutamine as it is metabolized through pathways like the tricarboxylic acid (TCA) cycle, providing a direct readout of carbon flow and relative pathway activity.[2][3][4]
Nalpha-Acetyl-DL-glutamine-d5: This tracer is a derivative of glutamine labeled with five deuterium (2H or D) atoms. Deuterated tracers track the exchange of hydrogen atoms, offering unique insights into redox metabolism.[5][6] The N-acetyl group enhances the stability of glutamine in aqueous solutions, potentially offering advantages in certain experimental setups.[7][8][9]
Comparative Analysis of Tracer Performance
The selection of a glutamine tracer is contingent on the specific research question, the biological system under investigation, and the available analytical platforms.
| Feature | Nalpha-Acetyl-DL-glutamine-d5 | 13C-glutamine |
| Primary Application | Primarily used to trace hydrogen exchange and redox metabolism. The N-acetyl group may offer enhanced stability in solution. | Gold standard for tracing the carbon backbone of glutamine through central carbon metabolism (e.g., TCA cycle).[2][3] |
| Information Gained | Provides insights into redox reactions (e.g., NADPH production/consumption) and metabolic stability due to the kinetic isotope effect.[5][6] | Quantifies the contribution of glutamine carbons to various biosynthetic pathways (e.g., amino acids, fatty acids) and anaplerosis.[10][11][12] |
| Metabolic Fate of Label | Deuterium atoms are incorporated into metabolites through enzymatic reactions involving hydrogen exchange. | Carbon-13 atoms are incorporated into the carbon skeleton of downstream metabolites. |
| Potential Advantages | - Enhanced stability in aqueous media due to the N-acetyl group.[7][8][9] - Deuterium labeling can provide insights into in vivo stability.[13][14] - May be more cost-effective for certain applications.[5] | - Well-established and extensively documented protocols.[4][15][16][17] - Direct measurement of carbon flux through key metabolic pathways.[2][3] - Rich labeling patterns in TCA cycle intermediates allow for precise flux quantification.[12] |
| Potential Disadvantages | - The metabolic fate of the N-acetyl group needs to be considered. - Limited direct experimental data available for metabolic tracing applications. - Potential for kinetic isotope effects, which can alter metabolic rates.[1] | - Less stable in aqueous solutions over long periods compared to N-acetylated forms.[18] - Provides limited information on redox cofactor metabolism.[6] |
| Analytical Platforms | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic tracing experiments. Below are representative protocols for cell culture-based experiments using either tracer.
Protocol 1: 13C-Glutamine Metabolic Flux Analysis in Cell Culture
This protocol is adapted from established methods for 13C-Metabolic Flux Analysis (MFA) in mammalian cells.[4][15][16][17]
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- To initiate the tracing experiment, replace the standard medium with a labeling medium containing [U-13C5]-glutamine at the desired concentration (typically 2-4 mM). The base medium should be glutamine-free.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites. Isotopic steady state in the TCA cycle is typically reached within a few hours.[19]
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold extraction solvent, such as 80% methanol, and scraping the cells.
- Centrifuge the cell lysate to pellet protein and cell debris.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS/MS:
- Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the mass isotopologues of glutamine and its downstream metabolites (e.g., glutamate, alpha-ketoglutarate, other TCA cycle intermediates, amino acids).
4. Data Analysis:
- Correct the raw data for the natural abundance of 13C.
- Calculate the fractional enrichment of 13C in each metabolite at each time point.
- Use metabolic flux analysis software to model the data and estimate intracellular metabolic fluxes.
Protocol 2: Nalpha-Acetyl-DL-glutamine-d5 Tracing Experiment
This protocol is a proposed methodology based on the principles of deuterated tracer studies.
1. Cell Culture and Labeling:
- Culture cells in standard growth medium.
- Prepare a labeling medium by supplementing glutamine-free medium with Nalpha-Acetyl-DL-glutamine-d5. The final concentration should be determined based on the specific cell line's glutamine consumption rate and the stability of the compound in the medium. Studies have shown that N-acetyl-glutamine can support cell growth.[20]
- Incubate cells for a defined period to allow for the uptake and metabolism of the tracer.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as described for 13C-glutamine.
3. Sample Analysis by LC-MS/MS:
- Analyze the extracts by LC-MS/MS. The mass spectrometer will be used to detect the incorporation of deuterium into downstream metabolites. The five deuterium atoms in Nalpha-Acetyl-DL-glutamine-d5 result in a mass shift of +5 Da compared to its unlabeled counterpart.[1]
4. Data Analysis:
- Identify metabolites that show an increase in mass corresponding to the incorporation of one or more deuterium atoms.
- Quantify the level of deuterium enrichment in these metabolites to infer the activity of pathways involving hydrogen exchange reactions.
Visualization of Metabolic Pathways and Experimental Workflow
Glutamine Metabolism Signaling Pathway
Caption: Glutamine's central role in cellular metabolism.
General Experimental Workflow for Stable Isotope Tracing
Caption: A generalized workflow for stable isotope tracing experiments.
Conclusion
Both 13C-glutamine and Nalpha-Acetyl-DL-glutamine-d5 are valuable tools for metabolic research, each providing distinct and complementary information. 13C-glutamine remains the tracer of choice for detailed characterization of carbon flow through central metabolic pathways. Nalpha-Acetyl-DL-glutamine-d5, with its enhanced stability and potential to probe redox metabolism, represents an emerging tool for specific applications, although more research is needed to fully characterize its metabolic fate and utility as a tracer. The selection of the appropriate tracer should be guided by the specific biological question being addressed and the analytical capabilities available. For a comprehensive understanding of glutamine metabolism, an integrated approach using both types of tracers could provide the most complete picture of both carbon flux and redox state.
References
- 1. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 19. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. Non-Deuterated N-Acetyl-Glutamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture, providing a stable and reliable source of glutamine is paramount for robust cellular growth and metabolism. L-glutamine, a cornerstone of most culture media, is notoriously unstable, degrading into ammonia (B1221849) and pyroglutamate, which can be toxic to cells and alter culture conditions.[1][2][3] N-acetyl-glutamine (NAQ) has emerged as a more stable alternative. This guide delves into a further potential enhancement: the use of deuterated N-acetyl-glutamine. While direct comparative studies are emerging, this document synthesizes the anticipated benefits of deuterated NAQ based on established principles of isotope effects and metabolic pathways, supported by proposed experimental frameworks.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can significantly slow down metabolic processes at the deuterated position due to the kinetic isotope effect. This can lead to increased metabolic stability and a more controlled delivery of the nutrient to the cell. This guide provides a comparative overview of deuterated and non-deuterated N-acetyl-glutamine, offering insights into their potential performance in cell culture applications.
Comparative Data Overview
The following tables present hypothetical yet representative data from proposed experiments designed to compare the performance of standard L-glutamine, non-deuterated N-acetyl-glutamine, and deuterated N-acetyl-glutamine in a typical hybridoma cell culture over a 7-day period.
Table 1: Stability and Byproduct Accumulation in Culture Media
| Compound | Half-life in Media at 37°C (hours) | Ammonia Concentration at Day 7 (mM) |
| L-Glutamine | ~24-48 | 4.5 ± 0.5 |
| N-Acetyl-Glutamine (Non-deuterated) | >168 | 1.2 ± 0.2 |
| N-Acetyl-Glutamine (Deuterated) | >168 | 1.1 ± 0.2 |
This table illustrates the superior stability of both forms of N-acetyl-glutamine over L-glutamine, leading to significantly lower ammonia accumulation.
Table 2: Impact on Cell Growth and Viability
| Compound | Peak Viable Cell Density (cells/mL x 10⁶) | Cell Viability at Day 7 (%) |
| L-Glutamine | 2.1 ± 0.3 | 85 ± 5 |
| N-Acetyl-Glutamine (Non-deuterated) | 3.5 ± 0.4 | 92 ± 3 |
| N-Acetyl-Glutamine (Deuterated) | 3.8 ± 0.3 | 95 ± 2 |
This table demonstrates the potential for improved cell density and viability with the more stable glutamine sources, with a potential slight edge for the deuterated form due to more controlled metabolic processing.
Visualizing the Concepts
The following diagrams illustrate the key pathways and experimental logic.
Caption: Glutamine metabolism and degradation pathways in cell culture.
Caption: Workflow for comparing glutamine sources in cell culture.
Detailed Experimental Protocols
The following are detailed protocols for the proposed experiments to generate the comparative data.
Protocol 1: Stability of Glutamine Derivatives in Cell Culture Media
Objective: To determine the chemical stability of L-glutamine, N-acetyl-glutamine, and deuterated N-acetyl-glutamine in a standard cell culture medium at 37°C over 7 days.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium), glutamine-free
-
L-Glutamine
-
N-Acetyl-Glutamine
-
Deuterated N-Acetyl-Glutamine (e.g., D3-N-acetyl-glutamine)
-
Sterile conical tubes (50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare three sets of media. To glutamine-free DMEM, add each compound to a final concentration of 4 mM.
-
Aliquot 20 mL of each medium preparation into sterile 50 mL conical tubes (in triplicate for each compound).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At time points 0, 24, 48, 96, and 168 hours, remove a 1 mL aliquot from each tube under sterile conditions.
-
Immediately analyze one set of aliquots for glutamine/NAQ concentration using HPLC.
-
Analyze a parallel set of aliquots for ammonia concentration using a colorimetric assay or ion chromatography.
-
Calculate the half-life of each compound and plot the concentration of the parent compound and ammonia over time.
Protocol 2: Impact on Hybridoma Cell Growth and Viability
Objective: To compare the effects of L-glutamine, N-acetyl-glutamine, and deuterated N-acetyl-glutamine on the growth and viability of a hybridoma cell line.
Materials:
-
Sp2/0-Ag14 hybridoma cell line
-
Glutamine-free IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine, N-Acetyl-Glutamine, Deuterated N-Acetyl-Glutamine
-
Shake flasks (125 mL)
-
Automated cell counter or hemocytometer and microscope
-
Trypan blue solution
Procedure:
-
Prepare three complete media formulations: IMDM with 10% FBS supplemented with either 4 mM L-glutamine, 4 mM N-acetyl-glutamine, or 4 mM deuterated N-acetyl-glutamine.
-
Seed Sp2/0-Ag14 cells at a density of 0.2 x 10⁶ viable cells/mL into shake flasks containing 30 mL of each respective medium (in triplicate).
-
Incubate the flasks at 37°C, 5% CO₂ with agitation (e.g., 120 rpm).
-
Each day for 7 days, aseptically remove a sample from each flask.
-
Determine the viable cell density and percent viability using the trypan blue exclusion method.
-
Plot the viable cell density and viability over the 7-day culture period.
Discussion and Conclusion
The primary advantage of N-acetyl-glutamine over standard L-glutamine lies in its enhanced stability, which mitigates the accumulation of toxic ammonia in the culture medium.[2][4] This leads to a more stable culture environment, often resulting in improved cell growth and viability.
The introduction of deuterium into the N-acetyl-glutamine molecule is hypothesized to further refine its metabolic profile. By potentially slowing the enzymatic deacetylation required to release free glutamine within the cell, deuterated N-acetyl-glutamine could offer a more controlled and sustained release of this critical nutrient. This may lead to more efficient utilization and a slight, yet significant, improvement in peak cell density and culture longevity, particularly in high-density or long-term cultures.
While the data presented here is illustrative, it is based on sound scientific principles. Researchers and drug development professionals are encouraged to perform such comparative studies within their specific cell systems to validate these potential benefits. The use of deuterated N-acetyl-glutamine represents a promising, next-generation approach to optimizing cell culture media for sensitive and demanding applications, including biopharmaceutical production and regenerative medicine.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy of Nalpha-Acetyl-DL-glutamine-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analysis are paramount. In mass spectrometry-based quantification, the use of an appropriate internal standard is critical to achieving high-quality data. This guide provides a detailed comparison of Nalpha-Acetyl-DL-glutamine-d5 as an internal standard against other alternatives, supported by established principles of analytical chemistry.
The Gold Standard: Isotope-Labeled Internal Standards
The most suitable internal standard for a quantitative bioanalytical assay using liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a stable isotopically labeled (SIL) analogue of the analyte.[1] Nalpha-Acetyl-DL-glutamine-d5 falls into this category. The fundamental principle behind its superior accuracy is its near-identical chemical and physical properties to the unlabeled analyte, Nalpha-Acetyl-DL-glutamine.[2] This chemical identity ensures that the internal standard and the analyte behave in the same manner during sample preparation, chromatography, and ionization.[3] The mass difference, due to the five deuterium (B1214612) atoms, allows the mass spectrometer to distinguish between the analyte and the standard.[3]
Deuterated internal standards like Nalpha-Acetyl-DL-glutamine-d5 are instrumental in mitigating variability from several sources, thereby enhancing the robustness and reliability of the data.[2] Key advantages include:
-
Correction for Matrix Effects: Complex biological samples can contain endogenous compounds that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects, enabling accurate normalization of the analyte signal.[2]
-
Compensation for Extraction Variability: During sample preparation, the efficiency of extracting the analyte can differ between samples. Since the deuterated internal standard is added at the beginning of this process, it is subject to the same potential losses, allowing for effective correction.[2]
-
Correction for Instrumental Drift: The performance of a mass spectrometer can fluctuate during an analytical run. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results.[2]
Comparison with Alternative Internal Standards
While SIL internal standards are considered the gold standard, other compounds are sometimes used. The following table compares the expected performance of Nalpha-Acetyl-DL-glutamine-d5 with other types of internal standards.
| Internal Standard Type | Example | Advantages | Disadvantages | Expected Accuracy with Nalpha-Acetyl-DL-glutamine |
| Stable Isotope Labeled (SIL) | Nalpha-Acetyl-DL-glutamine-d5 | Co-elutes with analyte; experiences identical matrix effects and extraction losses.[2][3] | Higher cost.[3] | Very High |
| Structural Analogue | A compound with a similar chemical structure | Lower cost; commercially more available. | Different chromatographic retention times and ionization efficiencies can lead to inaccurate correction for matrix effects and other variabilities. | Moderate to Low |
| No Internal Standard | - | Lowest cost; simplest approach. | Highly susceptible to variations in sample preparation, matrix effects, and instrument performance, leading to poor accuracy and precision.[4] | Very Low |
Experimental Workflow and Signaling Pathways
The effective use of Nalpha-Acetyl-DL-glutamine-d5 as an internal standard is integral to the analytical workflow. The following diagram illustrates a typical experimental process for the quantitative analysis of Nalpha-Acetyl-DL-glutamine in a biological sample.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iroatech.com [iroatech.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Stable Isotope Tracers for Glutamine Metabolism: Alternatives to Nα-Acetyl-DL-glutamine-d5
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the selection of an appropriate stable isotope tracer is paramount. This guide provides a comprehensive comparison of commonly employed alternatives to Nα-Acetyl-DL-glutamine-d5 for tracing glutamine metabolism, supported by experimental data and detailed protocols.
Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, lipids, and other amino acids, and plays a vital role in energy production through the tricarboxylic acid (TCA) cycle.[1][2] Stable isotope tracing is a powerful technique that allows researchers to track the metabolic fate of glutamine and elucidate the intricate reprogramming of metabolic pathways in various physiological and pathological states.[3][4] While Nα-Acetyl-DL-glutamine-d5 is one available tracer, a variety of other labeled glutamine analogs offer distinct advantages for specific research questions. This guide focuses on the most widely adopted and versatile alternatives.
Comparison of Alternative Stable Isotope Tracers for Glutamine
The choice of a stable isotope tracer for glutamine is highly dependent on the specific metabolic pathways of interest.[3] The following table summarizes the key characteristics and primary applications of the most common alternatives to Nα-Acetyl-DL-glutamine-d5.
| Tracer | Key Features & Isotopic Labeling | Primary Applications | Typical Downstream Labeled Metabolites |
| [U-13C5]Glutamine | All five carbon atoms are labeled with 13C. | General tracer for central carbon metabolism, tracking glutamine's contribution to the TCA cycle (oxidative and reductive carboxylation), and biosynthesis of other amino acids and lipids.[3][5] | Glutamate (M+5), α-Ketoglutarate (M+5), Citrate (M+4 from oxidative TCA cycle, M+5 from reductive carboxylation), Malate (M+4), Aspartate (M+4), Fatty acids.[3][6] |
| [13C5, 15N2]Glutamine | All five carbon atoms are labeled with 13C, and both nitrogen atoms (amide and amino) are labeled with 15N. | Comprehensive tracing of both carbon and nitrogen metabolism from glutamine. Used to study nitrogen flux, transamination reactions, and nucleotide biosynthesis.[7][8] | Glutamate (M+5, 15N1), α-Ketoglutarate (M+5), TCA cycle intermediates (M+4), Aspartate (M+4, 15N1), Nucleotides (15N incorporation).[5][8] |
| [1-13C]Glutamine | Only the carbon at position 1 (the carboxyl carbon) is labeled with 13C. | Specifically used to confirm reductive carboxylation activity. The 13C label is lost as CO2 during oxidative metabolism of α-ketoglutarate.[3] | Citrate (M+1), indicating reductive carboxylation. |
| [5-13C]Glutamine | Only the carbon at position 5 is labeled with 13C. | Used in metabolic flux analysis to probe specific enzymatic reactions within the TCA cycle.[9] | α-Ketoglutarate (M+1), Succinate (M+1), Fumarate (M+1), Malate (M+1). |
| L-Glutamine-¹⁵N₂ | Both nitrogen atoms are labeled with ¹⁵N. | Primarily for tracing nitrogen metabolism, including amino acid transamination and nucleotide biosynthesis, without tracking the carbon backbone.[10][11] | Glutamate (15N1), Aspartate (15N1), Alanine (15N1), Nucleotides (15N incorporation). |
| (2S,4R)-[4-¹⁸F]F-GLN | A fluorine-18 (B77423) labeled glutamine analog. | Primarily used as a tracer for Positron Emission Tomography (PET) imaging to visualize glutamine uptake and metabolism in vivo, particularly in tumors.[12] | Intracellular accumulation can be measured by PET imaging; metabolic products can be analyzed ex vivo. |
Key Metabolic Pathways of Glutamine
The following diagram illustrates the central metabolic pathways of glutamine, highlighting the entry points of its carbon and nitrogen atoms into key cellular processes.
References
- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. L-Glutamine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1328-0.25 [isotope.com]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Nalpha-Acetyl-DL-glutamine-d5 and Seahorse Assays in Cellular Metabolism Research
A Comparative Guide for Researchers
In the dynamic field of metabolic research, understanding how cells utilize nutrients like glutamine is crucial for advancing drug development and cellular biology. Two powerful, yet distinct, methodologies are often employed: stable isotope tracing using molecules like Nalpha-Acetyl-DL-glutamine-d5, and real-time metabolic analysis with Agilent Seahorse XF technology. This guide provides an objective comparison of these techniques, offering insights into how their results can be cross-validated to build a more comprehensive picture of cellular bioenergetics.
Core Methodologies: A Snapshot
Nalpha-Acetyl-DL-glutamine-d5 is a deuterium-labeled stable isotope of N-acetyl-glutamine.[1][2] It serves as a tracer in metabolic flux analysis (MFA).[3] Researchers introduce this labeled compound into cell cultures, and its journey through various metabolic pathways is tracked using mass spectrometry (MS).[3] This technique allows for the precise quantification of how glutamine contributes to the synthesis of downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle.[4][5] N-acetyl-L-glutamine is noted for its greater chemical stability compared to glutamine, which is beneficial for studies in liquid nutritionals.[6]
The Agilent Seahorse XF Analyzer is a platform that measures the bioenergetic state of live cells in real-time.[7] It determines two key parameters: the Oxygen Consumption Rate (OCR) , a direct indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR) , which is largely attributed to glycolysis.[8][9][10] By injecting various metabolic pathway inhibitors, Seahorse assays can dissect which fuels—such as glutamine, glucose, or fatty acids—a cell population depends on for energy production.[11][12]
Comparative Analysis: Tracing vs. Real-Time Rates
The two methods provide complementary data. Isotope tracing with Nalpha-Acetyl-DL-glutamine-d5 reveals the specific fate of glutamine carbons, offering a detailed map of metabolic pathways. Seahorse assays, conversely, provide a functional, real-time readout of overall metabolic rates, indicating the cell's reliance on different fuel sources.
Cross-validation involves using both methods to investigate a biological question and determining if the results are congruous. For instance, if a drug is hypothesized to inhibit glutamine utilization:
-
Metabolic Flux Analysis (MFA) with Nalpha-Acetyl-DL-glutamine-d5 would be expected to show a decrease in the deuterium (B1214612) labeling of TCA cycle intermediates like alpha-ketoglutarate, succinate, and citrate.
-
A Seahorse XF Glutamine Oxidation Stress Test would be expected to show a significant drop in the Oxygen Consumption Rate (OCR) when glutamine is the primary fuel source, indicating reduced mitochondrial respiration dependent on glutamine oxidation.
Quantitative Data Comparison
To illustrate a hypothetical cross-validation scenario, consider an experiment testing the effect of a glutaminase (B10826351) inhibitor (e.g., BPTES) on cancer cells that are highly dependent on glutamine.
| Assay | Parameter Measured | Control (Vehicle) | Treatment (BPTES) | Interpretation |
| Metabolic Flux Analysis (MFA) | % Labeling of Citrate (M+5) from d5-Glutamine | 45% | 5% | The inhibitor significantly blocks the entry of glutamine-derived carbons into the TCA cycle. |
| Seahorse XF Mito Fuel Flex Test | Glutamine-Dependent OCR (pmol/min) | 80 pmol/min | 15 pmol/min | The inhibitor drastically reduces mitochondrial respiration that is fueled by glutamine. |
| Seahorse XF Mito Fuel Flex Test | Glucose-Dependent OCR (pmol/min) | 40 pmol/min | 75 pmol/min | Cells show metabolic flexibility by increasing reliance on glucose oxidation to compensate for the blocked glutamine pathway. |
Detailed Experimental Protocols
Protocol 1: Stable Isotope Tracing with Nalpha-Acetyl-DL-glutamine-d5
-
Cell Culture: Plate cells at a desired density and culture in standard growth medium. Allow cells to adhere and reach exponential growth phase.
-
Tracer Introduction: Replace the standard medium with a tracer medium containing Nalpha-Acetyl-DL-glutamine-d5 at a physiological concentration (e.g., 2 mM). The other components of the medium (glucose, etc.) should remain unchanged.
-
Incubation: Culture the cells in the tracer medium for a defined period (e.g., 6, 12, or 24 hours) to allow the labeled glutamine to integrate into metabolic pathways and reach a steady state.
-
Metabolite Extraction: Aspirate the medium, wash the cells rapidly with ice-cold phosphate-buffered saline (PBS), and then quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to pellet insoluble material. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift in downstream metabolites due to the incorporation of the five deuterium atoms from the tracer, allowing for quantification of flux through the pathway.[3]
Protocol 2: Seahorse XF Glutamine Oxidation Assay
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium. For a glutamine dependency test, the medium should contain glutamine as the primary fuel, along with other necessary substrates like pyruvate (B1213749).[13][14][15] A common formulation includes 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[15]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Execution:
-
Replace the cell culture medium with the pre-warmed XF assay medium.
-
Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with the inhibitors to be tested (e.g., BPTES to inhibit glutaminase, and a combination of rotenone/antimycin A to shut down mitochondrial respiration for normalization).
-
Place the cartridge and cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, then inject the inhibitors and measure the subsequent changes in these rates.[12]
-
Visualizing the Workflow and Pathways
Experimental Workflow Diagram
The following diagram illustrates a combined experimental approach to cross-validate findings using both techniques.
Caption: Combined workflow for cross-validation studies.
Glutamine Metabolism Pathway
This diagram shows the central role of glutamine in feeding the TCA cycle and highlights where each assay provides information.
Caption: Glutamine's entry into the TCA cycle.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Nalpha-Acetyl-DL-Glutamine-2,3,3,4,4-d5, CDN 0.01 g | Buy Online | CDN | Fisher Scientific [fishersci.es]
- 3. This compound | Benchchem [benchchem.com]
- 4. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. unige.ch [unige.ch]
- 15. agilent.com [agilent.com]
A Comparative Guide to Quantifying Glutamine Metabolism: D5-Glutamine vs. 15N-Glutamine
For Researchers, Scientists, and Drug Development Professionals
Principles of Stable Isotope Tracing with D5- and 15N-Glutamine
Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes to track the metabolic fate of molecules within a biological system.[1] By replacing atoms in a molecule of interest with their heavier, stable isotopes, researchers can follow the incorporation of these labeled atoms into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
-
D5-Glutamine , labeled with five deuterium (B1214612) (²H or D) atoms, is primarily used to trace the carbon skeleton of glutamine. Deuterium labeling introduces a significant mass shift, which is readily detectable by mass spectrometry.[4] It is a valuable tool for studying metabolic flux and the turnover rates of various biomolecules.[4]
-
15N-Glutamine , on the other hand, contains the heavy isotope of nitrogen (¹⁵N). This tracer is indispensable for tracking the flow of nitrogen from glutamine into various biosynthetic pathways.[2] Glutamine is a major nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other essential biomolecules.[2]
Comparative Analysis of D5-Glutamine and 15N-Glutamine
The choice between D5-Glutamine and 15N-Glutamine depends on the specific metabolic pathway and biological question under investigation. The following table summarizes the key characteristics and primary applications of each tracer.
| Feature | D5-Glutamine | 15N-Glutamine |
| Isotopic Label | Deuterium (²H or D) | Nitrogen-15 (¹⁵N) |
| Primary Use | Tracing the carbon skeleton of glutamine. | Tracing the nitrogen atoms of glutamine. |
| Key Applications | - Measuring glutamine's contribution to the TCA cycle (anaplerosis).- Studying reductive carboxylation and fatty acid synthesis.- Assessing the turnover rates of glutamine and its downstream carbon-containing metabolites. | - Quantifying de novo nucleotide (purine and pyrimidine) biosynthesis.[5]- Tracing the synthesis of other amino acids (e.g., glutamate (B1630785), proline, alanine).[6]- Investigating the glutamate-glutamine cycle in the brain.[2] |
| Analytical Detection | Primarily Mass Spectrometry (GC-MS, LC-MS).[7] | Mass Spectrometry (GC-MS, LC-MS) and NMR Spectroscopy.[8] |
| Considerations | - Potential for kinetic isotope effects, where the heavier deuterium can slightly alter reaction rates.- The deuterium label can be lost in certain metabolic reactions. | - Provides direct insight into nitrogen metabolism, which is crucial for cell proliferation.[9]- Can be used to distinguish between the amide and alpha-amino nitrogen fates if specifically labeled (e.g., [2-¹⁵N]glutamine vs. [5-¹⁵N]glutamine).[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing experiments. Below are generalized protocols for cell culture-based studies using D5-Glutamine and 15N-Glutamine.
General Protocol for Stable Isotope Labeling in Cell Culture
This protocol outlines the fundamental steps for a typical in vitro labeling experiment.
-
Cell Culture and Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere and grow overnight in their standard complete medium.
-
Media Preparation: Prepare a labeling medium by supplementing glutamine-free base medium (e.g., RPMI-1640) with dialyzed fetal bovine serum (to minimize unlabeled glutamine) and the desired concentration of either D5-Glutamine or 15N-Glutamine (typically 2-4 mM).
-
Isotope Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium. Incubate the cells for a predetermined period (e.g., ranging from minutes to 48 hours) to allow for the uptake and metabolism of the labeled glutamine.[11]
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice to precipitate proteins and extract metabolites.[2]
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum centrifuge.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.[9]
-
Mass Spectrometry Analysis
The prepared samples are then analyzed by mass spectrometry to identify and quantify the labeled metabolites. The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation between unlabeled and isotopically labeled molecules. The degree of isotopic enrichment in downstream metabolites provides a quantitative measure of the metabolic flux through specific pathways.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the experimental process and the complex metabolic pathways being investigated.
Caption: A generalized workflow for a stable isotope tracing experiment.
Caption: Metabolic pathways traced by D5- and 15N-Glutamine.
Conclusion
Both D5-Glutamine and 15N-Glutamine are powerful tools for elucidating the complex roles of glutamine in cellular metabolism. While D5-Glutamine is ideal for tracking the carbon backbone of glutamine through central carbon metabolism, 15N-Glutamine is essential for understanding the fate of glutamine's nitrogen atoms in key biosynthetic pathways. The selection of the appropriate tracer is paramount and should be dictated by the specific biological question being addressed. By employing these stable isotope tracers in conjunction with modern analytical platforms, researchers can gain invaluable quantitative insights into metabolic phenotypes in both health and disease, ultimately aiding in the discovery of novel therapeutic targets and the development of new drugs.
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of glutamine and glutamate by rat renal tubules. Study with 15N and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Assessing Kinetic Isotope Effects of Nα-Acetyl-DL-glutamine-d5: A Comparative Guide for Metabolic Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for the accurate assessment of metabolic pathways. This guide provides a comprehensive comparison of Nα-Acetyl-DL-glutamine-d5 with other commonly used glutamine tracers, offering insights into their respective kinetic isotope effects and experimental utility. While direct comparative experimental data for Nα-Acetyl-DL-glutamine-d5 is limited in publicly available literature, this guide synthesizes information on the known effects of deuteration and N-acetylation to provide a robust assessment.
Introduction to Glutamine Tracers in Metabolic Research
Glutamine is a critical nutrient for highly proliferative cells, playing a central role in energy metabolism, biosynthesis, and redox balance. Stable isotope-labeled glutamine tracers, such as those incorporating deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools for elucidating the dynamics of glutamine metabolism in health and disease. The choice of tracer can significantly impact experimental outcomes due to kinetic isotope effects (KIEs), where the difference in mass between isotopes leads to changes in reaction rates. This guide focuses on the characteristics of Nα-Acetyl-DL-glutamine-d5, a deuterated and N-acetylated glutamine analog, in comparison to more conventional tracers like L-glutamine-d5 and U-¹³C-glutamine.
Comparison of Glutamine Tracers
The ideal tracer minimizes perturbations to the biological system while providing clear, quantifiable data. The following table summarizes the key characteristics of Nα-Acetyl-DL-glutamine-d5 and other common glutamine tracers, highlighting their potential advantages and disadvantages.
| Tracer | Isotopic Label | Key Features | Potential Advantages | Potential Disadvantages |
| Nα-Acetyl-DL-glutamine-d5 | Deuterium (d5) | N-acetylation of the alpha-amino group; Deuteration on the glutamine backbone. | Potentially increased metabolic stability due to N-acetylation[1]; May serve as a tracer for both glutamine metabolism (upon deacetylation) and N-acetylated amino acid pathways. | Kinetic isotope effects from deuteration may alter metabolic rates[2][3]; The DL-racemic mixture may introduce complexities in stereospecific enzymatic reactions; Rate of deacetylation is a critical, often unknown, variable. |
| L-Glutamine-d5 | Deuterium (d5) | Direct analog of natural L-glutamine with deuterium labels. | Lower cost compared to ¹³C-labeled tracers[4]; Can be used to assess deuterium kinetic isotope effects[2][3]. | Deuterium KIE can be more pronounced than with ¹³C, potentially altering metabolic flux[5][6]; Potential for label loss in exchange reactions[2][3]. |
| U-¹³C-Glutamine | Carbon-13 (¹³C) | Uniformly labeled with ¹³C at all five carbon positions. | Gold standard for tracing the carbon backbone of glutamine through metabolic pathways[5][7]; Provides rich labeling patterns for metabolic flux analysis[8]; Minimal kinetic isotope effect compared to deuterium[6]. | Higher cost of synthesis; Does not provide information on hydrogen exchange or redox metabolism. |
| ¹⁵N-Glutamine | Nitrogen-15 (¹⁵N) | Labeled at one or both nitrogen atoms. | Useful for tracing nitrogen fate in processes like nucleotide synthesis and amino acid transamination[9][10]. | Does not track the carbon skeleton of glutamine; Isotope effects on nitrogen can be significant in certain enzymatic reactions[10][11]. |
Experimental Protocols
Accurate assessment of kinetic isotope effects requires meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo tracer studies, which can be adapted for the specific tracer and biological system under investigation.
In Vitro Cell Culture Protocol for Metabolic Tracing
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and proliferate in standard culture medium.
-
Tracer Introduction: Replace the standard medium with an identical medium containing the isotopically labeled glutamine tracer (e.g., Nα-Acetyl-DL-glutamine-d5, L-glutamine-d5, or U-¹³C-glutamine) at a physiological concentration. This is often done by switching to a medium prepared with the labeled tracer.
-
Time-Course Incubation: Incubate the cells with the tracer-containing medium for various time points to achieve isotopic steady state. This typically takes around 2 hours for the TCA cycle.
-
Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility. A common method is silylation.
-
LC-MS/MS or GC-MS Analysis: Reconstitute the dried metabolites or derivatized samples in an appropriate solvent and analyze them using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or GC-MS to determine the isotopic enrichment in downstream metabolites.
In Vivo Animal Protocol for Metabolic Tracing
-
Animal Acclimation: Acclimate the animals (e.g., mice) to the experimental conditions.
-
Tracer Administration: Administer the isotopically labeled tracer via an appropriate route, such as intraperitoneal (i.p.) injection, intravenous (i.v.) infusion, or oral gavage. The dosage and administration schedule should be optimized for the specific tracer and research question.
-
Tissue Collection: At designated time points after tracer administration, euthanize the animals and rapidly collect tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent and follow a similar extraction procedure as described for in vitro studies.
-
Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to measure isotopic enrichment.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the central role of glutamine in cellular metabolism and a typical workflow for assessing kinetic isotope effects.
Caption: Key signaling pathways influenced by glutamine metabolism.
Caption: Generalized workflow for assessing kinetic isotope effects.
Conclusion
The selection of an appropriate glutamine tracer is a critical decision in the design of metabolic studies. While U-¹³C-glutamine remains the gold standard for tracing carbon metabolism with minimal isotopic interference, deuterated tracers like L-glutamine-d5 offer a cost-effective alternative for probing specific kinetic isotope effects and hydrogen exchange reactions.
Nα-Acetyl-DL-glutamine-d5 presents an intriguing, albeit less characterized, option. Its N-acetylation could confer increased metabolic stability, potentially allowing for the study of longer-term metabolic processes or the specific pathways involved in N-acetylated amino acid metabolism. However, the presence of deuterium will introduce a kinetic isotope effect, and the racemic nature of the compound may complicate the interpretation of results from stereospecific enzymatic reactions. The rate of in vivo deacetylation is a crucial parameter that will determine its utility as a tracer for glutamine's core metabolic pathways.
Researchers should carefully consider the specific biological questions, the potential for kinetic isotope effects, and the analytical methods available when choosing a glutamine tracer. For studies where precise carbon flow is the primary objective, U-¹³C-glutamine is recommended. For investigations specifically focused on deuterium KIEs or when cost is a major consideration, L-glutamine-d5 is a viable option. Further research is warranted to fully characterize the metabolic fate and kinetic isotope effects of Nα-Acetyl-DL-glutamine-d5 to establish its role as a valuable tool in the metabolic researcher's arsenal.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15N isotope effects in glutamine hydrolysis catalyzed by carbamyl phosphate synthetase: evidence for a tetrahedral intermediate in the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Heavy-atom isotope effects for enzymes of glutamine metabolism" by Paul Wallace Stoker [digitalcommons.unl.edu]
A Comparative Guide: Benchmarking Nα-Acetyl-DL-glutamine-d5 Against Labeled Glucose Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope tracers are indispensable for delineating the intricate web of cellular metabolism. The selection of an appropriate tracer is paramount to the success and accuracy of metabolic flux analysis (MFA). This guide provides an objective comparison between the novel deuterated glutamine pro-drug, Nα-Acetyl-DL-glutamine-d5, and conventionally used labeled glucose tracers. This analysis is supported by established principles of metabolic tracing and available experimental data on related compounds.
Introduction to Stable Isotope Tracers
Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H or D) or carbon-13 (¹³C), serve as powerful tools to trace the metabolic fate of nutrients within biological systems. Unlike radioactive isotopes, they are non-radioactive and safe for a wide range of applications. By introducing a labeled substrate into a cell culture or in vivo model, researchers can track its conversion into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of metabolic pathway activity, providing a dynamic view of cellular function.
Nα-Acetyl-DL-glutamine-d5: A Novel Tracer Approach
Nα-Acetyl-DL-glutamine-d5 is a deuterated and acetylated form of glutamine. The N-acetylation offers enhanced stability in aqueous solutions, such as cell culture media, where free glutamine is prone to degradation. This compound is designed to act as a pro-drug, delivering deuterated glutamine to the cells.
Metabolic Activation and Considerations
Before it can enter cellular metabolism, Nα-Acetyl-DL-glutamine-d5 must undergo two key transformations:
-
Uptake: The acetylated form is transported into the cell.
-
Deacetylation: Intracellular enzymes, specifically acylases, hydrolyze the acetyl group, releasing DL-glutamine-d5.[1]
It is crucial to note the racemic nature of this compound ("DL"). Most amino acid metabolism is stereospecific. Acylase I, the enzyme responsible for this hydrolysis, shows a strong preference for the L-isomer of N-acetylated amino acids.[2] Therefore, it is likely that only the L-isomer of Nα-Acetyl-DL-glutamine-d5 is efficiently converted to L-glutamine-d5 for subsequent metabolic tracing. The D-isomer is expected to be poorly metabolized.
Comparative Analysis of Tracer Performance
The choice between a glutamine-based tracer and a glucose-based tracer depends on the specific metabolic pathways under investigation. Once deacetylated, L-glutamine-d5 will trace different central carbon metabolism pathways than labeled glucose.
| Feature | Nα-Acetyl-DL-glutamine-d5 (as L-glutamine-d5) | Labeled Glucose (e.g., [U-¹³C₆]glucose) |
| Primary Metabolic Pathways Traced | Tricarboxylic Acid (TCA) Cycle (anaplerosis), amino acid synthesis, glutathione (B108866) synthesis, nucleotide synthesis (nitrogen donation).[3] | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA Cycle (via acetyl-CoA), serine synthesis pathway.[4] |
| Key Insights Provided | Glutamine's role in replenishing TCA cycle intermediates, nitrogen metabolism, and redox balance. | Central carbon metabolism originating from glucose, including energy production and biosynthetic pathways. |
| Advantages | - Enhanced Stability: N-acetylation prevents degradation in media. - TCA Cycle Analysis: Provides robust labeling of TCA cycle intermediates.[4] - Redox Metabolism: Deuterium labels can provide insights into NADPH production and consumption.[1] | - Well-Established: Extensive literature and established protocols. - Broad Pathway Coverage: Traces key pathways of central carbon metabolism. - Direct Carbon Backbone Tracing: ¹³C labels provide a direct measure of carbon flux. |
| Limitations | - Indirect Tracer: Requires enzymatic activation (deacetylation). - Racemic Mixture: The D-isomer is likely metabolically inert, complicating quantification. - Limited Glycolysis/PPP Information: Does not directly inform on these pathways.[4] | - Glutamine Metabolism Obscured: Does not directly trace glutamine's contribution to the TCA cycle. - Instability of Free Glutamine: When used in parallel, standard glutamine can degrade in media. |
Experimental Protocols
Detailed methodologies are critical for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using a stable isotope tracer.
General Cell Culture Labeling Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the desired stable isotope tracer. For comparison, one set of cultures will be incubated with Nα-Acetyl-DL-glutamine-d5 and another with a labeled glucose tracer (e.g., [U-¹³C₆]glucose). Ensure all other nutrient concentrations are identical.
-
Tracer Introduction: When cells reach the desired confluency, replace the existing medium with the isotope-containing medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites and to reach isotopic steady state. This time can range from minutes to hours depending on the pathways of interest.[5]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quench metabolism rapidly by washing the cells with an ice-cold saline solution.
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of various metabolites.
-
Data Analysis: Determine the fractional enrichment of the tracer in downstream metabolites to calculate metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.
Caption: Comparative entry points of deuterated glutamine and labeled glucose into central carbon metabolism.
Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.
Conclusion and Recommendations
Both Nα-Acetyl-DL-glutamine-d5 and labeled glucose tracers are valuable tools for metabolic research, each offering unique insights into cellular physiology.
-
Nα-Acetyl-DL-glutamine-d5 is a promising tracer for studying glutamine metabolism, particularly for its role in TCA cycle anaplerosis and nitrogen metabolism. Its enhanced stability is a significant advantage for long-term cell culture experiments. However, researchers must consider the implications of its racemic nature and the necessity of intracellular hydrolysis for its activation.
-
Labeled glucose tracers remain the gold standard for interrogating glycolysis, the pentose phosphate pathway, and the contribution of glucose to the TCA cycle. They provide a direct and well-understood method for tracing central carbon metabolism.
For a comprehensive understanding of cellular metabolism, a dual-labeling strategy, employing both a deuterated glutamine tracer and a ¹³C-labeled glucose tracer in parallel experiments, can provide a more complete picture of the metabolic network. This approach allows for the simultaneous assessment of two major carbon sources and their distinct contributions to cellular bioenergetics and biosynthesis. The choice of tracer should ultimately be guided by the specific biological question and the metabolic pathways of primary interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Metabolic Labeling: Evaluating the Reproducibility of Nα-Acetyl-DL-glutamine-d5
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of labeling reagent is critical for generating reliable and reproducible data. This guide provides an objective comparison of Nα-Acetyl-DL-glutamine-d5 with other common alternatives for metabolic labeling, supported by available experimental insights and detailed methodologies.
Metabolic labeling with stable isotopes is a cornerstone of modern quantitative proteomics and metabolomics, enabling the precise tracking of metabolic pathways and the quantification of newly synthesized proteins and metabolites. While various labeled amino acids are available, this guide focuses on the performance and reproducibility of Nα-Acetyl-DL-glutamine-d5 in comparison to more conventional tracers like ¹³C- and ¹⁵N-labeled glutamine.
Performance Comparison of Glutamine Labeling Reagents
The ideal metabolic labeling reagent should be efficiently taken up by cells, incorporated into metabolic pathways without altering normal physiology, and lead to consistent and reproducible labeling of downstream molecules. The following table summarizes key characteristics of Nα-Acetyl-DL-glutamine-d5 and its common alternatives.
| Feature | Nα-Acetyl-DL-glutamine-d5 | ¹³C-Labeled Glutamine | ¹⁵N-Labeled Glutamine |
| Isotopic Label | Deuterium (B1214612) (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Metabolic Entry Point | Requires intracellular deacetylation to release glutamine-d5. | Directly enters the glutamine pool. | Directly enters the glutamine pool. |
| Potential for Isotope Effects | Deuterium can exhibit kinetic isotope effects, potentially altering reaction rates.[1] | Minimal kinetic isotope effects. | Minimal kinetic isotope effects. |
| Chromatographic Behavior | Deuterated compounds may exhibit different retention times in reverse-phase liquid chromatography compared to their non-labeled counterparts, which can impact reproducibility.[2] | Co-elutes with the unlabeled counterpart.[3][4] | Co-elutes with the unlabeled counterpart. |
| Mass Spectrometry Analysis | d5 label provides a 5 Dalton mass shift. | ¹³C label provides a predictable mass shift per incorporated atom. | ¹⁵N label provides a predictable mass shift per incorporated nitrogen atom. |
| Reported Reproducibility | Specific quantitative data on reproducibility is limited in publicly available literature. However, studies with other deuterated tracers show predictable and reproducible label loss.[1] | High precision and reproducibility reported, with relative standard deviations often below 5% under optimal conditions.[3][4][5] | Used effectively for tracing nitrogen metabolism with good reproducibility.[6][7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful metabolic labeling studies. Below are methodologies for key experiments involving glutamine labeling.
General Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general framework that can be adapted for use with Nα-Acetyl-DL-glutamine-d5 or other labeled glutamine analogs.
Objective: To quantitatively compare protein expression between two cell populations using metabolic labeling.
Materials:
-
Cells of interest
-
SILAC-grade cell culture medium deficient in glutamine
-
"Light" (unlabeled) Nα-Acetyl-DL-glutamine or L-glutamine
-
"Heavy" (e.g., Nα-Acetyl-DL-glutamine-d5 or ¹³C₆,¹⁵N₂-L-glutamine) labeling reagent
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Adaptation: Culture cells for at least five passages in the SILAC medium supplemented with either the "light" or "heavy" glutamine source and dFBS. This ensures complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
-
Cell Harvest and Lysis: Harvest both "light" and "heavy" labeled cell populations. Combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer.
-
Protein Digestion: Extract proteins and digest them into peptides using an appropriate protease, typically trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Utilize specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" labeled peptides. The ratio of the peak intensities corresponds to the relative protein abundance between the two conditions.
Metabolic Flux Analysis using Labeled Glutamine
Objective: To trace the metabolic fate of glutamine through central carbon metabolism.
Materials:
-
Cultured cells
-
Culture medium containing the labeled glutamine tracer (e.g., Nα-Acetyl-DL-glutamine-d5 or ¹³C₅-glutamine)
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS or GC-MS system for metabolite analysis
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the isotopically labeled glutamine and incubate for a defined period.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.
-
Sample Analysis: Analyze the cell extracts using LC-MS/MS or GC-MS to identify and quantify the isotopically labeled metabolites.
-
Data Interpretation: Determine the fractional enrichment of the isotope label in downstream metabolites to map the metabolic pathways and calculate metabolic fluxes.
Visualizing the Workflow and Metabolic Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate the experimental workflow and the central metabolic pathways of glutamine.
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Caption: Key metabolic fate of Nα-Acetyl-DL-glutamine-d5 after cellular uptake.
Discussion on Reproducibility
The reproducibility of metabolic labeling experiments is influenced by several factors, including the choice of isotopic label.
-
¹³C and ¹⁵N Labels: These isotopes are generally considered the gold standard for quantitative proteomics due to their minimal impact on cellular metabolism and consistent behavior in analytical systems. The co-elution of labeled and unlabeled peptides in liquid chromatography simplifies data analysis and enhances quantitative accuracy.[3][4]
-
Deuterium (²H) Labels: The use of deuterated amino acids, such as in Nα-Acetyl-DL-glutamine-d5, can introduce challenges. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, potentially altering the rates of enzymatic reactions.[1] Furthermore, deuterated compounds can exhibit shifts in retention time during reverse-phase chromatography, which can complicate data analysis and may affect the precision of quantification if not properly addressed.[2] However, studies have also shown that deuterium label loss can be predictable and reproducible, allowing for accurate measurements if appropriate controls and analytical methods are employed.[1]
-
N-acetylation: The N-acetyl group on Nα-Acetyl-DL-glutamine-d5 must be removed by intracellular enzymes to release glutamine for metabolic incorporation. The efficiency of this deacetylation step could be a source of variability between different cell types or experimental conditions. While N-acetylated amino acids are known to be metabolized, the precise kinetics and potential for incomplete deacetylation could impact the overall labeling efficiency and reproducibility.
Conclusion
While Nα-Acetyl-DL-glutamine-d5 offers an alternative for metabolic labeling, researchers should carefully consider its potential drawbacks, particularly the possibility of kinetic isotope effects and altered chromatographic behavior, which may impact reproducibility compared to ¹³C or ¹⁵N-labeled glutamine. The efficiency of the initial deacetylation step is another factor that could introduce variability.
For studies demanding the highest quantitative precision and reproducibility, ¹³C- or ¹⁵N-labeled glutamine remains the preferred choice. However, in specific experimental contexts where these are not feasible, Nα-Acetyl-DL-glutamine-d5 can be a viable option, provided that potential sources of variability are carefully controlled and accounted for in the experimental design and data analysis. Further studies directly comparing the reproducibility of Nα-Acetyl-DL-glutamine-d5 with other glutamine tracers are warranted to provide a more definitive quantitative assessment.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility of the Determination of 13C-Labeling of Glutamate and Glutamine in the Human Brain Using selPOCE-MRS at 7 T Upon [U-13C]-Labeled Glucose Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine addiction promotes glucose oxidation in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on amino acid metabolism in the brain using 15N-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Nalpha-Acetyl-DL-glutamine-d5 Data with Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nalpha-Acetyl-DL-glutamine-d5 with other metabolic tracers, focusing on its application in integrated metabolomic and gene expression studies. We offer detailed experimental protocols, data presentation tables, and visual workflows to support researchers in designing and interpreting their experiments.
Introduction to Nalpha-Acetyl-DL-glutamine-d5
Nalpha-Acetyl-DL-glutamine-d5 is a stable, isotopically labeled form of N-acetylglutamine. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling makes it an ideal tracer for metabolic studies using mass spectrometry, as it can be distinguished from its unlabeled counterpart. N-acetyl-L-glutamine is a more stable derivative of L-glutamine, which is often used in cell culture media due to its enhanced stability in aqueous solutions.[1][2] Upon cellular uptake, it is readily deacetylated to yield L-glutamine, which then enters the cell's metabolic pathways.[3][4]
Glutamine is a critical nutrient for rapidly proliferating cells, playing a central role in energy metabolism, biosynthesis, and redox balance.[5][6] Its metabolism is intricately linked to various signaling pathways that regulate gene expression.[7][8][9] By tracing the metabolic fate of Nalpha-Acetyl-DL-glutamine-d5 and correlating it with global gene expression changes, researchers can gain a deeper understanding of the molecular mechanisms underlying cellular processes in both normal and disease states.
Comparison with Alternative Tracers
The choice of a metabolic tracer is critical for the successful design of an experiment. Here, we compare Nalpha-Acetyl-DL-glutamine-d5 with L-glutamine and isotopically labeled L-glutamine.
| Feature | Nalpha-Acetyl-DL-glutamine-d5 | L-glutamine (Unlabeled) | L-glutamine (Isotopically Labeled, e.g., ¹³C₅, ¹⁵N₂) |
| Primary Use | Metabolic tracing in mass spectrometry | Standard cell culture supplement, control experiments | Metabolic tracing in mass spectrometry and NMR |
| Stability in Aqueous Solution | High stability.[2] | Prone to degradation into ammonia (B1221849) and pyroglutamic acid. | Same as L-glutamine (prone to degradation). |
| Cellular Uptake | Hydrolyzed to glutamine during or after absorption.[4] | Transported via specific amino acid transporters (e.g., ASCT2).[6][10] | Same as L-glutamine. |
| Metabolic Fate | Enters glutamine metabolic pathways after deacetylation. | Participates in TCA cycle, nucleotide synthesis, amino acid synthesis, etc.[6][11] | Same as L-glutamine. |
| Impact on Gene Expression | Expected to be similar to L-glutamine. | Regulates genes involved in metabolism, cell signaling, and stress response.[5][12] | Same as L-glutamine. |
| Advantages | Enhanced stability in media, allowing for more controlled long-term experiments. | Readily available and cost-effective for non-tracing experiments. | Allows for tracing of both carbon and nitrogen atoms. |
| Limitations | The acetyl group is not traced. Potential for kinetic isotope effects. | Instability can lead to ammonia toxicity in cell culture. | Instability in media can complicate experimental design. |
Experimental Protocols
Protocol 1: Stable Isotope Tracing with Nalpha-Acetyl-DL-glutamine-d5 and Metabolite Extraction
This protocol outlines the steps for labeling cells with Nalpha-Acetyl-DL-glutamine-d5 and extracting metabolites for mass spectrometry analysis.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard glutamine-containing medium.
-
Labeling: Replace the standard medium with a glutamine-free medium supplemented with Nalpha-Acetyl-DL-glutamine-d5 at a concentration similar to that of L-glutamine in the standard medium. Incubate for a time course determined by the specific experimental goals (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for LC-MS analysis.
-
Protocol 2: RNA Extraction and Gene Expression Analysis
This protocol describes the extraction of RNA from parallel cell cultures for subsequent gene expression analysis (e.g., RNA-sequencing).
-
Cell Culture and Treatment: Culture cells in parallel with the metabolomics experiment, treating them with either standard L-glutamine or Nalpha-Acetyl-DL-glutamine-d5 for the desired time points.
-
RNA Extraction:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Follow the manufacturer's instructions for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality Control and Quantification: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Gene Expression Profiling: Prepare libraries for RNA-sequencing or perform quantitative real-time PCR (qRT-PCR) for targeted gene expression analysis.
Data Presentation
The following tables provide a hypothetical but representative summary of quantitative data that could be obtained from an experiment correlating Nalpha-Acetyl-DL-glutamine-d5 tracing with gene expression analysis.
Table 1: Mass Isotopologue Distribution of Key Metabolites after Nalpha-Acetyl-DL-glutamine-d5 Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glutamate (B1630785) | 20 | 5 | 70 | 3 | 1 | 1 |
| α-Ketoglutarate | 25 | 6 | 65 | 2 | 1 | 1 |
| Citrate | 30 | 8 | 50 | 7 | 4 | 1 |
| Aspartate | 40 | 10 | 45 | 3 | 1 | 1 |
| Proline | 15 | 5 | 75 | 3 | 1 | 1 |
M+n represents the fraction of the metabolite pool containing 'n' deuterium atoms.
Table 2: Differentially Expressed Genes in Response to Glutamine Metabolism
| Gene | Function | Fold Change | p-value |
| GLS (Glutaminase) | Converts glutamine to glutamate | 2.5 | < 0.01 |
| GLUD1 (Glutamate Dehydrogenase 1) | Converts glutamate to α-ketoglutarate | 1.8 | < 0.05 |
| SLC1A5 (ASCT2 Transporter) | Glutamine transporter | 3.1 | < 0.01 |
| MYC | Transcription factor, upregulates glutamine metabolism genes.[10] | 4.2 | < 0.001 |
| CDKN1A (p21) | Cell cycle inhibitor | -2.0 | < 0.05 |
| VEGFA | Angiogenesis factor | 1.5 | < 0.05 |
Mandatory Visualizations
Caption: Metabolic fate of Nalpha-Acetyl-DL-glutamine-d5.
Caption: Integrated metabolomics and transcriptomics workflow.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamine, gene expression, and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Glutamine, gene expression, and cell function. | Semantic Scholar [semanticscholar.org]
- 10. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine metabolism in diseases associated with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Guide to the Role and Analysis of N-Acetylglutamine in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-acetylglutamine, a stable glutamine derivative, and its impact on the metabolism and proliferation of various cancer cell lines. While direct comparative studies on Nalpha-Acetyl-DL-glutamine-d5 are not available in published literature, its primary role is as a crucial internal standard for mass spectrometry-based quantification of N-acetylglutamine and related metabolites. This document synthesizes findings on N-acetylglutamine metabolism in different cell lines and outlines the methodologies where its deuterated counterpart is indispensable.
Introduction to N-Acetylglutamine in Cancer Metabolism
Glutamine is a vital nutrient for cancer cells, contributing to energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2][3][4] However, glutamine is unstable in aqueous solutions, such as cell culture media. N-acetyl-L-glutamine (ACE-GLN) is a more stable derivative that can serve as a substitute for L-glutamine in supporting the growth of tumor cells.[5] Cancer cells exhibit heterogeneous metabolism, with varying dependencies on glutamine and its derivatives.[1][4] For instance, some cancer types demonstrate upregulated glutamine metabolism, which can correlate with patient survival rates.[6][7] Furthermore, compounds structurally related to N-acetylglutamine, such as N-acetyl-aspartyl-glutamate (NAAG), have been identified as potential reservoirs of glutamate (B1630785) for cancer cells, highlighting the importance of N-acylated amino acids in tumor biology.[8][9][10]
Comparative Proliferation of Cancer Cell Lines with N-Acetyl-L-glutamine
A study comparing the effects of L-glutamine (GLN), N-acetyl-L-glutamine (ACE-GLN), and glutamine-containing dipeptides on the proliferation of four different human tumor cell lines demonstrated varying responses. The data below summarizes the relative cell proliferation as measured by the MTT assay after 72 hours of culture.
| Cell Line | Origin | Relative Proliferation with ACE-GLN (Compared to Glutamine-free media) | Proliferation of ACE-GLN vs. GLN |
| K 562 | Hematopoietic System | Stimulated | GLN was advantageous |
| Kato III | Stomach | Stimulated | GLN was advantageous |
| Panc 1 | Pancreas | Stimulated | GLN was advantageous |
| T 47 D | Breast | Not Significantly Stimulated | GLN was advantageous |
This table is a qualitative summary based on the findings that while ACE-GLN stimulated growth compared to glutamine-free conditions, it was generally less effective than L-glutamine or L-alanyl-L-glutamine in the MTT assay over 72 hours.[5]
Experimental Protocols
The following sections detail a representative methodology for the comparative analysis of N-acetylglutamine metabolism in different cell lines, where Nalpha-Acetyl-DL-glutamine-d5 would be used as an internal standard.
Cell Culture and Treatment
-
Cell Lines: A panel of selected cancer cell lines (e.g., K 562, Kato III, Panc 1, T 47 D) are cultured in their respective recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Glutamine Deprivation and Supplementation: To assess the effect of N-acetylglutamine, cells are first washed with phosphate-buffered saline (PBS) and then switched to a glutamine-free medium. Experimental groups are supplemented with either L-glutamine, N-acetyl-L-glutamine, or other glutamine derivatives at a standard concentration (e.g., 2 mM). A glutamine-free group serves as a negative control.
-
Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Cell Proliferation Assay (MTT Assay)
-
Procedure: At the end of the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell proliferation is calculated relative to the control groups.[5]
Metabolite Extraction and Quantification by LC-MS/MS
-
Sample Collection: After the desired incubation period, the culture medium is removed, and the cells are washed with ice-cold PBS.
-
Extraction: Metabolites are extracted by adding a pre-chilled 80% methanol (B129727) solution containing the internal standard, Nalpha-Acetyl-DL-glutamine-d5 , to the cell pellet. The mixture is vortexed and incubated at -20°C for at least 30 minutes to precipitate proteins.
-
Sample Preparation: The samples are centrifuged at high speed, and the supernatant containing the metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: The dried metabolite extract is reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The separation of metabolites is typically achieved using a C18 reverse-phase column.[11] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify N-acetylglutamine and its related metabolites. The peak area of the endogenous N-acetylglutamine is normalized to the peak area of the Nalpha-Acetyl-DL-glutamine-d5 internal standard for accurate quantification.[11][12][13]
Visualizations
Signaling and Metabolic Pathways
Caption: Simplified Glutamine Metabolic Pathway in Cancer Cells.
Experimental Workflow
Caption: Experimental Workflow for Comparative Metabolomic Analysis.
References
- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Systematic analyses of glutamine and glutamate metabolisms across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Dual role of N-acetyl-aspartyl-glutamate metabolism in cancer monitor and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 proper disposal procedures
Researchers and laboratory personnel must handle the disposal of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 with adherence to safety protocols and regulatory requirements. This guide provides a procedural framework for its proper disposal, ensuring minimal environmental impact and maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Prior to handling N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5, it is crucial to wear appropriate personal protective equipment (PPE). This includes safety goggles with side shields, gloves, and a laboratory coat.[1][2] In the event of a spill, unnecessary personnel should be kept away from the area to avoid the inhalation of any dust.[1] The spilled material should be swept up and placed into a suitable, labeled container for disposal, taking care to avoid generating dust.[2]
Step-by-Step Disposal Protocol
The recommended disposal procedure for N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves the following steps:
-
Containerization : Ensure the waste chemical is stored in its original container or a compatible, well-labeled, and tightly sealed container to prevent leaks or spills. Do not mix with other waste materials.
-
Professional Disposal : Excess and expired N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 should be offered to a licensed hazardous material disposal company.[1] This ensures that the compound is managed and disposed of in accordance with all federal and local regulations.[1]
-
Incineration : Where permissible and equipped, the product may be burned in a chemical incinerator fitted with an afterburner and scrubber.[1] This should only be performed by trained personnel in a licensed facility.
-
Contaminated Packaging : Any packaging that has come into direct contact with N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 should be treated with the same level of caution and disposed of in the same manner as the chemical itself.[1]
Disposal Data Summary
| Parameter | Value/Information | Source |
| Recommended Disposal Method | Incineration or licensed hazardous material disposal | [1] |
| Transport Hazard Class | Not classified as dangerous in the meaning of transport regulations | |
| Waste Classification | Waste material must be disposed of in accordance with national and local regulations |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5.
Caption: Disposal workflow for N-alpha-Acetyl-DL-glutamine-d5.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
